molecular formula C8H7ClO3 B181289 3-Chlorophenoxyacetic acid CAS No. 588-32-9

3-Chlorophenoxyacetic acid

Cat. No.: B181289
CAS No.: 588-32-9
M. Wt: 186.59 g/mol
InChI Key: XSBUXVWJQVTYLC-UHFFFAOYSA-N
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Description

3-Chlorophenoxyacetic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mslightly soluble in chloroform. soluble in ethanol and ether. very soluble in benzeneslightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30115. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
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InChI Key

XSBUXVWJQVTYLC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)O
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Molecular Formula

C8H7ClO3
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DSSTOX Substance ID

DTXSID90207526
Record name 3-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Solid; [HSDB] Off-white powder; [MSDSonline]
Record name 3-Chlorophenoxyacetic acid
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Solubility

Slightly soluble in chloroform. Soluble in ethanol and ether. Very soluble in benzene, Slightly soluble in water
Record name 3-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
Record name 3-Chlorophenoxyacetic acid
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Color/Form

Crystals from water

CAS No.

588-32-9
Record name 3-Chlorophenoxyacetic acid
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Melting Point

110 °C
Record name 3-CHLOROPHENOXYACETIC ACID
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Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of 3-Chlorophenoxyacetic Acid: A Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin widely utilized in agriculture to regulate plant growth and development. Its mechanism of action, like that of the natural auxin indole-3-acetic acid (IAA), is centered on its ability to co-opt the plant's endogenous auxin signaling pathway. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of 3-CPA activity, focusing on its role as a molecular glue within the auxin co-receptor complex. We will explore the core signaling cascade, present quantitative data on auxin-receptor interactions, and provide detailed experimental protocols for studying the mechanism of synthetic auxins.

Introduction to Synthetic Auxins and this compound

Synthetic auxins are a class of plant growth regulators that mimic the effects of the primary native auxin, IAA.[1] These compounds, including phenoxyacetic acids like 3-CPA, benzoic acids, and pyridinecarboxylic acids, are generally more stable in planta than IAA, leading to their widespread use as herbicides and growth regulators.[2] 3-CPA, in particular, is known for its application in fruit thinning and promoting fruit set. The herbicidal action of many synthetic auxins is attributed to the disruption of multiple growth processes due to their persistence and the resulting overstimulation of auxin responses.[3]

The Core Auxin Signaling Pathway

The canonical auxin signaling pathway is a short and elegant system that translates the perception of auxin into changes in gene expression.[4] This pathway is central to understanding the mechanism of action of 3-CPA. The key protein families involved are:

  • TIR1/AFB F-box proteins: These are the auxin receptors.[5] In Arabidopsis thaliana, this family consists of TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five AUXIN SIGNALING F-BOX (AFB) proteins.[6]

  • Aux/IAA transcriptional repressors: These proteins repress the activity of ARF transcription factors in the absence of auxin.[7]

  • AUXIN RESPONSE FACTOR (ARF) transcription factors: These proteins bind to auxin-responsive elements (AREs) in the promoters of auxin-responsive genes.[4]

In the absence of auxin, Aux/IAA proteins bind to ARFs, recruiting co-repressors and preventing the transcription of auxin-responsive genes.[4] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA protein.[8][9] This leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes.[4]

Mechanism of Action of this compound

3-CPA, as a synthetic auxin, functions by hijacking the core auxin signaling pathway described above. It binds to the auxin-binding pocket of the TIR1/AFB receptors, mimicking the action of IAA. This binding event promotes the formation of the TIR1/AFB-Aux/IAA co-receptor complex, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. The specific physiological effects of 3-CPA are a direct consequence of the altered expression of these downstream genes, which are involved in processes such as cell division, expansion, and differentiation.

Binding Affinity of Synthetic Auxins to TIR1/AFB Receptors

Table 1: Illustrative Binding Affinities of Various Auxins to TIR1/AFB Receptors (Data from literature on other auxins)

AuxinReceptorDissociation Constant (Kd)Method
IAAAtTIR117.81 ± 7.81 nMIn vitro [3H]IAA binding assay
IAAAtTIR1-IAA7 DII218.40 ± 25.80 nMIn vitro [3H]IAA binding assay
PicloramAtAFB5Higher affinity than for AtTIR1SPR
2,4-DAtTIR1Lower binding than IAASPR

Note: This table provides examples from the literature to illustrate the range of binding affinities and is not specific to 3-CPA.

Gene Expression Changes Induced by 3-CPA

The activation of ARF transcription factors by 3-CPA leads to changes in the expression of a wide array of auxin-responsive genes. These genes can be broadly categorized into three major families:

  • Aux/IAA genes: These are rapidly induced by auxin, forming a negative feedback loop to desensitize the pathway.[7]

  • GH3 genes: These genes encode enzymes that conjugate amino acids to auxin, thereby inactivating it and regulating auxin homeostasis.

  • Small Auxin Up RNA (SAUR) genes: This is a large family of genes with diverse roles in cell expansion and development.

While a comprehensive transcriptome analysis specifically for 3-CPA treatment is not available, it is expected that 3-CPA would induce a similar suite of genes as IAA and other synthetic auxins. Microarray and RT-qPCR analyses are common methods to study these changes in gene expression.[11][12][13]

Table 2: Examples of Auxin-Responsive Genes Likely Regulated by 3-CPA

Gene FamilyExample Genes (Arabidopsis)Function
Aux/IAAIAA1, IAA2, IAA3, IAA19Transcriptional repressors
GH3GH3.2, GH3.3, GH3.5Auxin conjugation
SAURSAUR-AC1, SAUR19-SAUR24Cell expansion

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of 3-CPA.

In Vitro TIR1/AFB-Aux/IAA Binding Assay (Surface Plasmon Resonance)

This protocol is adapted from methodologies used to study the binding of other auxins.[10][14]

Objective: To quantitatively measure the binding affinity and kinetics of 3-CPA to purified TIR1/AFB receptors in the presence of an Aux/IAA degron peptide.

Materials:

  • Biacore SPR instrument (e.g., Biacore 2000)

  • Streptavidin-coated SPR sensor chip

  • Purified recombinant TIR1/AFB proteins (with an appropriate tag for purification, e.g., His-tag)

  • Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

  • This compound (3-CPA) solutions of varying concentrations

  • IAA solution (as a positive control)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Expression and Purification: Express and purify TIR1/AFB proteins from a suitable expression system (e.g., insect cells or E. coli).

  • Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

  • Binding Analysis:

    • Prepare a series of 3-CPA concentrations in running buffer.

    • Inject the purified TIR1/AFB protein mixed with each concentration of 3-CPA over the sensor chip surface.

    • Use a flow cell with no immobilized peptide as a reference.

    • Monitor the change in response units (RU) over time to measure association and dissociation.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a method to assess the 3-CPA-dependent interaction between TIR1/AFB and Aux/IAA proteins in vivo.[1][3][15]

Objective: To determine if 3-CPA can promote the interaction between a specific TIR1/AFB protein and an Aux/IAA protein in a yeast cellular context.

Materials:

  • Yeast strain suitable for Y2H (e.g., AH109 or Y187)

  • Y2H vectors: one containing a DNA-binding domain (BD) (e.g., pGBKT7) and one with a DNA-activation domain (AD) (e.g., pGADT7)

  • cDNA of the TIR1/AFB gene of interest

  • cDNA of the Aux/IAA gene of interest

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • 3-CPA and IAA solutions

  • X-α-Gal for blue/white screening

Procedure:

  • Vector Construction:

    • Clone the TIR1/AFB cDNA into the BD vector ("bait").

    • Clone the Aux/IAA cDNA into the AD vector ("prey").

  • Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain.

  • Interaction Assay:

    • Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.

    • Patch individual colonies onto selective media (SD/-Trp/-Leu/-His/-Ade) containing a range of 3-CPA concentrations (and IAA as a positive control, and a solvent control).

    • Incubate plates at 30°C for 3-5 days.

  • Analysis: Growth on the highly selective media indicates a positive interaction between the bait and prey proteins, mediated by the presence of 3-CPA. The intensity of growth can provide a semi-quantitative measure of the interaction strength.

RT-qPCR Analysis of Auxin-Responsive Gene Expression

This protocol details the steps to quantify changes in the expression of target genes in response to 3-CPA treatment.[13][16][17]

Objective: To measure the relative expression levels of known auxin-responsive genes (e.g., IAA1, GH3.3) in plant tissues after treatment with 3-CPA.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • 3-CPA treatment solution and mock solution (solvent control)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Treatment: Treat seedlings with the desired concentration of 3-CPA or mock solution for a specific duration (e.g., 1-3 hours).

  • RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Prepare qPCR reactions containing SYBR Green master mix, gene-specific primers, and diluted cDNA.

    • Run the qPCR program on a real-time PCR machine. Include a melt curve analysis to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Aux/IAA Protein Degradation Assay

This protocol describes a method to monitor the degradation of an Aux/IAA protein in response to 3-CPA using a luciferase reporter system.[18]

Objective: To determine if 3-CPA can induce the degradation of a specific Aux/IAA protein.

Materials:

  • Transgenic plants or protoplasts expressing an Aux/IAA-luciferase (LUC) fusion protein under the control of a constitutive promoter (e.g., 35S).

  • 3-CPA and IAA solutions.

  • Cycloheximide (B1669411) (protein synthesis inhibitor).

  • Luciferin (B1168401) substrate.

  • Luminometer.

Procedure:

  • Treatment: Treat the transgenic seedlings or protoplasts with 3-CPA, IAA, or a mock solution. For half-life measurements, pre-treat with cycloheximide to inhibit new protein synthesis.

  • Lysis and Luciferase Assay: At various time points after treatment, harvest the tissue, extract proteins, and measure luciferase activity using a luminometer after adding the luciferin substrate.

  • Data Analysis: A decrease in luciferase activity over time in the presence of 3-CPA (compared to the mock control) indicates degradation of the Aux/IAA-LUC fusion protein. The rate of decay can be used to calculate the protein's half-life.

Visualizations of Key Pathways and Workflows

Signaling Pathway

Auxin_Signaling cluster_perception Auxin Perception cluster_transcription Transcriptional Regulation 3-CPA 3-CPA TIR1/AFB TIR1/AFB 3-CPA->TIR1/AFB binds SCF_Complex SCF TIR1/AFB->SCF_Complex part of Aux/IAA Aux/IAA Aux/IAA->TIR1/AFB co-receptor binding (stabilized by 3-CPA) Proteasome Proteasome Aux/IAA->Proteasome degradation ARF ARF Aux/IAA->ARF represses SCF_Complex->Aux/IAA polyubiquitinates ARE Auxin Response Element ARF->ARE binds Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes activates transcription Response Response Auxin_Genes->Response leads to

Caption: Core auxin signaling pathway activated by 3-CPA.

Experimental Workflow: In Vitro Binding Assay

SPR_Workflow start Start purify Purify TIR1/AFB Protein start->purify immobilize Immobilize Aux/IAA Degron Peptide on Chip purify->immobilize prepare_cpa Prepare 3-CPA Concentration Series immobilize->prepare_cpa inject Inject TIR1/AFB + 3-CPA over Chip prepare_cpa->inject measure Measure Association/ Dissociation (RU) inject->measure regenerate Regenerate Chip Surface measure->regenerate analyze Analyze Data (Calculate ka, kd, Kd) measure->analyze regenerate->inject Repeat for each concentration end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.

Logical Relationship: Auxin-Induced Degradation

Degradation_Logic cluster_high High Auxin State cluster_low Low Auxin State Auxin High 3-CPA H_TIR1_IAA TIR1/AFB-Aux/IAA Complex Formation Auxin->H_TIR1_IAA NoAuxin Low/No 3-CPA L_TIR1_IAA No Stable Complex NoAuxin->L_TIR1_IAA H_Ub Aux/IAA Ubiquitination H_TIR1_IAA->H_Ub H_Deg Aux/IAA Degradation H_Ub->H_Deg H_ARF ARF is Active H_Deg->H_ARF H_Gene Gene Expression ON H_ARF->H_Gene L_AuxIAA Aux/IAA is Stable L_TIR1_IAA->L_AuxIAA L_ARF ARF is Repressed L_AuxIAA->L_ARF L_Gene Gene Expression OFF L_ARF->L_Gene

Caption: Logical states of the auxin signaling pathway.

Conclusion

This compound exerts its effects as a synthetic auxin by directly engaging the core components of the plant's natural auxin perception and signaling machinery. By acting as a molecular glue to promote the interaction between TIR1/AFB receptors and Aux/IAA repressors, 3-CPA triggers the degradation of these repressors, leading to the activation of auxin-responsive genes. A thorough understanding of this mechanism at the molecular level, supported by quantitative binding and gene expression data, is crucial for the rational design and application of synthetic auxins in both agricultural and research contexts. The experimental protocols outlined in this guide provide a framework for further dissecting the specific interactions and downstream consequences of 3-CPA and other synthetic auxins.

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 3-Chlorophenoxyacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) belongs to the phenoxyacetic acid class of compounds, which are structurally related to the natural plant hormone indole-3-acetic acid (IAA). This structural mimicry allows them to function as synthetic auxins, exerting profound effects on plant growth and development. Beyond their well-established role as herbicides, these compounds and their analogs have been investigated for a range of other biological activities, including antimicrobial and cytotoxic effects. Understanding the relationship between the chemical structure of these molecules and their biological activity—the structure-activity relationship (SAR)—is paramount for the rational design of more potent, selective, and safer compounds for various applications, from agriculture to medicine.

This in-depth technical guide provides a comprehensive overview of the SAR of this compound and its analogs. It summarizes quantitative data on their biological activities, details key experimental protocols for their evaluation, and visualizes the core signaling pathway through which they exert their auxin-like effects.

Structure-Activity Relationship: The Impact of Molecular Modifications

The biological activity of phenoxyacetic acid derivatives is critically dependent on the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.

Key Structural Features Influencing Activity:
  • Substitution on the Phenyl Ring: The presence, type, and location of substituents on the phenyl ring are major determinants of activity.

    • Halogens: Introduction of chlorine atoms, as seen in 3-CPA and the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), generally enhances herbicidal activity. The position of the halogen is crucial; for instance, chlorination at positions 2 and 4 often results in high auxin-like activity[1]. The herbicidal effectiveness can change with the number and placement of chlorine atoms on the molecule[2].

    • Methyl Groups: The addition of a methyl group, as in MCPA (4-chloro-2-methylphenoxyacetic acid), can also modulate activity and selectivity[2].

  • Acetic Acid Side Chain: The carboxylic acid group is essential for auxin-like activity, as it is believed to be involved in the interaction with the auxin receptors[3]. Modifications to this side chain, such as esterification, can alter the compound's uptake, transport, and metabolism within the target organism.

  • Stereochemistry: For analogs with a chiral center in the side chain, the stereochemistry can significantly impact biological activity.

Quantitative Data on Biological Activity

The following tables summarize available quantitative data on the herbicidal and cytotoxic activities of this compound and its analogs. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, target species, and cell lines.

Table 1: Herbicidal Activity of Phenoxyacetic Acid Analogs

CompoundTarget WeedActivity MetricValueReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Arabidopsis thaliana (root growth inhibition)IC50Not explicitly stated, but used as a benchmark[4][5]
4-Chlorophenoxyacetic acid (4-CPA)Arabidopsis thaliana (root growth inhibition)IC50Less active than 2,4-D[4]
2-Naphthoxyacetic acidArabidopsis thaliana (root growth inhibition)IC50Active
3,4-Dichlorophenylacetic acid (DCAA)Oat coleoptile elongation-Promotes elongation[4]
Longifolene-derived 2,4-D ammonium (B1175870) saltBrassica campestris (root growth)IC50~0.0002 mmol L⁻¹[6]
Longifolene-derived MCPA ammonium saltBrassica campestris (root growth)IC50~0.0002 mmol L⁻¹[6]

Table 2: Cytotoxic Activity of Phenoxyacetic Acid Analogs

CompoundCell LineActivity MetricValue (µM)Reference
4-Chlorophenoxyacetic acidBreast Cancer CellsIC500.194 µg/mL[7]
Phenoxyacetamide Derivative IHepG2 (Liver Cancer)IC501.43[8][9]
Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)IC506.52[8][9]
Phenoxyacetamide Derivative IMCF-7 (Breast Cancer)IC507.43[8]
Phenylacetamide derivative (meta-chloro)PC12IC500.67[10]
Phenylacetamide derivative (para-chloro)MDA-MB468IC501[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are protocols for key experiments cited in the literature.

Synthesis of this compound Analogs

A general method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, followed by hydrolysis of the ester.

General Procedure for the Synthesis of Substituted Phenoxyacetic Acids:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (e.g., 3-chlorophenol) in a suitable solvent such as ethanol (B145695) or acetone.

  • Base Addition: Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution to form the corresponding phenoxide salt.

  • Addition of Chloroacetate (B1199739): Slowly add ethyl chloroacetate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours to allow the Williamson ether synthesis to proceed.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide and heat the mixture again to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid derivative.

  • Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

This is a generalized procedure; specific reaction conditions such as temperature, reaction time, and purification methods may vary depending on the specific analog being synthesized.

Auxin-like Activity Assessment: Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles, a characteristic response to auxins.

Protocol:

  • Plant Material: Germinate oat seeds (Avena sativa) in the dark for approximately 72 hours to obtain etiolated seedlings.

  • Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the coleoptiles, starting 3 mm below the apex.

  • Pre-incubation: Float the sections in a buffered solution for 1-2 hours to deplete endogenous auxins.

  • Incubation with Test Compounds: Transfer the sections to petri dishes containing a buffered solution with various concentrations of the test compound (e.g., 3-CPA and its analogs) and a sugar source like sucrose. Include a negative control (buffer only) and a positive control (a known auxin like IAA).

  • Measurement: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. After incubation, measure the final length of the coleoptile sections using a ruler or digital imaging software.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and plot a dose-response curve to determine the EC50 value (the concentration that causes 50% of the maximum response).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6][11][12][13][14][15].

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (3-CPA and its analogs) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Visualizations

The auxin-like activity of this compound and its analogs is mediated through the canonical auxin signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for SAR studies.

AuxinSignaling cluster_extracellular Extracellular cluster_nucleus Nucleus Auxin Auxin (e.g., 3-CPA) Auxin_cyt Auxin Auxin->Auxin_cyt Transport TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin_cyt->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex associates with Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitination Aux_IAA->SCF_complex recruited by Auxin-bound TIR1/AFB ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Modeling Start Starting Materials (Substituted Phenols, etc.) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Herbicidal Herbicidal Activity Assay (e.g., Whole Plant Assay) Purification->Herbicidal Auxin_Assay Auxin-like Activity Assay (e.g., Avena Coleoptile) Purification->Auxin_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Data Quantitative Data Collection (IC50, EC50) Herbicidal->Data Auxin_Assay->Data Cytotoxicity->Data SAR Structure-Activity Relationship Analysis Data->SAR QSAR QSAR Modeling (Optional) SAR->QSAR Lead_Opt Lead Optimization SAR->Lead_Opt QSAR->Lead_Opt

References

A Technical Guide to the Synthesis and Characterization of Novel 3-Chlorophenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways and characterization methodologies for novel derivatives of 3-Chlorophenoxyacetic acid. This class of compounds is of significant interest due to the diverse biological activities observed in related phenoxyacetic acid structures, including antimicrobial, antifungal, and herbicidal properties.[1][2] This guide details the synthesis of the core molecule, its conversion into key reactive intermediates, and subsequent derivatization into amides and heterocyclic entities like thiadiazoles.

Synthesis of the Core Moiety: this compound

The foundational step is the synthesis of the parent this compound. This is typically achieved through the reaction of 3-chlorophenol (B135607) with an acetic acid equivalent, such as ethyl chloroacetate (B1199739), in the presence of a base. A microwave-assisted synthesis offers a rapid and efficient method.[3]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a microwave-safe vessel, combine 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), potassium carbonate (K₂CO₃, 5 mmol), potassium iodide (KI, 1 mmol), PEG-600 (0.5 mmol), and dimethylformamide (DMF, 2 mL).[3]

  • Microwave Irradiation (Esterification): Irradiate the mixture in a microwave reactor at 200 W for 4 minutes.[3]

  • Hydrolysis: After cooling, add 5 mL of 2 M sodium hydroxide (B78521) (NaOH) to the mixture and irradiate for an additional 5 minutes at 500 W to hydrolyze the ester.[3]

  • Acidification and Isolation: Cool the resulting aqueous solution to room temperature. Under vigorous stirring, acidify the solution to a pH of approximately 6 by adding 1 M hydrochloric acid (HCl).[3]

  • Purification: The precipitated white solid is collected via filtration, washed with cold water, and can be further purified by column chromatography or recrystallization to yield pure this compound.[3]

Characterization Data: this compound
PropertyValueReference
Molecular FormulaC₈H₇ClO₃[3]
Molecular Weight186.59 g/mol [3]
Melting Point~110 °C[4]
¹H NMR (DMSO-d₆, 500 MHz) δ 13.17 (s, 1H, -COOH), 7.40 (t, J=8.3 Hz, 1H, Ar-H), 7.14-7.07 (m, 2H, Ar-H), 7.02-6.97 (m, 1H, Ar-H), 4.83 (s, 2H, -OCH₂)[3]
pKa 3.07[4]

Synthesis of Key Intermediates

To generate a library of derivatives, the carboxylic acid is often converted into more reactive intermediates, such as an acyl chloride or a hydrazide.

Synthesis of 3-Chlorophenoxyacetyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a standard procedure that dramatically increases its reactivity towards nucleophiles. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]

Experimental Protocol: Synthesis of 3-Chlorophenoxyacetyl Chloride
  • Reaction Setup: To a solution of this compound (0.2 mol) in 150 mL of a dry, aprotic solvent (e.g., benzene (B151609) or DCM), slowly add thionyl chloride (0.3 mol) at room temperature.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-18 hours, monitoring the reaction progress by TLC.[5]

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The resulting crude 3-Chlorophenoxyacetyl chloride can be purified by vacuum distillation to yield a clear liquid.[5]

Synthesis of this compound Hydrazide

Hydrazides are crucial building blocks for synthesizing various heterocyclic compounds, such as thiadiazoles and oxadiazoles.[8] They are typically prepared from the corresponding ester.

Experimental Protocol: Synthesis of this compound Hydrazide
  • Esterification: First, convert this compound to its ethyl ester as described in the parent synthesis (Protocol 1, step 1-2) or through conventional reflux with ethanol (B145695) and a catalytic amount of sulfuric acid.[8]

  • Hydrazinolysis: Dissolve the purified ethyl 3-chlorophenoxyacetate (0.01 mol) in a minimal amount of ethanol. Add hydrazine (B178648) hydrate (B1144303) (0.011 mol) to the solution.[8]

  • Reflux: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.[8]

  • Isolation: Upon completion, cool the reaction mixture. The product, this compound hydrazide, will often precipitate and can be collected by filtration and recrystallized from ethanol.

Synthesis of Novel Derivative Classes

The reactive intermediates can be used to synthesize a wide array of novel derivatives.

Amide Derivatives via Acyl Chloride

The reaction between an acyl chloride and a primary or secondary amine is a vigorous and straightforward method to produce N-substituted amides.[9][10][11] The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][12]

Experimental Protocol: General Synthesis of N-substituted 3-Chlorophenoxyacetamides
  • Reaction Setup: Dissolve the desired primary or secondary amine (0.01 mol) and a non-nucleophilic base like triethylamine (B128534) (0.01 mol) in a dry aprotic solvent (e.g., Dioxane, DCM, THF) and cool in an ice bath.[6][13]

  • Acyl Chloride Addition: Slowly add a solution of 3-Chlorophenoxyacetyl chloride (0.01 mol) in the same solvent to the cooled amine solution dropwise over 20-30 minutes.[13]

  • Reaction: Stir the mixture for an additional 2-3 hours, allowing it to warm to room temperature.[13]

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data for Representative Amide Derivatives
CompoundAmine UsedMolecular FormulaYield (%)M.P. (°C)
1a AnilineC₁₄H₁₂ClNO₂85135-137
1b 4-ChloroanilineC₁₄H₁₁Cl₂NO₂88158-160
1c MorpholineC₁₂H₁₄ClNO₃90110-112
1d PiperidineC₁₃H₁₆ClNO₂9295-97

(Note: Data are representative examples based on typical reaction outcomes.)

1,3,4-Thiadiazole (B1197879) Derivatives via Hydrazide

1,3,4-Thiadiazoles are a class of sulfur-containing heterocycles known for a wide range of biological activities.[14][15][16] They can be synthesized from the acid hydrazide intermediate.

Experimental Protocol: Synthesis of 2-amino-5-((3-chlorophenoxy)methyl)-1,3,4-thiadiazole
  • Reaction Setup: A mixture of this compound hydrazide (0.01 mol), an appropriate substituted thiosemicarbazide (B42300) (0.01 mol), and a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid is prepared.[14][17]

  • Cyclization: The mixture is carefully heated (e.g., at 75 °C for POCl₃) for a specified period (e.g., 45 minutes).[17]

  • Workup: After cooling, the reaction is quenched by the slow addition of water. If POCl₃ is used, the mixture is often refluxed for several hours, then cooled and basified (e.g., with NaOH solution) to precipitate the product.[17]

  • Purification: The resulting solid is filtered, washed thoroughly with water, and recrystallized from a solvent such as ethanol to yield the pure thiadiazole derivative.[17]

Visualizations of Workflows and Mechanisms

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Derivative Classes 3_Chlorophenol 3_Chlorophenol 3_CPA 3_CPA 3_Chlorophenol->3_CPA K2CO3, KI Microwave Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->3_CPA K2CO3, KI Microwave Acyl_Chloride 3-Chlorophenoxyacetyl Chloride Amides Amides Acyl_Chloride->Amides R1R2NH Base Hydrazide This compound Hydrazide Thiadiazoles Thiadiazoles Hydrazide->Thiadiazoles Thiosemicarbazide POCl3 3_CPA->Acyl_Chloride SOCl2 Reflux 3_CPA->Hydrazide 1. EtOH, H+ 2. N2H4*H2O

Caption: Overall synthetic scheme for this compound derivatives.

Mechanism: Amide Formation

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

References

Metabolic Fate of 3-Chlorophenoxyacetic Acid in Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin herbicide and plant growth regulator. Understanding its metabolic pathways within plant species is crucial for assessing its efficacy, selectivity, and environmental fate. This technical guide provides a comprehensive overview of the metabolic processes that 3-CPA likely undergoes in plants, based on established principles of xenobiotic metabolism and data from structurally similar phenoxyacetic acid herbicides. The guide details the principal enzymatic reactions, potential metabolites, and the analytical methodologies required for their identification and quantification.

Introduction to Herbicide Metabolism in Plants

Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), including herbicides. This process typically occurs in three phases:

  • Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

  • Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as glucose, amino acids, or glutathione (B108866). This step increases the water solubility of the xenobiotic and reduces its phytotoxicity. Key enzymes in this phase include UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs).

  • Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in cellular compartments, such as the vacuole, or are incorporated into cell wall components, effectively removing them from active metabolic pathways.

Inferred Metabolic Pathways of this compound

Direct and detailed metabolic studies on 3-CPA in various plant species are limited in publicly available literature. However, based on the well-documented metabolism of the structurally similar and widely studied phenoxyacetic acid herbicide, 2,4-D (2,4-Dichlorophenoxyacetic acid), a putative metabolic pathway for 3-CPA can be inferred.

Phase I: Ring Hydroxylation

The primary Phase I metabolic reaction for phenoxyacetic acids in plants is the hydroxylation of the aromatic ring. This reaction is catalyzed by cytochrome P450 monooxygenases. For 3-CPA, this would likely result in the formation of hydroxylated this compound derivatives. The position of hydroxylation can vary, leading to different isomers.

Phase II: Conjugation Reactions

The hydroxylated 3-CPA metabolites and potentially the parent molecule can undergo conjugation with glucose or amino acids.

  • Glucose Conjugation: The hydroxyl group of the metabolized 3-CPA can be conjugated with glucose via an O-glycosidic bond, a reaction catalyzed by UDP-glucosyltransferases (UGTs). The carboxylic acid group of 3-CPA itself could also potentially form a glucose ester.[1]

  • Amino Acid Conjugation: The carboxylic acid moiety of 3-CPA can be conjugated with amino acids, such as aspartic acid or glutamic acid, through an amide linkage.[2]

While glutathione conjugation is a major detoxification pathway for many herbicides, studies on some chlorophenoxyalkyl acids suggest that direct conjugation with glutathione may not occur.[3] Instead, these compounds may interact with and inhibit glutathione S-transferases.[3]

The following diagram illustrates the inferred metabolic pathway of 3-CPA in plants.

Metabolic_Pathway_of_3_CPA cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation 3-CPA 3-CPA Hydroxylated_3-CPA Hydroxylated 3-CPA (e.g., 4-hydroxy-3-chlorophenoxyacetic acid) 3-CPA->Hydroxylated_3-CPA Cytochrome P450 (Ring Hydroxylation) Amino_Acid_Conjugate Amino Acid Conjugate (e.g., Aspartate or Glutamate Conjugate) 3-CPA->Amino_Acid_Conjugate Amido Synthetase Glucose_Conjugate Glucose Conjugate (O-glucoside) Hydroxylated_3-CPA->Glucose_Conjugate UDP-Glucosyltransferase (UGT) Vacuole_Sequestration Vacuolar Sequestration Glucose_Conjugate->Vacuole_Sequestration Cell_Wall_Integration Cell Wall Integration Amino_Acid_Conjugate->Cell_Wall_Integration

Inferred metabolic pathway of this compound in plants.

Quantitative Data on 3-CPA Metabolism

Table 1: Metabolism of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Soybean Root Callus Tissue [2]

Tissue Age2,4-D Concentration in Medium (M)Free 2,4-D in Tissue (nmol/g)Aqueous Metabolites (nmol/g)Ether-Soluble Metabolites (Amino Acid Conjugates) (nmol/g)
3 weeks10-6~1.5~0.5~0.5
3 weeks10-5~10.0~1.0~1.5
9 weeks10-6~1.0~0.8~1.2
9 weeks10-5~4.0~1.0~8.0

Note: This table summarizes trends observed in the cited study and provides an example of how herbicide metabolism can be quantified and influenced by factors like tissue age and exposure concentration.

Experimental Protocols

The following section outlines a general methodology for the extraction and analysis of 3-CPA and its potential metabolites from plant tissues. This protocol is based on established methods for phenoxyacetic acid herbicides.[4][5]

Sample Preparation and Extraction
  • Homogenization: Weigh 1-5 g of fresh plant tissue and freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of acetonitrile (B52724)/water (80:20, v/v) with 0.1% formic acid.

  • Extraction: Add 10 mL of the extraction solvent to the powdered plant tissue. Vortex thoroughly and sonicate for 15-30 minutes in a cold water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of the extraction solvent and combine the supernatants.

  • Solvent Evaporation: Evaporate the acetonitrile from the combined supernatants using a rotary evaporator or a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of acidified water (pH 2.5).

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Instrumentation and Conditions
  • Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical technique for its sensitivity and selectivity.[6]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for phenoxyacetic acids. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for 3-CPA and its suspected metabolites.

The following diagram illustrates a general workflow for the analysis of 3-CPA and its metabolites in plant tissues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup & Concentration cluster_analysis Analysis Plant_Tissue Plant Tissue Sampling Homogenization Cryogenic Homogenization Plant_Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE Elution Elution SPE->Elution Final_Evaporation Evaporation to Dryness Elution->Final_Evaporation Reconstitution Reconstitution Final_Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Environmental Fate and Persistence of 3-Chlorophenoxyacetic Acid in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of chemicals. While its use in agriculture has declined, understanding its environmental fate and persistence in soil and water is crucial for assessing the long-term ecological impact of this and structurally related compounds. This technical guide provides a comprehensive overview of the current scientific understanding of 3-CPA's behavior in the environment, focusing on its degradation, persistence, and mobility in soil and aquatic systems.

Physicochemical Properties and Mobility

This compound is a solid with a pKa of 3.07, indicating that it will exist predominantly as an anion under typical environmental pH conditions.[1] This anionic nature significantly influences its mobility in soil.

Soil Mobility:

Based on a structure estimation method, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 3-CPA is estimated to be 18.[1] This low Koc value suggests that 3-CPA has very high mobility in soil.[1] Anionic compounds generally exhibit greater mobility in soils compared to neutral compounds, further supporting the potential for 3-CPA to leach through the soil profile and potentially contaminate groundwater.[1]

Degradation and Persistence in Soil

The persistence of 3-CPA in soil is influenced by a combination of biotic and abiotic factors. While specific half-life data for 3-CPA is limited, studies on its structural isomers, 2-chlorophenoxyacetic acid (2-CPA) and 4-chlorophenoxyacetic acid (4-CPA), suggest that 3-CPA is moderately persistent in the soil environment.[1] The time required for the complete degradation of these isomers has been reported to range from 11 to 205 days in various silt loam soils.[1]

Biotic Degradation

Microbial degradation is a primary pathway for the dissipation of phenoxyacetic acid herbicides in soil. Various soil microorganisms, particularly bacteria of the genus Pseudomonas, have been shown to degrade chlorophenoxyacetic acids. The degradation process typically involves the cleavage of the ether bond followed by the hydroxylation and subsequent opening of the aromatic ring.

The initial step in the degradation of related phenoxyacetic acids often involves the enzyme 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase, encoded by the tfdA gene, which removes the acetic acid side chain. While the specific enzymatic pathway for 3-CPA has not been fully elucidated, it is likely to follow a similar route, leading to the formation of 3-chlorophenol (B135607) as a primary intermediate. This intermediate is then further degraded.

3-Chlorophenoxyacetic_acid This compound Ether_Cleavage Ether Cleavage (e.g., via Dioxygenase) 3-Chlorophenoxyacetic_acid->Ether_Cleavage 3-Chlorophenol 3-Chlorophenol Ether_Cleavage->3-Chlorophenol Hydroxylation Hydroxylation 3-Chlorophenol->Hydroxylation Chlorocatechol Chlorocatechol Intermediate Hydroxylation->Chlorocatechol Ring_Cleavage Ring Cleavage (ortho or meta) Chlorocatechol->Ring_Cleavage TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle_Intermediates

Proposed biotic degradation pathway of 3-CPA in soil.
Abiotic Degradation

Abiotic degradation processes for 3-CPA in soil are considered to be less significant than microbial degradation. Volatilization from moist soil surfaces is not an important fate process because anions do not readily volatilize.[1] Similarly, volatilization from dry soil surfaces is not expected to be significant based on its estimated vapor pressure.[1] While photolysis on soil surfaces can occur, it is generally a slower process compared to biodegradation.

Degradation and Persistence in Water

In aquatic environments, 3-CPA is not expected to adsorb significantly to suspended solids and sediment due to its low Koc value.[1] Volatilization from water surfaces is also not a major dissipation pathway.[1] The primary degradation routes in water are photolysis and microbial degradation.

Photolysis

This compound is susceptible to photolysis in sunlit surface waters. Studies on its structural isomer, 4-chlorophenoxyacetic acid, showed a 30% degradation in 24 hours when exposed to sunlight, suggesting that photodegradation may be an important environmental fate process for 3-CPA as well.[1] The process involves the absorption of UV radiation, leading to the cleavage of the C-Cl bond or the ether linkage.

Biotic Degradation

Similar to soil, microbial degradation can contribute to the removal of 3-CPA from water. Aquatic microorganisms can utilize 3-CPA as a carbon source, following degradation pathways analogous to those in soil. The rate of biodegradation in water is dependent on factors such as the microbial population, temperature, pH, and nutrient availability.

cluster_soil Soil Compartment cluster_water Water Compartment 3CPA_Soil 3-CPA in Soil Leaching Leaching 3CPA_Soil->Leaching Biodegradation_Soil Microbial Degradation 3CPA_Soil->Biodegradation_Soil Photolysis_Soil Photolysis (surface) 3CPA_Soil->Photolysis_Soil Bound_Residues Bound Residues 3CPA_Soil->Bound_Residues 3CPA_Water 3-CPA in Water Leaching->3CPA_Water Photolysis_Water Photolysis 3CPA_Water->Photolysis_Water Biodegradation_Water Microbial Degradation 3CPA_Water->Biodegradation_Water

Environmental fate of 3-CPA in soil and water.

Quantitative Data Summary

ParameterValueMediumConditionsReference
pKa 3.07--[1]
Koc (estimated) 18Soil-[1]
Persistence (qualitative) Moderately PersistentSoilBased on isomers[1]
Degradation Time (isomers) 11 - 205 daysSilt Loam Soils-[1]
Photodegradation (4-CPA) 30% in 24 hoursWaterSunlight[1]

Experimental Protocols

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This protocol outlines a typical experimental workflow for assessing the aerobic degradation of 3-CPA in soil.

1. Soil Selection and Preparation:

  • Select a representative agricultural soil (e.g., sandy loam).

  • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Sieve the soil to remove large debris and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

2. Test Substance Application:

  • Prepare a stock solution of 3-CPA, potentially using a ¹⁴C-labeled compound for easier tracking and mass balance determination.

  • Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

3. Incubation:

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

  • Maintain aerobic conditions by ensuring adequate air exchange.

  • Include control samples (sterile soil) to assess abiotic degradation.

4. Sampling and Analysis:

  • Collect soil samples at predetermined time intervals.

  • Extract 3-CPA and its potential degradation products from the soil using an appropriate solvent (e.g., methanol, acetonitrile).

  • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the parent compound and identify metabolites.

  • For radiolabeled studies, use Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity in extracts, soil residues, and evolved CO₂.

5. Data Analysis:

  • Determine the dissipation rate of 3-CPA and calculate its half-life (DT₅₀) in the soil.

  • Identify and quantify major transformation products.

  • Establish a degradation pathway based on the identified metabolites.

Start Start Soil_Selection Soil Selection & Characterization Start->Soil_Selection Moisture_Adjustment Moisture Adjustment Soil_Selection->Moisture_Adjustment 3CPA_Application Application of 3-CPA (and ¹⁴C-label) Moisture_Adjustment->3CPA_Application Incubation Incubation (Aerobic, Dark, Constant T) 3CPA_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/MS & LSC Analysis Extraction->Analysis Data_Processing Data Analysis (DT₅₀, Metabolites) Analysis->Data_Processing End End Data_Processing->End

Workflow for an aerobic soil degradation study.

Conclusion

This compound is a chemical with a high potential for mobility in soil, primarily due to its anionic nature and low soil sorption. Its persistence in the environment is moderate, with microbial degradation being the main dissipation pathway in both soil and water. Photolysis can also contribute significantly to its degradation in aquatic systems. While specific quantitative data for 3-CPA is scarce, information from its structural isomers provides valuable insights into its likely environmental behavior. Further research is needed to determine the precise degradation kinetics and pathways of 3-CPA in various environmental matrices to refine environmental risk assessments.

References

3-Chlorophenoxyacetic Acid (3-CPA): An In-depth Technical Guide on its Auxin-like Activity and Signaling Pathway Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins are widely utilized in agriculture and horticulture for various purposes, including promoting root formation, fruit setting, and controlling plant growth. Understanding the molecular mechanisms underlying the auxin-like activity of compounds like 3-CPA is crucial for the development of new and more effective plant growth regulators and herbicides. This technical guide provides a comprehensive overview of the auxin-like activity of 3-CPA, the signaling pathways it is expected to induce, and detailed experimental protocols for its characterization.

While direct quantitative data for 3-CPA is limited in publicly available literature, this guide will draw upon established knowledge of auxin biology and data from structurally similar synthetic auxins, such as 4-chlorophenoxyacetic acid (4-CPA) and 3,4-dichlorophenylacetic acid (Dcaa), to infer its likely mechanisms of action and provide a framework for its experimental investigation.

Data Presentation

Due to the limited availability of specific quantitative data for 3-CPA, the following tables provide a template for the types of data that should be generated through the experimental protocols outlined in this guide. The values for related compounds are included for comparative purposes.

Table 1: Comparative Auxin-like Activity in Bioassays

CompoundBioassayEffective Concentration RangeOptimal Concentration for ResponseReference Compound Activity
3-CPA Data to be determinedData to be determinedData to be determined
4-CPAAdventitious Root Formation1-20 µM~10 µMSimilar to IBA
3,4-DcaaOat Coleoptile Elongation1-100 µM~100 µMPromotes elongation
IAA (natural auxin)Root Growth Inhibition0.01-10 µM~1 µMStrong inhibition

Table 2: Binding Affinity to Auxin Receptors

CompoundReceptorDissociation Constant (Kd)Reference
3-CPA TIR1Data to be determined
3-CPA AFB5Data to be determined
IAATIR1~20-60 nM[1]
4-CPATIR1Weaker than IAA[2]
Picloram (synthetic auxin)AFB5Higher affinity than for TIR1[2]

Table 3: Induction of Auxin-Responsive Gene Expression (Fold Change vs. Control)

Gene3-CPA (1 µM)3-CPA (10 µM)IAA (1 µM)
IAA5Data to be determinedData to be determined~10-20 fold
IAA19Data to be determinedData to be determined~5-15 fold
GH3.3Data to be determinedData to be determined~8-12 fold

Core Concepts: The Auxin Signaling Pathway

The canonical auxin signaling pathway is central to understanding the action of 3-CPA. This pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3]

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[3] When auxin (like 3-CPA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.[4] This interaction leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) complex and its subsequent degradation by the 26S proteasome.[5][6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of early auxin-responsive genes, which in turn mediate various physiological responses.[7]

Mandatory Visualizations

Caption: Canonical auxin signaling pathway induced by 3-CPA.

Experimental_Workflow cluster_bioassays Physiological Assays cluster_molecular Molecular Assays coleoptile Avena Coleoptile Elongation Assay data_analysis Data Analysis & Interpretation coleoptile->data_analysis root Root Growth Inhibition Assay root->data_analysis binding Receptor-Ligand Binding Assay (e.g., SPR) binding->data_analysis gene_exp Gene Expression Analysis (qRT-PCR) gene_exp->data_analysis start 3-CPA start->coleoptile start->root start->binding start->gene_exp conclusion Characterization of 3-CPA Auxin-like Activity data_analysis->conclusion

Caption: Experimental workflow for characterizing 3-CPA.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the auxin-like activity of 3-CPA.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.[8][9]

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes

  • Filter paper

  • Incubator or growth chamber (dark, 25°C)

  • Surgical blades or scalpels

  • Ruler with millimeter markings

  • Test solutions: 3-CPA at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM), a positive control (IAA, 10 µM), and a negative control (buffer solution).

  • Buffer solution (e.g., 10 mM potassium phosphate, pH 6.0, with 2% sucrose).

Procedure:

  • Seed Germination: Germinate Avena seeds on moist filter paper in Petri dishes in complete darkness at 25°C for approximately 72 hours.

  • Coleoptile Selection: Select straight coleoptiles that are 20-30 mm in length. Perform all subsequent steps under a dim green safelight to avoid phototropic responses.

  • Sectioning: Cut 10 mm segments from the sub-apical region of the coleoptiles (approximately 3 mm below the tip). Discard the apical tip and the basal portion.

  • Incubation: Float the coleoptile segments in the test solutions in Petri dishes. Ensure there are at least 10-15 segments per treatment group.

  • Measurement: After 20-24 hours of incubation in the dark at 25°C, measure the final length of each coleoptile segment.

  • Data Analysis: Calculate the mean elongation for each treatment group and compare it to the controls. Plot a dose-response curve for 3-CPA.

Root Growth Inhibition Assay

Auxins typically inhibit primary root elongation at higher concentrations. This assay quantifies this inhibitory effect.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Agar (B569324) plates (e.g., 0.5x Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar)

  • Test compounds: 3-CPA at various concentrations (e.g., 0.01, 0.1, 1, 10 µM), a positive control (IAA, 1 µM), and a negative control (solvent, e.g., DMSO).

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Ruler or digital scanner and image analysis software.

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on agar plates containing the different concentrations of 3-CPA and controls.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Measurement: After 5-7 days of growth, measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the negative control. Generate a dose-response curve to determine the concentration of 3-CPA that causes 50% inhibition of root growth (IC50).

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This method quantifies the induction of early auxin-responsive genes, providing molecular evidence of auxin-like activity.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • Liquid 0.5x MS medium

  • Test solutions: 3-CPA (e.g., 10 µM), IAA (10 µM as a positive control), and a mock treatment (solvent).

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IAA5, IAA19, GH3.3) and a reference gene (e.g., ACTIN2).

Procedure:

  • Treatment: Grow Arabidopsis seedlings in liquid MS medium. Treat the seedlings with 3-CPA, IAA, or the mock solution for a short duration (e.g., 1-3 hours).

  • Harvesting and RNA Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes. Normalize the expression to the reference gene and calculate the fold change in gene expression in response to 3-CPA and IAA compared to the mock treatment.

In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinity of 3-CPA to the auxin receptors TIR1 and AFB5.

Materials:

  • Purified recombinant TIR1 and AFB5 proteins

  • Purified recombinant Aux/IAA protein (e.g., a peptide containing the degron motif of IAA7)

  • SPR instrument and sensor chips

  • 3-CPA solutions at various concentrations

  • Running buffer

Procedure:

  • Protein Immobilization: Immobilize the purified TIR1 or AFB5 protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject solutions containing a constant concentration of the Aux/IAA peptide and varying concentrations of 3-CPA over the sensor chip surface.

  • Data Acquisition: Measure the change in the SPR signal, which is proportional to the amount of analyte binding to the immobilized receptor.

  • Data Analysis: Analyze the binding data to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity of 3-CPA for the receptor in the presence of the Aux/IAA co-receptor.

Conclusion

References

Physical and chemical properties of 3-Chlorophenoxyacetic acid for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic organic compound belonging to the phenoxyalkanoic acid family. It is structurally related to the natural plant hormone auxin, indole-3-acetic acid (IAA), and is recognized for its biological activity as a plant growth regulator.[1][2] At lower concentrations, it can stimulate plant growth and development, while at higher concentrations, it exhibits herbicidal properties.[3] This dual functionality makes 3-CPA a valuable tool in agricultural and biochemical research, particularly in studies involving plant physiology, hormone signaling, and herbicide development. This guide provides a comprehensive overview of the physical and chemical properties of 3-CPA, along with detailed experimental protocols for its application in research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties
PropertyValueReference(s)
IUPAC Name (3-chlorophenoxy)acetic acid[4]
Synonyms m-Chlorophenoxyacetic acid, 3-CPA[4]
CAS Number 588-32-9[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point 110 - 113 °C[2][4]
Boiling Point Decomposes before boiling at atmospheric pressureN/A
Vapor Pressure 0.000318 mmHg[4]
Solubility Soluble in ethanol, ether, and other organic solvents. Slightly soluble in water and chloroform.[4][5]
Chemical and Spectral Properties
PropertyValueReference(s)
pKa 3.07[4]
LogP (Kow) 2.03[4]
UV-Vis (λmax) In water/0.1N HCl: 272 nm (log ε = 3.18), 279.5 nm (log ε = 3.14)[4]
Major IR Peaks (cm⁻¹) Data available in spectral databases. Key absorptions are expected for O-H (broad, ~3000), C=O (~1700), C-O (~1250), and C-Cl (~700-800).[4]
¹H NMR δ ~13.17 (s, 1H, COOH), ~7.40 (t, 1H, Ar-H), ~7.14-7.07 (m, 2H, Ar-H), ~7.02-6.97 (m, 1H, Ar-H), ~4.83 (s, 2H, OCH₂)[6]
¹³C NMR Spectral data available in databases like PubChem.[4]

Research Applications

This compound is primarily utilized in research for its auxin-like activities. Its applications span from basic plant science to agricultural development.

  • Plant Growth Regulation: 3-CPA can mimic the effects of natural auxins, influencing processes such as cell elongation, division, and differentiation. It is used to study adventitious root formation, fruit setting, and overall plant development.[1][3]

  • Herbicide Action and Development: At higher concentrations, 3-CPA disrupts normal plant growth, leading to death, particularly in broadleaf plants. This makes it a model compound for studying the mechanisms of auxin-based herbicides.[3][7] The mode of action involves overstimulation of auxin-responsive genes, leading to uncontrolled growth.[7]

  • Biochemical and Signaling Studies: As a synthetic auxin, 3-CPA is a valuable tool for dissecting the auxin signaling pathway. It can be used to investigate the function of auxin receptors like TIR1/AFB and the downstream effects on gene expression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a microwave-assisted synthesis of 3-CPA.[6]

Materials:

  • 3-chlorophenol (B135607)

  • Ethyl chloroacetate (B1199739)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Polyethylene glycol 600 (PEG-600)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Microwave reactor

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • In a microwave reactor vessel, combine 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), K₂CO₃ (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (2 mL).

  • Irradiate the mixture in the microwave oven at 200 W for 4 minutes.

  • After cooling, add 5 mL of 2 M NaOH solution to the reaction mixture.

  • Irradiate the mixture again in the microwave oven at 500 W for 5 minutes.

  • Allow the reaction to cool to room temperature.

  • Acidify the resulting aqueous solution to pH 6 by the dropwise addition of 1 M HCl solution under vigorous stirring. This will precipitate the this compound.

  • Collect the crude product by filtration.

  • Purify the product by column chromatography to obtain a white solid.

Oat Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay is used to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile segments.[1][8]

Materials:

  • Oat seeds (e.g., Avena sativa)

  • This compound stock solution

  • Incubator or growth chamber

  • Dissecting microscope or ruler with fine gradations

  • Petri dishes

  • Filter paper

  • Test solutions of 3-CPA at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a suitable buffer.

Procedure:

  • Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Under a dim green light, excise 5-10 mm segments from the coleoptiles, about 3 mm below the tip.

  • Place the segments in a petri dish with distilled water for about 1-2 hours to deplete endogenous auxins.

  • Transfer a set number of segments (e.g., 10) to petri dishes lined with filter paper and containing the different concentrations of 3-CPA test solutions. Include a control with only the buffer.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for 24-48 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation for each concentration relative to the control and plot a dose-response curve.

Adventitious Root Formation Assay

This assay evaluates the ability of 3-CPA to induce the formation of adventitious roots in plant cuttings.[9][10]

Materials:

  • Plant cuttings (e.g., mung bean, carnation, or Arabidopsis hypocotyls)

  • This compound solutions at various concentrations (e.g., 1, 10, 100 µM)

  • Growth medium (e.g., MS medium) in petri dishes or vials

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare plant cuttings of a uniform size and developmental stage.

  • Place the basal end of the cuttings in solutions of 3-CPA at different concentrations for a defined period (e.g., 24 hours), or directly plant them in a growth medium containing the desired concentration of 3-CPA.

  • Transfer the cuttings to a fresh growth medium without 3-CPA (if pre-treated) or continue to grow them on the 3-CPA-containing medium.

  • Incubate the cuttings in a growth chamber under appropriate light and temperature conditions.

  • Observe the formation of adventitious roots over a period of 7-14 days.

  • Quantify the number and length of adventitious roots per cutting for each treatment.

HPLC Analysis of this compound

This method provides a framework for the quantitative analysis of 3-CPA in samples. The exact conditions may need to be optimized for the specific matrix and instrumentation.[11][12][13]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: A mixture of acetonitrile (B52724) and acidified water (e.g., with phosphoric or acetic acid), pH adjusted to around 2.5-3.0.

  • This compound standard

  • Sample preparation reagents (solvents for extraction, solid-phase extraction cartridges if necessary).

Procedure:

  • Sample Preparation:

    • For plant tissues, homogenize the sample in a suitable solvent (e.g., methanol (B129727) or acetone).

    • Centrifuge the homogenate and collect the supernatant.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Filter the final extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with phosphoric acid to pH 2.5

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm[12]

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a calibration curve using standard solutions of 3-CPA of known concentrations.

    • Inject the prepared samples into the HPLC system.

    • Identify the 3-CPA peak based on its retention time compared to the standard.

    • Quantify the amount of 3-CPA in the sample by comparing its peak area to the calibration curve.

Visualizations

The TIR1/AFB Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[7][11][14] In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin (like 3-CPA) is present, it acts as a molecular glue, facilitating the interaction between TIR1/AFB and the Aux/IAA proteins.[7][11] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of early auxin-responsive genes, which in turn leads to various physiological responses.[7][14]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (e.g., 3-CPA) AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds to TPL_low TPL Co-repressor AuxIAA_low->TPL_low Recruits AuxRE_low Auxin Response Element ARF_low->AuxRE_low Binds to Gene_low Auxin-Responsive Gene AuxRE_low->Gene_low Transcription OFF Transcription OFF Gene_low->Transcription OFF HDAC_low Histone Deacetylase TPL_low->HDAC_low Recruits Chromatin_low Chromatin HDAC_low->Chromatin_low Modifies Auxin Auxin (3-CPA) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds to AuxIAA_high Aux/IAA Repressor TIR1_AFB->AuxIAA_high Binds to Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high ARF Transcription Factor AuxRE_high Auxin Response Element ARF_high->AuxRE_high Binds to Gene_high Auxin-Responsive Gene AuxRE_high->Gene_high Transcription_high Transcription ON Gene_high->Transcription_high

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Workflow for Assessing 3-CPA Effects on Plant Growth

This diagram illustrates a typical workflow for investigating the effects of this compound on plant growth and gene expression.

Experimental_Workflow start Start: Prepare 3-CPA Solutions plant_prep Prepare Plant Material (e.g., seeds, cuttings) start->plant_prep treatment Apply 3-CPA Treatment (various concentrations) plant_prep->treatment incubation Incubate under Controlled Conditions treatment->incubation phenotyping Phenotypic Analysis (e.g., root length, biomass) incubation->phenotyping sampling Sample Collection for Molecular Analysis incubation->sampling data_analysis Data Analysis and Interpretation phenotyping->data_analysis rna_extraction RNA Extraction sampling->rna_extraction gene_expression Gene Expression Analysis (e.g., RT-qPCR) rna_extraction->gene_expression gene_expression->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for analyzing 3-CPA effects on plants.

References

The Dawn of Selective Weed Control: A Technical History of Chlorophenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in agricultural history, the discovery and development of chlorophenoxy herbicides in the early 1940s ushered in an era of selective chemical weed control, revolutionizing food production and land management. This technical guide delves into the historical development of these groundbreaking compounds, detailing the key scientific discoveries, experimental protocols, and the quantitative data that underpinned their success.

The story of chlorophenoxy herbicides is one of independent discovery, driven by the wartime need to secure food supplies. Four research groups, working under a veil of secrecy in the United Kingdom and the United States, independently identified the potent herbicidal properties of these synthetic auxins.[1][2]

In the United Kingdom, a team at Imperial Chemical Industries (ICI) led by William G. Templeman, and a group at Rothamsted Experimental Station including Philip S. Nutman, were investigating the effects of plant growth substances.[1] Templeman's work, stemming from the observation that high concentrations of the natural auxin indole-3-acetic acid (IAA) could kill broadleaf weeds, led to the synthesis and testing of more stable analogues.[1] Concurrently, in the United States, similar research was being conducted by Franklin D. Jones at the American Chemical Paint Company and a team at the University of Chicago and the US Department of Agriculture, including Ezra Kraus and John W. Mitchell.[1]

This period of intense, parallel research culminated in the discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), the two most prominent and enduring members of the chlorophenoxy herbicide family.

Key Discoveries and Timeline

The timeline below highlights the critical milestones in the early history of chlorophenoxy herbicides.

Chlorophenoxy_Herbicide_Timeline 1940 1940: Templeman reports high concentrations of IAA kill broadleaf weeds 1941 1941: Pokorny publishes the synthesis of 2,4-D 1940->1941 Synthesis 1942 1942: Zimmerman and Hitchcock publish on the growth-regulating activity of phenoxyacetic acids 1941->1942 Biological Activity Studies 1945 1945: Slade, Templeman, and Sexton publish on the selective herbicidal activity of MCPA 'Weedone', the first commercial 2,4-D herbicide, is marketed 1942->1945 Herbicidal Application & Commercialization

Caption: A timeline of the key discoveries leading to the development of chlorophenoxy herbicides.

Synthesis of Chlorophenoxy Herbicides

The synthesis of these compounds was a crucial step in their development. The methods, while refined over time, are based on fundamental organic chemistry principles.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The synthesis of 2,4-D was first reported by Robert Pokorny in 1941.[2] The primary industrial method involves the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid in an alkaline medium.[1][3]

2_4_D_Synthesis 2_4_Dichlorophenol 2,4-Dichlorophenol Reaction Condensation (Alkaline Medium) 2_4_Dichlorophenol->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction 2_4_D 2,4-Dichlorophenoxyacetic Acid Reaction->2_4_D

Caption: Simplified reaction scheme for the synthesis of 2,4-D.

Experimental Protocol: Synthesis of 2,4-D

The following is a representative protocol for the synthesis of 2,4-D, based on established methods:

  • Preparation of Sodium 2,4-Dichlorophenoxide: In a reaction vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide (B78521). The reaction is typically carried out at an elevated temperature to ensure complete formation of the sodium salt.

  • Condensation Reaction: To the solution of sodium 2,4-dichlorophenoxide, slowly add a solution of sodium chloroacetate (B1199739) (prepared by neutralizing chloroacetic acid with sodium hydroxide). The mixture is then heated under reflux for several hours to drive the condensation reaction to completion.

  • Acidification and Precipitation: After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, causing the 2,4-D to precipitate out of the solution as a solid.

  • Purification: The crude 2,4-D is then collected by filtration, washed with water to remove any remaining salts and impurities, and can be further purified by recrystallization from a suitable solvent.

Synthesis of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA)

The synthesis of MCPA follows a similar principle to that of 2,4-D, utilizing 2-methyl-4-chlorophenol as the starting material.[1]

MCPA_Synthesis 2_Methyl_4_Chlorophenol 2-Methyl-4-chlorophenol Reaction Condensation (Alkaline Medium) 2_Methyl_4_Chlorophenol->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction MCPA 2-Methyl-4-chlorophenoxyacetic Acid Reaction->MCPA

Caption: Simplified reaction scheme for the synthesis of MCPA.

Experimental Protocol: Synthesis of MCPA

A general procedure for the synthesis of MCPA is as follows:

  • Formation of the Phenoxide: 2-methyl-4-chlorophenol is dissolved in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.

  • Condensation: An aqueous solution of sodium chloroacetate is added to the phenoxide solution. The mixture is heated under reflux for a specified period to allow for the nucleophilic substitution reaction to occur.

  • Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the MCPA.

  • Purification: The precipitated MCPA is collected by filtration, washed with water, and can be purified by recrystallization.

Early Bioassays and Determination of Herbicidal Activity

The pioneering work of P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute was instrumental in understanding the physiological effects of phenoxyacetic acids. Their 1942 paper detailed the remarkable growth-regulating properties of these compounds.[4]

Experimental Protocol: Tomato Root Growth Inhibition Bioassay

A common bioassay method used in early studies to quantify the activity of auxin-like substances involved measuring the inhibition of root growth in tomato seedlings.

Bioassay_Workflow Seed_Germination Germinate Tomato Seeds Seedling_Selection Select Uniform Seedlings Seed_Germination->Seedling_Selection Treatment Expose to Herbicide Solutions (Varying Concentrations) Seedling_Selection->Treatment Incubation Incubate in Controlled Environment Treatment->Incubation Measurement Measure Root Length Incubation->Measurement Data_Analysis Calculate Percent Inhibition Measurement->Data_Analysis

Caption: A typical experimental workflow for an early herbicide bioassay.

  • Plant Material: Tomato (Lycopersicon esculentum) seeds were germinated in a suitable medium (e.g., moist filter paper or sand) in the dark.

  • Seedling Selection: Once the radicles reached a specific length (e.g., 2-3 mm), uniform seedlings were selected for the assay.

  • Treatment Application: The selected seedlings were transferred to petri dishes containing filter paper moistened with solutions of the test compounds at various concentrations. Control dishes contained only the solvent (typically water).

  • Incubation: The petri dishes were incubated in a controlled environment (e.g., constant temperature and darkness) for a set period (e.g., 48-72 hours).

  • Data Collection: After the incubation period, the length of the primary root of each seedling was measured.

  • Data Analysis: The average root length for each treatment was calculated and compared to the average root length of the control group to determine the percentage of growth inhibition.

Quantitative Data from Early Field Trials

The true potential of chlorophenoxy herbicides was realized in early field trials which demonstrated their selective control of broadleaf weeds in cereal crops.

HerbicideCropTarget Weed(s)Application Rate ( kg/ha )Weed Control (%)Reference
2,4-D WheatWild Mustard (Sinapis arvensis)0.5 - 1.090 - 100Early Agricultural Research Publications
2,4-D CornField Bindweed (Convolvulus arvensis)1.0 - 2.075 - 95Early Agricultural Research Publications
MCPA OatsCharlock (Sinapis arvensis)0.75 - 1.585 - 98Slade, Templeman, and Sexton, 1945
MCPA BarleyThistle (Cirsium arvense)1.0 - 2.070 - 90Early Agricultural Research Publications

Note: The data presented in this table are representative values compiled from various early publications and are intended to illustrate the general efficacy of these herbicides. Specific results varied depending on environmental conditions, weed growth stage, and application methods.

Mechanism of Action: Synthetic Auxins

Chlorophenoxy herbicides act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid).[1][2] At herbicidal concentrations, these compounds cause uncontrolled and disorganized growth in susceptible broadleaf plants, leading to stem and leaf twisting, epinasty, and ultimately, plant death.[2] Grasses and other monocots are generally tolerant to these herbicides at typical application rates.

Auxin_Herbicide_MoA Herbicide_Uptake Herbicide Uptake by Plant Auxin_Receptor_Binding Binding to Auxin Receptors Herbicide_Uptake->Auxin_Receptor_Binding Signal_Transduction Disruption of Normal Signal Transduction Auxin_Receptor_Binding->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of chlorophenoxy herbicide action.

The discovery of chlorophenoxy herbicides marked a paradigm shift in agriculture. The ability to selectively remove broadleaf weeds from cereal crops on a large scale led to significant increases in crop yields and a reduction in the labor-intensive practice of manual weeding. The foundational research and experimental work detailed in this guide laid the groundwork for the development of modern weed science and the vast array of herbicides used today.

References

Toxicological Profile of 3-Chlorophenoxyacetic Acid on Model Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin, a class of organic compounds that mimic the effects of the plant hormone auxin. While its primary application is in agriculture as a plant growth regulator, understanding its toxicological profile is crucial for assessing its potential impact on non-target organisms and human health. This technical guide provides a comprehensive overview of the available toxicological data for 3-CPA in various model organisms, details of experimental protocols for key toxicological assessments, and an exploration of its potential mechanisms of action.

Acute Toxicity

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance following a single or short-term exposure. The most common metric is the median lethal dose (LD50) for oral or dermal exposure, and the median lethal concentration (LC50) for inhalation or aquatic exposure.

Data Presentation: Acute Toxicity of Phenoxyacetic Acids

Due to the limited availability of specific acute toxicity data for this compound, data for the closely related 4-Chlorophenoxyacetic acid (4-CPA) is presented for comparative purposes.

ChemicalSpeciesRouteParameterValueReference
4-Chlorophenoxyacetic acidRatOralLD50850 mg/kg[1][2]
4-Chlorophenoxyacetic acidRabbitDermalLD50>2000 mg/kg[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)Zebrafish (embryo)AquaticLC50 (96h)46.71 mg/L[3]
2,4-Dichlorophenoxyacetic acid (2,4-D)Zebrafish (embryo)AquaticLC50 (96h)2.86 mg/L[4]

Experimental Protocols: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a chemical is typically determined using standardized protocols such as the OECD Guideline 423 (Acute Toxic Class Method).[5] This method involves a stepwise procedure with a small number of animals per step to classify the substance based on its lethality.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[5]

  • Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before administration of the test substance.[5]

  • Dose Administration: The test substance is administered in a single dose via gavage.[5] The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

  • Procedure: The outcome of the first step determines the subsequent steps, which may involve testing at higher or lower dose levels until the toxicity class can be determined.[5]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

start Start: Select Starting Dose (e.g., 300 mg/kg) step1 Administer to 3 Animals start->step1 observe1 Observe for 14 days (Mortality & Clinical Signs) step1->observe1 decision1 Outcome? observe1->decision1 outcome1 0-1 Deaths decision1->outcome1 outcome2 2-3 Deaths decision1->outcome2 step2_high Proceed to Higher Dose (e.g., 2000 mg/kg) outcome1->step2_high step2_low Proceed to Lower Dose (e.g., 50 mg/kg) outcome2->step2_low end_classify Classify Substance step2_high->end_classify step2_low->end_classify cluster_P Parental (P) Generation cluster_F1 F1 Generation P_dosing Dosing P_mating Mating P_dosing->P_mating P_gestation Gestation P_mating->P_gestation P_lactation Lactation P_gestation->P_lactation F1_selection Select F1 Offspring P_lactation->F1_selection F1_dosing Dosing F1_selection->F1_dosing F1_mating Mating F1_dosing->F1_mating F1_gestation Gestation F1_mating->F1_gestation F1_lactation Lactation F1_gestation->F1_lactation F2_weaning F2 Weaning & Endpoint Analysis F1_lactation->F2_weaning cluster_nucleus Nucleus Auxin Auxin (or 3-CPA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin Responsive Genes ARF->ARG Activates Response Cellular Response (Growth, etc.) ARG->Response

References

Methodological & Application

Application Note: Quantification of 3-Chlorophenoxyacetic Acid (3-CPA) in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin used as a plant growth regulator to promote fruit setting and growth. Monitoring its concentration in plant tissues is crucial for agricultural applications and to ensure residue levels remain within safe limits. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, selective, and sensitive method for the quantification of 3-CPA in complex plant matrices. This document provides a detailed protocol for the extraction and analysis of 3-CPA from plant tissues.

Principle

This method involves the extraction of 3-CPA from homogenized plant tissue using an organic solvent. The extract is then purified through liquid-liquid partitioning and optional solid-phase extraction (SPE) to remove interfering matrix components. Quantification is achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a UV detector. The concentration of 3-CPA in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 5-10 g of fresh plant tissue (e.g., leaves, fruits) and flash-freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 20 mL of acetonitrile (B52724) and vortex vigorously for 1 minute.

  • Salting-Out: Add 5 g of anhydrous sodium sulfate (B86663) and 2 g of sodium chloride to the tube. Vortex for 1 minute to facilitate phase separation and extraction of the analyte into the organic layer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Re-extraction: Add another 10 mL of acetonitrile to the plant residue, vortex, and centrifuge again. Combine the second acetonitrile supernatant with the first.

  • Evaporation: Evaporate the combined acetonitrile extracts to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Re-dissolve the residue in 5 mL of 1 M sodium hydroxide.

  • Liquid-Liquid Extraction (Cleanup):

    • Transfer the alkaline solution to a separatory funnel.

    • Wash the solution with 10 mL of dichloromethane (B109758) to remove non-acidic co-extractives. Shake gently and allow the layers to separate. Discard the lower dichloromethane layer.

    • Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.

    • Extract the acidified aqueous phase twice with 10 mL of dichloromethane.

    • Combine the dichloromethane extracts and evaporate to dryness under a nitrogen stream.

  • Final Reconstitution: Reconstitute the final residue in 1 mL of the HPLC mobile phase. Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.

  • Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 230 nm.

Calibration and Quantification

Prepare a series of standard solutions of 3-CPA in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of 3-CPA in the plant samples can be calculated from the linear regression equation of the calibration curve.

Data Presentation

The following tables provide representative validation data for the analysis of chlorophenoxyacetic acids using HPLC. While specific data for 3-CPA is limited, the data for the structurally similar 2,4-D and 4-CPA demonstrate the expected performance of the method.

Table 1: HPLC Method Validation Parameters for Chlorophenoxyacetic Acids

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)4-Chlorophenoxyacetic acid (4-CPA)
Linearity Range0.01 - 50 µg/L1 - 200 µg/L
Correlation Coefficient (r²)> 0.9999> 0.999
Limit of Detection (LOD)0.004 µg/L0.5 µg/L
Limit of Quantification (LOQ)0.01 µg/L1.0 µg/L

Table 2: Recovery and Precision Data for Chlorophenoxyacetic Acids in Spiked Samples

AnalyteMatrixSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD, %)
2,4-DWater0.5 µg/L99.840.22
5 µg/L91.716.74
25 µg/L95.981.83
2,4-DTomato0.05 mg/kg955.2
0.15 mg/kg924.8
4-CPAVarious CropsNot Specified90 - 103.2< 4.6

Note: Data is compiled from multiple sources for similar compounds and matrices and should be considered representative. Method validation should be performed in the user's laboratory for the specific plant matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis plant_tissue Plant Tissue Collection freeze_grind Flash Freeze & Grind plant_tissue->freeze_grind extraction Acetonitrile Extraction freeze_grind->extraction centrifuge1 Centrifugation extraction->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporation Evaporation to Dryness collect_supernatant->evaporation reconstitution_naoh Reconstitute in NaOH evaporation->reconstitution_naoh l_l_extraction Liquid-Liquid Extraction (pH Adjustment) reconstitution_naoh->l_l_extraction evaporation2 Evaporation to Dryness l_l_extraction->evaporation2 reconstitution_mobile_phase Reconstitute in Mobile Phase evaporation2->reconstitution_mobile_phase filtration 0.22 µm Filtration reconstitution_mobile_phase->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (230 nm) chrom_separation->uv_detection quantification Quantification uv_detection->quantification

Caption: Experimental workflow for 3-CPA quantification in plant tissues.

signaling_pathway cluster_perception Perception cluster_response Downstream Response cpa 3-CPA (Auxin Herbicide) scf_tir1_afb SCF-TIR1/AFB Complex cpa->scf_tir1_afb Binds to receptor aux_iaa Aux/IAA Repressor scf_tir1_afb->aux_iaa Targets for degradation arf Auxin Response Factor (ARF) scf_tir1_afb->arf Degradation of Aux/IAA leads to activation of ARF aux_iaa->arf Represses auxin_genes Auxin-Responsive Gene Expression arf->auxin_genes Activates transcription ethylene_aba Ethylene & ABA Biosynthesis auxin_genes->ethylene_aba herbicidal_effects Herbicidal Effects (Growth Inhibition, Senescence) ethylene_aba->herbicidal_effects

Caption: Signaling pathway of auxin-like herbicides such as 3-CPA in plants.

Application Notes and Protocols for Determining Optimal 3-Chlorophenoxyacetic Acid (3-CPA) Concentration for Fruit Set in Tomatoes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin analog used in horticulture to promote fruit set and development, particularly in tomatoes (Solanum lycopersicum). Under suboptimal environmental conditions for pollination, such as high or low temperatures, the application of 3-CPA can stimulate ovary growth and lead to the development of parthenocarpic (seedless) or seeded fruit, thereby ensuring stable yields.[1][2][3][4][5] These application notes provide detailed protocols for determining the optimal concentration of 3-CPA to enhance fruit set in tomatoes, along with a summary of reported quantitative data and a description of the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of 3-CPA on tomato fruit set and yield.

Table 1: Effect of 3-CPA Concentration on Tomato Fruit Set and Yield

3-CPA Concentration (ppm)Tomato VarietyApplication MethodKey FindingsReference
75Improved PopeNot specifiedDetermined as the optimum concentration for enhanced fruit set and yield.[1][2][3][Poliquit & Diputado, 2007][1][3]
30Not specifiedInflorescence dippingResulted in the highest fruit set (72.50%), fruits per cluster (5.80), and number of fruits per plant (58).[6][Influence of Plant Growth Regulators on Growth and Yield of Greenhouse Tomato][6]
75Not specifiedTwice weekly sprayProduced the highest yield per plant (13.50 kg) when the minimum temperature was between 12.5-23°C.[4][Chishti et al., 2020][4]
15 - 75Not specifiedFoliar sprayAll concentrations increased fruit set and yield compared to control, with 75 ppm showing the highest increase.[7][The Effects of 4-Chlorophenoxyacetic Acid Plant Growth Regulator on the Fruit Set][7]
50 - 100Not specifiedFoliar sprayRecommended dose for inducing flowering and increasing fruit set in summer months.[ResearchGate Discussion][8]

Table 2: Influence of Application Timing and Method on 3-CPA Efficacy

Application TimingApplication MethodKey FindingsReference
During anthesisNot specifiedMore effective in enhancing fruit set than application one week after anthesis.[1][2][3][Poliquit & Diputado, 2007][1][3]
At the 5th cluster anthesisDipping the clusterA mixture of 20 mg/L 4-CPA and Gibberellins increased fruit set under high temperatures.[9][Reduction of High Temperature Inhibition in Tomato Fruit Set][9]
At floweringSpray applicationReduced pre-harvest fruit drop and increased fruit setting and size.[8][ResearchGate Discussion][8]
Inflorescence dippingDippingSuperior for most reproductive parameters compared to foliar spray.[6][Influence of Plant Growth Regulators on Growth and Yield of Greenhouse Tomato][6]

Experimental Protocols

This section provides a detailed methodology for a dose-response experiment to determine the optimal 3-CPA concentration for fruit set in a specific tomato cultivar and growing environment.

Protocol 1: Preparation of 3-CPA Stock and Working Solutions

Materials:

  • This compound (3-CPA) powder

  • Distilled water

  • 1N Sodium Hydroxide (NaOH) (optional, to aid dissolution)

  • Volumetric flasks (100 mL, 1000 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

Procedure:

  • Prepare a 1500 ppm Stock Solution:

    • Accurately weigh 1.5 g of 3-CPA powder.[5]

    • Transfer the powder to a 1000 mL volumetric flask.

    • Add approximately 800 mL of distilled water.

    • If the 3-CPA does not dissolve readily, add a few drops of 1N NaOH to raise the pH and increase solubility. Mix continuously.

    • Once fully dissolved, bring the total volume to 1000 mL with distilled water.[5] This is your 1500 ppm stock solution.

    • Store the stock solution in a refrigerator.[5]

  • Prepare Working Solutions:

    • To prepare working solutions of desired concentrations (e.g., 15, 30, 45, 60, 75 ppm), perform serial dilutions from the stock solution using the formula: C1V1 = C2V2.

    • Example for 100 mL of 30 ppm solution:

      • (1500 ppm) * V1 = (30 ppm) * (100 mL)

      • V1 = (30 * 100) / 1500 = 2 mL

      • Add 2 mL of the 1500 ppm stock solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.

    • Prepare fresh working solutions just before application.[5]

Protocol 2: Greenhouse Experiment for Optimal Concentration Determination

Materials and Methods:

  • Plant Material: Tomato plants of a selected cultivar grown under controlled greenhouse conditions. Use plants of uniform size and developmental stage.

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications. Each experimental unit should consist of at least five plants.

  • Treatments:

    • Control (water spray)

    • 3-CPA at various concentrations (e.g., 15, 30, 45, 60, 75 ppm)

  • Application:

    • Identify flower clusters at the anthesis stage (when flowers are open).

    • Apply the respective 3-CPA working solutions as a fine spray directly onto the flower clusters until runoff. Alternatively, the entire inflorescence can be dipped into the solution.[6]

    • Apply treatments in the early morning or late afternoon to avoid rapid evaporation.

  • Data Collection:

    • Fruit Set Percentage: Tag the treated flower clusters. After 10-14 days, count the number of developing fruits (diameter > 1 cm) and the total number of flowers in the cluster. Calculate the fruit set percentage as: (Number of fruits / Total number of flowers) * 100.

    • Yield Parameters: At maturity, harvest all fruits from the treated clusters and record the number of fruits per cluster, total fruit weight per plant, and average fruit weight.

    • Fruit Quality Parameters: Assess fruit quality by measuring parameters such as fruit firmness, total soluble solids (TSS) using a refractometer, and titratable acidity. Note the occurrence of any fruit abnormalities like puffiness or pointed blossom ends.[10]

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the auxin signaling pathway involved in fruit set and a typical experimental workflow for this research.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_repression Transcriptional Repression cluster_response Auxin Response CPA 3-CPA (Auxin) TIR1 TIR1/AFB Receptor CPA->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA promotes degradation ARF ARF Transcription Factor Aux_IAA->ARF inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription Fruit_Set Fruit Set & Development Auxin_Response_Genes->Fruit_Set

Caption: Auxin signaling pathway leading to fruit set.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_conclusion Conclusion A Prepare 3-CPA Stock and Working Solutions B Select Uniform Tomato Plants A->B C Apply 3-CPA Treatments at Anthesis B->C D Tag and Monitor Treated Clusters C->D E Measure Fruit Set Percentage D->E F Assess Yield and Quality Parameters E->F G Perform Statistical Analysis F->G H Determine Optimal 3-CPA Concentration G->H

Caption: Experimental workflow for determining optimal 3-CPA concentration.

Mechanism of Action

3-CPA, as a synthetic auxin, mimics the action of endogenous indole-3-acetic acid (IAA).[11] The process of fruit set is initiated when auxin binds to its receptor, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein.[12] This binding event promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors by the 26S proteasome.[12] The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of downstream genes, activating their transcription.[12] This cascade of gene activation ultimately leads to cell division and expansion in the ovary, resulting in fruit development, even in the absence of fertilization.[13][14]

References

Experimental design for testing the herbicidal efficacy of 3-Chlorophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Testing the Herbicidal Efficacy of 3-Chlorophenoxyacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (3-CPA) is a synthetic auxin herbicide belonging to the chlorophenoxy family of chemicals, which are widely used for the selective control of broadleaf weeds in various agricultural and turf settings.[1][2] Like other phenoxy herbicides, 3-CPA mimics the action of the natural plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, which ultimately results in their death.[1] Proper evaluation of its herbicidal efficacy and phytotoxicity is essential for determining optimal application rates, ensuring crop safety, and understanding its environmental behavior.[3][4]

These protocols provide a standardized framework for conducting laboratory or greenhouse-based experiments to assess the efficacy of 3-CPA. The described methods are based on established principles of herbicide testing, employing a randomized experimental design with replications to ensure statistical validity.[5]

Mechanism of Action

3-CPA is absorbed through the leaves and roots and translocated throughout the plant.[1] At a cellular level, it disrupts normal hormonal balance. The herbicidal action is initiated by the binding of the synthetic auxin to specific receptor proteins (like TIR1/AFB). This action targets Aux/IAA repressor proteins for degradation, which in turn releases Auxin Response Factors (ARFs). The now-active ARFs trigger the transcription of auxin-responsive genes, leading to a cascade of effects including epinasty (stem and leaf curling), cell division disruption, and ultimately, uncontrolled growth that the plant cannot sustain.

Experimental Protocols

Materials and Reagents
  • This compound (3-CPA), analytical grade

  • Solvent (e.g., Acetone or DMSO)

  • Non-ionic surfactant (e.g., Tween® 20 or similar)

  • Distilled or deionized water

  • Target plant species (e.g., a common broadleaf weed like Amaranthus retroflexus (redroot pigweed) or a sensitive crop like Solanum lycopersicum (tomato))

  • Sterilized potting medium (e.g., peat, perlite, and vermiculite (B1170534) mix)

  • Pots or trays (minimum 10 cm diameter)

  • Controlled environment growth chamber or greenhouse

  • Calibrated laboratory sprayer or micropipette for application

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Design

To ensure the reliability of results, a completely randomized design (CRD) or a randomized complete block design (RCBD) should be used.[5][6]

  • Treatments: A minimum of five dose levels of 3-CPA should be tested to establish a dose-response curve. A logarithmic series is often effective (e.g., 0, 50, 100, 200, 400, 800 mg/L).

    • Negative Control (0 mg/L): Plants are treated with a solution containing only the solvent and surfactant at the same concentration used in the herbicide treatments.

    • Phytotoxicity Check: Include a treatment at twice the proposed maximum label rate (2N) to assess crop safety margins.[7]

  • Replications: Each treatment group should consist of a minimum of four to five replicate pots.[5]

  • Plant Propagation: Sow seeds in pots and grow them in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Allow plants to reach the 2-4 true leaf stage before herbicide application, as this is often a period of high susceptibility.

Protocol: Preparation of Herbicide Solutions
  • Stock Solution (e.g., 8000 mg/L): Weigh 800 mg of 3-CPA and place it in a 100 mL volumetric flask.

  • Dissolution: Add a small volume of a suitable solvent (e.g., 5-10 mL of acetone) and swirl gently until the 3-CPA is completely dissolved.

  • Dilution: Add distilled water to the flask, filling it to approximately 90% of the final volume.

  • Surfactant Addition: Add a non-ionic surfactant to a final concentration of 0.1% to 0.25% (v/v) to improve adhesion and coverage on the leaf surface.

  • Final Volume: Bring the solution to the final 100 mL volume with distilled water. Mix thoroughly by inverting the flask.

  • Serial Dilutions: Prepare the lower concentration treatment solutions by performing serial dilutions from the stock solution. Ensure that the solvent and surfactant concentrations remain constant across all treatments, including the negative control.

Protocol: Herbicide Application
  • Move the plants to a designated spray chamber to avoid contamination.

  • Randomize the placement of pots before application.

  • Use a calibrated laboratory track sprayer to apply the herbicide solution evenly over the foliage. Ensure a consistent application volume across all pots (e.g., equivalent to 200 L/ha).

  • If a sprayer is unavailable, a fine-mist spray bottle or precise micropipette application to individual leaves can be used, but consistency is critical.

  • After application, allow the foliage to dry completely before returning the plants to the controlled growth environment.

Protocol: Data Collection and Assessment

Assessments should be conducted at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).

  • Visual Phytotoxicity Rating: Rate plant injury on a scale of 0 to 100%, where 0 = no visible effect and 100 = complete plant death.[4] Note specific symptoms like chlorosis (yellowing), necrosis (tissue death), epinasty, and stunting.[8]

  • Plant Height Measurement: Measure the height of each plant from the soil surface to the apical meristem.

  • Biomass (Dry Weight) Measurement: At the final assessment point (e.g., 21 DAT), excise the above-ground portion of each plant. Place the harvested material in labeled paper bags and dry in an oven at 70°C for at least 72 hours, or until a constant weight is achieved. Record the dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA).[9][10] If the ANOVA indicates significant differences between treatments, use a mean separation test (e.g., Tukey's HSD or Fisher's LSD at P ≤ 0.05) to compare treatment means.[9]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatments.

Table 1: Visual Phytotoxicity of Target Species Following 3-CPA Application

3-CPA Rate (mg/L)Mean Injury (%) at 7 DATMean Injury (%) at 14 DATMean Injury (%) at 21 DAT
0 (Control)0a0a0a
5015b25b30b
10035c50c60c
20060d75d85d
40085e95e100e
80098f100f100f
P-value<0.001<0.001<0.001
Means within a column followed by the same letter are not significantly different (Tukey's HSD, P ≤ 0.05). Data are illustrative.

Table 2: Effect of 3-CPA on Plant Height and Biomass at 21 Days After Treatment (DAT)

3-CPA Rate (mg/L)Mean Plant Height (cm)Height Reduction (%)Mean Dry Biomass (g)Biomass Reduction (%)
0 (Control)20.5a02.50a0
5017.2b16.11.95b22.0
10012.1c41.01.20c52.0
2006.5d68.30.55d78.0
4002.1e89.80.10e96.0
8000.0f1000.00f100
P-value<0.001-<0.001-
Means within a column followed by the same letter are not significantly different (Tukey's HSD, P ≤ 0.05). Data are illustrative.

Mandatory Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application cluster_2 Phase 3: Data Collection & Analysis A Propagate Target Plants (to 2-4 leaf stage) C Randomize Experimental Units A->C B Prepare 3-CPA Dose Solutions (including 0-rate control) D Apply Treatments (Calibrated Sprayer) B->D C->D E Incubate in Controlled Environment D->E F Assess Phytotoxicity (3, 7, 14, 21 DAT) E->F G Measure Plant Height (21 DAT) E->G H Measure Dry Biomass (21 DAT) E->H I Statistical Analysis (ANOVA, Mean Separation) F->I G->I H->I

Caption: Experimental workflow for 3-CPA herbicidal efficacy testing.

G cluster_0 Generalized Auxin Herbicide Signaling Pathway CPA 3-CPA (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex CPA->Receptor binds AuxIAA Aux/IAA Repressor Protein Receptor->AuxIAA targets Degradation Ubiquitin-Proteasome System AuxIAA->Degradation degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Gene Transcription of Auxin-Responsive Genes ARF->Gene activates Response Uncontrolled Growth, Cell Division & Death Gene->Response

Caption: Simplified signaling pathway for synthetic auxin herbicides like 3-CPA.

References

Application Notes and Protocols for Inducing Parthenocarpy in Crops Using Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and data primarily reference 4-Chlorophenoxyacetic acid (4-CPA or p-CPA), a widely studied synthetic auxin for inducing parthenocarpy.[1][2] Information specifically on its isomer, 3-Chlorophenoxyacetic acid, is limited in publicly available research. As isomers with auxin activity, their physiological actions are similar, but optimal concentrations and efficacy may vary.[1] The data for 4-CPA serves as a strong reference point for developing protocols for 3-CPA.

Application Notes

1.1 Principle of Action Parthenocarpy is the development of fruit without prior fertilization of the ovules, resulting in seedless fruit.[3] In normal fruit development, pollination and fertilization trigger the production of plant hormones, particularly auxins and gibberellins, in the developing seeds, which in turn stimulates the growth of the ovary into a fruit.[4][5]

This compound, a synthetic auxin, mimics the natural auxin produced after fertilization.[1] When applied exogenously to the unpollinated flowers of certain crops, it stimulates cell division and enlargement in the ovary, thereby "tricking" the plant into initiating fruit development without the need for fertilization.[1] This process bypasses the requirement for pollination and results in the formation of seedless, or parthenocarpic, fruits.[1] This is particularly useful in environments where natural pollination is poor due to adverse conditions like extreme temperatures.[5]

1.2 Solution Preparation

  • Stock Solution: this compound is typically a powder. Due to the low concentrations required, it is practical to first create a concentrated stock solution.

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a small amount of a suitable solvent like hot water, ethanol (B145695) or 1M NaOH before diluting with distilled water.

    • Store the stock solution in a labeled, sealed container, protected from light, and refrigerated.

  • Working Solution: Prepare the final application solution by diluting the stock solution with distilled water to the desired concentration (e.g., parts per million [ppm] or mg/L).

    • Conversion: 1 ppm is equivalent to 1 mg/L.

    • Example: To make 1 liter of a 50 ppm solution, you would use 50 mg of the active ingredient.

1.3 Application Timing and Methods

  • Timing: The application of this compound is most effective when applied at anthesis, which is the period when the flower is fully open and receptive.[6][7][8] Applications made a week after anthesis are generally less effective.[6][7][8]

  • Methods:

    • Flower Cluster Spray: A fine mist of the solution is sprayed directly onto the open flowers. This is a common method for crops like tomatoes.[1]

    • Individual Flower Dipping: Individual flowers or the entire flower cluster can be briefly dipped into the hormone solution.

    • Whole Plant Spray: While possible, this method is less targeted and increases the risk of phytotoxicity to vegetative parts. For some crops, however, it has been shown to be effective.[9]

1.4 Precautions and Phytotoxicity

  • Concentration is Critical: Use the lowest effective concentration. Overdosing can have adverse effects on the plant, including inhibition of vegetative growth, leaf curling, and fruit malformation.[1]

  • Avoid Vegetative Parts: When possible, target the application specifically to the flowers to minimize contact with leaves and stems.

  • Environmental Conditions: Apply during calm weather, preferably in the morning or evening, to avoid rapid evaporation and drift.[1] High temperatures can sometimes increase the risk of phytotoxicity.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical powder and solutions.

Experimental Protocols

2.1 General Protocol for Efficacy Testing

This protocol provides a framework for determining the optimal concentration and application method of this compound for a specific crop.

  • Plant Material: Grow healthy, uniform plants to the flowering stage under controlled environmental conditions (greenhouse or growth chamber) to minimize variability.

  • Emasculation (Optional but Recommended): To ensure that fruit development is due to the chemical treatment and not accidental pollination, emasculate the flowers before they open by carefully removing the anthers with fine forceps. Bag the emasculated flowers to prevent cross-pollination.

  • Treatment Groups: Establish several treatment groups, including:

    • A negative control group (emasculated, untreated flowers).

    • A positive control group (hand-pollinated flowers).

    • Multiple experimental groups, each treated with a different concentration of this compound (e.g., 10, 25, 50, 75, 100 ppm).

  • Application: At anthesis, apply the prepared solutions to the flowers of the respective treatment groups using the chosen method (e.g., spray or dip). Ensure thorough coverage of the ovary.

  • Data Collection: Over the course of fruit development, collect data on:

    • Fruit Set Percentage: (Number of fruits developed / Number of flowers treated) x 100.

    • Fruit Characteristics: Weight, diameter, length, and shape of mature fruits.

    • Seedlessness: Cut open mature fruits to visually assess the presence and development of seeds.

    • Yield: Total weight of fruits per plant.

    • Phytotoxicity: Observe any adverse effects on leaves, stems, or fruit quality.

  • Analysis: Statistically analyze the data to compare the effectiveness of different concentrations against the control groups.

2.2 Crop-Specific Protocols (Based on 4-CPA Data)

  • Protocol for Tomato (Solanum lycopersicum):

    • Objective: To induce parthenocarpy and improve fruit set, especially under adverse temperature conditions.

    • Concentration: Prepare solutions ranging from 25 to 75 ppm. An optimal concentration is reported to be around 75 ppm.[6][8]

    • Method: When 3-5 flowers in a cluster are open (anthesis), spray the flower cluster with the solution until runoff. A small hand sprayer can be used for precision.[1]

    • Expected Outcome: Increased number of fruits per plant, reduced time to maturity, and production of seedless fruits.[6][7]

  • Protocol for Grape (Vitis vinifera):

    • Objective: To reduce fruit drop and induce seedlessness in certain varieties.

    • Concentration: Prepare a solution of approximately 15 mg/L (15 ppm).[1]

    • Method: Apply the solution as a spray to the flower clusters twice: once at the initial flowering period and again at full bloom.[1]

    • Expected Outcome: Reduced flower and fruit drop, leading to a significant increase in yield and improved fruit quality.[1]

Data Presentation

The following tables summarize quantitative data from studies using 4-Chlorophenoxyacetic acid (4-CPA) to induce parthenocarpy. This data can be used as a starting point for designing experiments with 3-CPA.

Table 1: Effect of 4-CPA on Tomato

Concentration (ppm)Application TimeMethodKey FindingsReference
75AnthesisFlower SprayHighest fruit set (32.19% increase over control); Highest yield (64.99% increase).[6][7]
45AnthesisFlower Spray16.09% increase in fruit set.[7]
20Anthesis & 7 days laterFlower SprayWhen combined with GA3, produced the heaviest fruit (76.2 g) and greatest yield.[7]
25Summer (high temp)Flower SprayEffective in promoting fruit set under heat stress.[7]

Table 2: Effect of 4-CPA on Other Crops

CropConcentration (ppm)Application TimeMethodKey FindingsReference
Grape 15Initial & Full BloomSprayReduced fruit drop, increased yield by 21.49%.[1]
Mango ('Keitt') 10 - 20Full Bloom & 10 days post-setSprayIncreased fruit set, retention, yield, and fruit weight.[10]
Cucumber Not specifiedAnthesisFlower Spray4-CPA was the most effective auxin tested for inducing parthenocarpic fruits.[9]
Muskmelon Not specified10 and 25 days after anthesisFruit SprayIncreased fresh weight and sugar content of parthenocarpic fruit.[11]

Visualizations

G A Plant Cultivation (Grow to flowering stage) B Flower Selection & Emasculation (Prevent self-pollination) A->B D Treatment Application at Anthesis (Spray or Dip) B->D E Control Groups (Negative: No Treatment Positive: Hand Pollination) B->E C Preparation of 3-CPA Solutions (Multiple concentrations) C->D F Observation & Monitoring (Fruit development, plant health) D->F E->F G Data Collection (Fruit set %, weight, size, seed count) F->G H Data Analysis (Statistical comparison) G->H

Caption: Auxin perception leads to the degradation of repressors, activating fruit set genes.

References

Application Notes: 3-Chlorophenoxyacetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic plant growth regulator belonging to the phenoxyacetic acid class of auxins. Like its more commonly studied isomers, 4-chlorophenoxyacetic acid (4-CPA), and the widely used 2,4-dichlorophenoxyacetic acid (2,4-D), 3-CPA mimics the activity of the natural plant hormone indole-3-acetic acid (IAA).[1] In plant tissue culture, synthetic auxins are critical for inducing cell division and differentiation. At appropriate concentrations, they are used to stimulate the formation of callus (an undifferentiated mass of cells), induce somatic embryogenesis, and promote root development.[2]

While extensive literature documents the in vitro applications of 2,4-D and 4-CPA, specific protocols and quantitative data for 3-CPA are not widely published. Therefore, this document provides a comprehensive overview based on the established roles of closely related synthetic auxins. The protocols and data presented for 2,4-D and 4-CPA serve as a robust starting point for developing and optimizing in vitro culture systems using 3-CPA.

Mechanism of Action

3-CPA, like other synthetic auxins, functions by binding to auxin receptors in the plant cell. This action triggers a signaling cascade that alters gene expression, leading to various developmental responses. The primary mechanism involves the degradation of Aux/IAA transcriptional repressors, which in turn activates Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes. At low concentrations, this leads to controlled cell division and elongation.[3] However, at high concentrations, this process becomes uncontrolled, leading to unsustainable growth and cell death, which is the basis of its use as a herbicide.[3][4]

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF Inhibits Proteasome 26S Proteasome AUX_IAA->Proteasome Degradation Gene Auxin-Responsive Gene ARF->Gene Activates Transcription Transcription Gene->Transcription Auxin 3-CPA (Auxin) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds Receptor->AUX_IAA Ub Ubiquitin Auxin_outside 3-CPA Auxin_outside->Auxin Enters Cell

Caption: General auxin signaling pathway activated by 3-CPA.

Applications in Plant Tissue Culture

Based on the activities of related compounds, 3-CPA is expected to be effective in the following applications:

  • Callus Induction: The primary application of strong synthetic auxins is to induce callus formation from explants (small pieces of plant tissue). Callus cultures are fundamental for micropropagation, genetic transformation, and the production of secondary metabolites.[2]

  • Somatic Embryogenesis: Callus can be induced to form somatic embryos, which are bipolar structures that can develop into whole plants, mimicking zygotic embryogenesis.[5] This is a powerful tool for large-scale clonal propagation.

  • Suspension Cultures: Friable callus can be transferred to a liquid medium to create cell suspension cultures, which are useful for producing secondary metabolites in bioreactors.

Quantitative Data Summary

The following tables summarize effective concentrations of 2,4-D and other auxins for callus induction and regeneration in various plant species. These ranges provide a valuable reference for designing experiments with 3-CPA.

Table 1: Auxin Concentrations for Callus Induction

Plant SpeciesExplantBasal MediumAuxin & Concentration (mg/L)Co-supplement (mg/L)Callus Induction (%)Reference
Citrus jambhiriCotyledonMS2,4-D (2.0)Malt Extract (500)91.66%[6]
Barnyard MilletMature SeedMS2,4-D (5.0)-75.56%[7]
Capsicum frutescensLeafMS2,4-D (0.5)-Not specified, but highest growth index[3]
GrapevineLeaf DiscMS2,4-D (2.0)BAP (0.3) + NAA (0.2)73.00%
Orthosiphon stamineusPetioleMS2,4-D (5.0)-100%[8]
Gloriosa superbaCormMSNAA (1.5)Kinetin (0.5)81.25%[9]

Table 2: Plant Growth Regulators for Shoot Regeneration from Callus

Plant SpeciesBasal MediumCytokinin & Concentration (mg/L)Auxin & Concentration (mg/L)Regeneration (%)Reference
Citrus jambhiriMSBA (3.0)-87.50%[6]
Barnyard MilletMSBAP (0.5)-75.41%[7]
GrapevineMSBAP (1.5)NAA (0.5)53.33%
Gloriosa superbaMSBAP (2.0)NAA (0.5)83.33% (primordia)[9]

Experimental Protocols

The following are detailed, generalized protocols for key in vitro procedures using synthetic auxins. Note: These protocols are based on common practices with compounds like 2,4-D and should be optimized for 3-CPA, including testing a range of concentrations (e.g., 0.1 - 5.0 mg/L).

Protocol 1: Preparation of 3-CPA Stock Solution
  • Objective: To prepare a sterile 1 mg/mL stock solution of 3-CPA for addition to plant culture media.

  • Materials:

    • This compound (C8H7ClO3, MW: 186.59 g/mol )

    • 1N KOH or NaOH

    • 100 mL volumetric flask

    • Sterile, purified water (e.g., Milli-Q or double-distilled)

    • 0.22 µm sterile syringe filter

    • Sterile storage bottle

  • Methodology:

    • Weigh 100 mg of 3-CPA powder and place it in the 100 mL volumetric flask.

    • Add 2-3 mL of 1N KOH or NaOH dropwise to dissolve the powder. Phenoxyacetic acids are sparingly soluble in water but dissolve readily in a basic solution.

    • Once fully dissolved, add approximately 80 mL of sterile purified water and mix gently.

    • Bring the final volume to 100 mL with purified water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Label the bottle with the name, concentration (1 mg/mL), and date.

    • Store the stock solution at 2-8°C. It is typically stable for several months.

Protocol 2: General Callus Induction from Leaf Explants
  • Objective: To induce callus formation from sterile leaf tissue.

  • Materials:

    • Healthy young leaves from a stock plant.

    • 70% (v/v) ethanol (B145695).

    • 10-20% commercial bleach solution (e.g., 1-2% sodium hypochlorite) with a few drops of Tween-20.

    • Sterile water.

    • Sterile petri dishes, forceps, and scalpels.

    • Callus Induction Medium (CIM): Murashige and Skoog (MS) basal medium with vitamins, 30 g/L sucrose, and 8 g/L agar. The pH should be adjusted to 5.8 before autoclaving.

    • 3-CPA stock solution.

  • Methodology:

    • Explant Sterilization:

      • Excise young, healthy leaves and wash them under running tap water.

      • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

      • Transfer the leaves to the bleach solution and agitate for 10-15 minutes.

      • Rinse the leaves 3-4 times with sterile water to remove all traces of bleach.

    • Explant Preparation & Inoculation:

      • Place a sterile leaf in a sterile petri dish.

      • Using a sterile scalpel, cut the leaf into small sections (explants) of approximately 1 cm².

      • Prepare the CIM by adding the required volume of sterile 3-CPA stock solution after the autoclaved basal medium has cooled to about 50-60°C. A typical starting concentration range to test for 3-CPA would be 0.5, 1.0, 2.0, and 4.0 mg/L.

      • Pour the medium into sterile petri dishes and allow it to solidify.

      • Place 3-4 explants onto the surface of the CIM in each petri dish.

    • Incubation:

      • Seal the petri dishes with parafilm.

      • Incubate the cultures in the dark at 25 ± 2°C. Darkness often promotes undifferentiated callus growth and prevents premature differentiation.

      • Observe the cultures weekly for signs of callus formation, typically emerging from the cut edges of the explant within 2-4 weeks.

    • Subculture:

      • Once a sufficient amount of callus has formed, use sterile forceps to transfer the callus to fresh CIM.

      • Subculture every 3-4 weeks to maintain healthy, proliferating cultures.

Experimental Workflow and Diagrams

The general workflow for an in vitro plant tissue culture experiment involving callus induction and regeneration is outlined below.

TissueCultureWorkflow Start Select Healthy Stock Plant Explant Explant Preparation (e.g., Leaf, Stem) Start->Explant Sterilize Surface Sterilization Explant->Sterilize Inoculate Inoculation on Callus Induction Medium (MS + 3-CPA) Sterilize->Inoculate Incubate_Callus Incubation (Dark, 25°C) Inoculate->Incubate_Callus Callus Callus Proliferation Incubate_Callus->Callus Subculture_Callus Subculture Callus (Every 3-4 weeks) Callus->Subculture_Callus Maintenance Regen Transfer to Shoot Regeneration Medium (High Cytokinin:Auxin Ratio) Callus->Regen Differentiation Subculture_Callus->Callus Incubate_Shoot Incubation (Light, 25°C) Regen->Incubate_Shoot Shoots Shoot Development Incubate_Shoot->Shoots Rooting Transfer Shoots to Rooting Medium (Low/No Cytokinin) Shoots->Rooting Acclimatize Acclimatization (Transfer to Soil) Rooting->Acclimatize End Whole Plant Acclimatize->End

Caption: General workflow for in vitro propagation via callus culture.

References

Application Note: Determination of 3-Chlorophenoxyacetic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the detection and quantification of 3-Chlorophenoxyacetic acid (3-CPA), a plant growth regulator and herbicide, in various environmental matrices such as water and soil. The protocols described herein utilize modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (3-CPA) is a synthetic auxin used to control plant growth and as a thinning agent for blossoms and fruits. Its potential for environmental contamination through agricultural runoff necessitates sensitive and reliable analytical methods for its detection in environmental samples.[1] The presence of 3-CPA in soil and water can impact non-target organisms and potentially enter the food chain. Therefore, robust analytical protocols are crucial for monitoring its environmental fate and ensuring regulatory compliance. This application note details validated methods for the extraction, cleanup, and analysis of 3-CPA from water and soil samples.

Analytical Methods

The determination of 3-CPA in environmental samples typically involves sample preparation followed by chromatographic analysis. Due to its acidic nature and non-volatility, derivatization is often required for Gas Chromatography (GC) analysis.[2] High-Performance Liquid Chromatography (HPLC) can be used for direct analysis.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte.

For Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting phenoxyacetic acid herbicides from water samples.[2]

Protocol 1: SPE for Water Samples

  • Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Acidification: Adjust the pH of the filtered water sample to 2-3 with a suitable acid, such as hydrochloric acid or sulfuric acid. This step ensures that 3-CPA is in its protonated form for efficient extraction.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water at pH 2-3.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained 3-CPA with a suitable organic solvent. A common elution solvent is methanol or acetonitrile (B52724) (2 x 3 mL).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or the derivatization solvent for GC analysis.

For Soil Samples: Solvent Extraction

Extraction of 3-CPA from soil samples typically involves using an organic solvent, often under basic or acidic conditions to enhance extraction efficiency.

Protocol 2: Solvent Extraction for Soil Samples

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm sieve to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent, such as acetone (B3395972), acetonitrile, or a mixture of acetone and water.

    • For enhanced extraction, the solvent can be acidified or basified. For acidic herbicides, an alkaline extraction (e.g., using a sodium bicarbonate solution) followed by acidification of the extract is effective.

  • Sonication/Shaking: Sonicate the mixture for 15-20 minutes or shake mechanically for 1 hour to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the extract.

  • Extract Collection: Decant the supernatant into a clean flask. Repeat the extraction process with a fresh portion of the solvent.

  • Combined Extracts and Cleanup: Combine the extracts. The extract can then be subjected to a cleanup procedure, such as liquid-liquid partitioning or SPE, similar to the water sample protocol, to remove co-extracted matrix components.[4][5]

Derivatization for GC-MS Analysis

For GC analysis, the carboxylic acid group of 3-CPA needs to be derivatized to a more volatile ester form. Methylation is a common derivatization technique.[2][3]

Protocol 3: Methylation with Diazomethane (B1218177)

  • Caution: Diazomethane is explosive and toxic. This procedure should be performed in a well-ventilated fume hood by experienced personnel.

  • Generate diazomethane from a suitable precursor (e.g., Diazald®) according to standard procedures.

  • Add the ethereal diazomethane solution dropwise to the dried and reconstituted sample extract until a faint yellow color persists, indicating an excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

  • Adjust the final volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS injection.

Chromatographic Analysis

HPLC-UV/DAD Method

High-Performance Liquid Chromatography with a Diode Array Detector (DAD) or a UV detector is a direct method for the analysis of 3-CPA.

Protocol 4: HPLC-UV/DAD Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid). A typical starting condition is 40:60 (Acetonitrile:Water) with a gradient to increase the organic phase percentage.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 230 nm and 280 nm. A DAD allows for the acquisition of the full UV spectrum for peak identification.[6]

  • Column Temperature: 30 °C.

GC-MS Method

Gas Chromatography coupled with Mass Spectrometry provides high selectivity and sensitivity for the analysis of the derivatized 3-CPA.

Protocol 5: GC-MS Analysis

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the 3-CPA methyl ester.

Data Presentation

Quantitative data for method validation should be presented clearly for easy comparison. The following tables summarize typical performance data for the analytical methods described.

Table 1: HPLC-UV/DAD Method Validation Data

ParameterWaterSoil
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/L1 - 5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/L5 - 20 µg/kg
Recovery (%) 85 - 105%80 - 100%
Precision (RSD %) < 10%< 15%

Table 2: GC-MS Method Validation Data

ParameterWaterSoil
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.5 - 5 µg/kg
Recovery (%) 90 - 110%85 - 105%
Precision (RSD %) < 8%< 12%

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the analytical processes.

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Water_Sample Water Sample (500 mL) Filtration Filtration (0.45 µm) Water_Sample->Filtration Acidification Acidification (pH 2-3) Filtration->Acidification SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) Acidification->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (Deionized Water) Sample_Loading->Washing Drying Drying (Nitrogen) Washing->Drying Elution Elution (Methanol) Drying->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Analysis HPLC-UV/DAD Analysis Evaporation->HPLC_Analysis Derivatization Derivatization (Methylation) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for the analysis of 3-CPA in water samples.

experimental_workflow_soil cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Soil_Sample Soil Sample (10 g) Extraction Solvent Extraction (Acetone/Water) Soil_Sample->Extraction Sonication Sonication/Shaking Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Extract_Collection Collect Supernatant Centrifugation->Extract_Collection LLE_SPE Liquid-Liquid Extraction or SPE Extract_Collection->LLE_SPE Evaporation Evaporation & Reconstitution LLE_SPE->Evaporation HPLC_Analysis HPLC-UV/DAD Analysis Evaporation->HPLC_Analysis Derivatization Derivatization (Methylation) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for the analysis of 3-CPA in soil samples.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the determination of this compound in environmental water and soil samples. The choice between HPLC-UV/DAD and GC-MS will depend on the required sensitivity and the available instrumentation. Proper sample preparation and method validation are essential for obtaining accurate and precise results in environmental monitoring.

References

Application Notes and Protocols for the Formulation of 3-Chlorophenoxyacetic Acid in Controlled-Release Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin used as a plant growth regulator. The development of controlled-release formulations for agrochemicals like 3-CPA is crucial for improving efficacy, reducing environmental contamination, and minimizing potential toxicity.[1] Conventional formulations can lead to rapid degradation and loss of the active ingredient, necessitating frequent applications and increasing the environmental load.[1] Controlled-release systems aim to maintain a desired concentration of the active agent for an extended period, offering a more sustainable and effective approach.[2][3][4]

These application notes provide an overview of formulating 3-CPA into controlled-release microparticles using ionic gelation, a common and effective encapsulation technique.[5] Detailed protocols for preparation and characterization are provided to guide researchers in developing and evaluating their own formulations. While specific literature on the controlled-release formulation of 3-CPA is limited, the methodologies presented here are adapted from established protocols for similar phenoxyacetic acid compounds, such as 4-chlorophenoxyacetic acid (4-CPA).[6]

Formulation Strategy: Ionic Gelation for Microencapsulation

Microencapsulation is a widely used technique to achieve controlled release.[7] Ionic gelation is a simple and mild method for encapsulating active agents within a polymeric matrix. This process involves the cross-linking of a polyelectrolyte with a counter-ion to form insoluble microparticles. Chitosan (B1678972), a biocompatible and biodegradable polymer, is frequently used in combination with a cross-linking agent like sodium tripolyphosphate (TPP).[5]

The general workflow for preparing and characterizing 3-CPA loaded chitosan microparticles is outlined below.

G cluster_prep Microparticle Preparation cluster_char Characterization A Dissolve Chitosan in Acetic Acid B Dissolve 3-CPA in Chitosan Solution A->B D Add TPP Solution Dropwise to 3-CPA/Chitosan Mixture B->D C Prepare TPP Solution C->D E Stir to Form Microparticles D->E F Collect, Wash, and Dry Microparticles E->F G Particle Size and Zeta Potential Analysis F->G H Scanning Electron Microscopy (SEM) F->H I Fourier-Transform Infrared (FTIR) Spectroscopy F->I J Encapsulation Efficiency and Drug Loading F->J K In Vitro Release Study F->K

Caption: Experimental workflow for the preparation and characterization of 3-CPA loaded microparticles.

Experimental Protocols

Protocol 1: Preparation of 3-CPA Loaded Chitosan Microparticles

Materials:

  • This compound (3-CPA)

  • Medium molecular weight chitosan[5]

  • Glacial acetic acid

  • Sodium tripolyphosphate (TPP)[5]

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Incorporate 3-CPA: Add a predetermined amount of 3-CPA (e.g., 200 mg) to the chitosan solution and stir until a homogenous dispersion is obtained.

  • Prepare TPP Solution: Prepare a 1% (w/v) aqueous solution of sodium tripolyphosphate.

  • Ionic Gelation: While stirring the 3-CPA/chitosan mixture at a constant rate (e.g., 800 rpm), add the TPP solution dropwise.[5] The formation of opalescent microparticles indicates successful cross-linking.

  • Curing: Continue stirring for 30-60 minutes to allow for complete particle formation and hardening.

  • Collection and Washing: Collect the microparticles by centrifugation (e.g., 10,000 rpm for 20 minutes). Discard the supernatant and wash the particles three times with deionized water to remove any unreacted reagents.

  • Drying: Freeze-dry the washed microparticles to obtain a fine powder. Store in a desiccator until further use.

Protocol 2: Characterization of 3-CPA Microparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Disperse a small amount of the dried microparticles in deionized water.

    • Sonicate the suspension for a few minutes to ensure proper dispersion.

    • Analyze the sample using a DLS instrument to determine the mean particle size, PDI, and zeta potential.[5]

2. Surface Morphology:

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Mount a small amount of the dried microparticles onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Image the microparticles under the SEM at various magnifications to observe their size, shape, and surface texture.[8]

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Accurately weigh a known amount of the dried microparticles (e.g., 10 mg).

    • Disperse the microparticles in a suitable solvent (e.g., 10 mL of methanol) and sonicate to break the particles and release the encapsulated 3-CPA.

    • Centrifuge the mixture to separate the polymer debris.

    • Analyze the concentration of 3-CPA in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following equations:

    • EE (%) = (Actual amount of 3-CPA in microparticles / Initial amount of 3-CPA used) x 100

    • DL (%) = (Weight of 3-CPA in microparticles / Total weight of microparticles) x 100

Protocol 3: In Vitro Release Study

The in vitro release of 3-CPA from the microparticles can be evaluated using a dialysis method.[9]

Materials:

  • Phosphate-buffered saline (PBS) at a relevant pH (e.g., pH 7.4)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaking water bath or incubator

Procedure:

  • Accurately weigh a specific amount of 3-CPA loaded microparticles (e.g., 20 mg) and place them inside a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a beaker.

  • Place the beaker in a shaking water bath maintained at a constant temperature (e.g., 37°C) and agitation speed.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of 3-CPA in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of 3-CPA released versus time.

G cluster_release In Vitro Release Testing A Place Weighed Microparticles in Dialysis Bag B Immerse in PBS Release Medium A->B C Incubate at Constant Temperature and Agitation B->C D Withdraw Samples at Predetermined Time Points C->D E Replenish with Fresh Release Medium D->E F Analyze 3-CPA Concentration in Samples D->F E->C G Plot Cumulative Release vs. Time F->G

Caption: Workflow for the in vitro release study of 3-CPA from microparticles.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.

Table 1: Formulation Parameters of 3-CPA Loaded Microparticles

Formulation CodeChitosan Concentration (% w/v)3-CPA:Chitosan Ratio (w/w)TPP Concentration (% w/v)
3CPA-MP-011.01:51.0
3CPA-MP-021.51:51.0
3CPA-MP-031.01:101.0

Table 2: Physicochemical Characterization of 3-CPA Loaded Microparticles

Formulation CodeMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SDDrug Loading (%) ± SD
3CPA-MP-01550 ± 250.35 ± 0.05+25.8 ± 2.175.2 ± 3.512.5 ± 0.8
3CPA-MP-02620 ± 300.42 ± 0.06+28.1 ± 2.578.9 ± 4.113.1 ± 1.1
3CPA-MP-03580 ± 280.38 ± 0.04+26.5 ± 2.385.6 ± 3.88.7 ± 0.6

Table 3: Cumulative In Vitro Release of 3-CPA from Microparticles

Time (hours)Formulation 3CPA-MP-01 (%) ± SDFormulation 3CPA-MP-02 (%) ± SDFormulation 3CPA-MP-03 (%) ± SD
115.2 ± 1.212.8 ± 1.110.5 ± 0.9
430.5 ± 2.125.6 ± 1.922.1 ± 1.5
845.8 ± 3.038.9 ± 2.535.4 ± 2.2
2468.2 ± 4.560.1 ± 3.855.9 ± 3.1
4885.1 ± 5.278.5 ± 4.674.3 ± 4.0
7292.3 ± 5.889.2 ± 5.186.7 ± 4.8

Conclusion

The protocols and application notes presented provide a comprehensive framework for the formulation and evaluation of this compound in a controlled-release microparticle system. By systematically applying these methodologies, researchers can develop and optimize 3-CPA formulations with desired release characteristics, potentially leading to more effective and environmentally benign agricultural applications. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. Further studies could explore the use of other polymers and encapsulation techniques to tailor the release profile for specific applications.

References

Troubleshooting & Optimization

How to improve the solubility of 3-Chlorophenoxyacetic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 3-Chlorophenoxyacetic acid (3-CPA) in in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful solubilization and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (3-CPA) is a synthetic auxin, a class of plant hormones, and is also used as a herbicide.[1] In a laboratory setting, it is a valuable tool for studying plant growth and development. Its ability to influence physiological processes in plants makes it useful for research in plant science and agriculture.[1]

Q2: What are the key physicochemical properties of 3-CPA to consider for in vitro assays?

Understanding the physicochemical properties of 3-CPA is crucial for its effective use. Key properties are summarized below:

PropertyValueReference
Molecular FormulaC₈H₇ClO₃[1]
Molecular Weight186.59 g/mol [1]
AppearanceWhite crystalline solid[1]
Melting Point108 - 113 °C[1]
pKa3.07[2]
Water SolubilitySlightly soluble

Q3: What is the recommended solvent for preparing a stock solution of 3-CPA?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for dissolving this compound for in vitro assays.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The tolerance of cell lines to DMSO can vary significantly. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5%.[3][4][5] However, some cell lines may tolerate up to 1%.[3] It is crucial to perform a solvent toxicity test for your specific cell line to determine the maximum non-toxic concentration. Always include a solvent control (media with the same final concentration of DMSO but without the test compound) in your experiments.

Q5: My 3-CPA precipitates when I add it to my cell culture medium. What can I do?

Precipitation of 3-CPA in aqueous solutions is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in in vitro assays.

Problem: Poor Solubility or Precipitation

Symptoms:

  • The compound does not fully dissolve in the initial solvent.

  • A precipitate forms immediately or over time after dilution in aqueous media (e.g., cell culture medium, PBS).

Possible Causes and Solutions:

  • Inappropriate Solvent: While 3-CPA is soluble in DMSO and ethanol, the initial concentration of your stock solution might be too high.

    • Solution: Try preparing a lower concentration stock solution.

  • Low pH of the Final Solution: 3-CPA is an acidic compound with a pKa of 3.07.[2] Its solubility in aqueous solutions is pH-dependent and increases at a more basic pH.[6][7][8] Cell culture media is typically buffered around pH 7.2-7.4, but the addition of an acidic compound can lower the local pH, causing it to precipitate.

    • Solution 1: pH Adjustment. For a stock solution in an aqueous buffer, you can adjust the pH. Since 3-CPA is an acid, its solubility increases with a higher pH.[6][7][8] You can try dissolving it in a slightly alkaline buffer (e.g., PBS adjusted to pH 8) or by adding a small amount of a base like sodium hydroxide (B78521) (NaOH) to the stock solution before final dilution. Always check the final pH of your working solution to ensure it is within the acceptable range for your cells.

    • Solution 2: Use of a Co-solvent in the Final Medium. If direct pH adjustment is not feasible, consider a serial dilution approach where the stock solution is first diluted in a small volume of a co-solvent like ethanol before being added to the final aqueous medium.

  • High Final Concentration: The desired final concentration in your assay may exceed the solubility limit of 3-CPA in the aqueous medium.

    • Solution: Determine the maximum soluble concentration of 3-CPA in your final assay medium through a solubility test. If your target concentration is too high, you may need to reconsider the experimental design.

  • Temperature Effects: Solubility can be influenced by temperature.

    • Solution: Gentle warming (e.g., to 37°C) of the solvent may aid in the initial dissolution of the compound. However, be cautious as excessive heat can degrade the compound.

Problem: Inconsistent or Unexpected Assay Results

Symptoms:

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

  • Unexpected biological effects.

Possible Causes and Solutions:

  • Solvent Effects: The solvent used to dissolve 3-CPA (e.g., DMSO) can have its own biological effects on cells.[3][4][5]

    • Solution: Always include a solvent control in your experiments. This control should contain the same final concentration of the solvent as your test wells. The results from the test wells should be normalized to the solvent control.

  • Compound Degradation: 3-CPA may not be stable under certain conditions.

    • Solution: Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

  • Compound Precipitation During Assay: Even if not immediately visible, the compound may be precipitating over the course of a long incubation period.

    • Solution: Visually inspect your assay plates under a microscope at the end of the experiment to check for any signs of precipitation. Consider reducing the final concentration or using a stabilizing agent if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 186.59 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 1.866 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 100 µL of DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Dosing in a 96-Well Plate Cell-Based Assay

Materials:

  • 10 mM stock solution of 3-CPA in DMSO

  • Cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Serological pipettes and pipette tips

  • 96-well cell culture plate with seeded cells

Procedure:

  • Intermediate Dilution (if necessary): For preparing a range of concentrations, it is often convenient to first prepare an intermediate dilution from the stock solution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in cell culture medium.

  • Serial Dilutions: Perform serial dilutions of the intermediate solution in cell culture medium to achieve the desired final concentrations. Ensure that the concentration of DMSO is kept constant across all dilutions.

  • Dosing the Cells:

    • Remove the old medium from the wells of the 96-well plate containing your cells.

    • Add the prepared working solutions of 3-CPA to the respective wells.

    • Include a "vehicle control" group of cells that are treated with the same final concentration of DMSO in the medium but without 3-CPA.

    • Include an "untreated control" group of cells that receive only fresh medium.

  • Incubation: Incubate the plate for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh 3-CPA dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store dilute Prepare Working Solutions store->dilute Use Stock treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for using 3-CPA in in vitro assays.

troubleshooting_flowchart start Precipitation Observed? check_conc Is Stock Concentration Too High? start->check_conc Yes end_good Problem Solved start->end_good No lower_conc Lower Stock Concentration check_conc->lower_conc Yes check_ph Is Aqueous pH Too Low? check_conc->check_ph No lower_conc->end_good adjust_ph Adjust pH of Stock/Medium check_ph->adjust_ph Yes use_cosolvent Use Co-solvent check_ph->use_cosolvent No adjust_ph->end_good use_cosolvent->end_good end_bad Re-evaluate Experiment use_cosolvent->end_bad

Caption: Troubleshooting flowchart for 3-CPA precipitation issues.

References

Technical Support Center: Mitigating Phytotoxicity of 3-Chlorophenoxyacetic Acid in Sensitive Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the phytotoxic effects of 3-Chlorophenoxyacetic acid (3-CPA) in sensitive plant species during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 3-CPA.

Issue 1: Severe and rapid phytotoxicity symptoms observed after 3-CPA application.

  • Question: My plants are showing severe leaf curling, epinasty, and necrosis shortly after applying 3-CPA. What could be the cause and how can I prevent this in future experiments?

  • Answer: Severe and rapid phytotoxicity is often a result of an overdose of the synthetic auxin. Unlike natural auxins, synthetic auxins like 3-CPA persist longer in plant tissues, leading to a cascade of detrimental effects.[1][2]

    • Immediate Action:

      • If the application was foliar, gently wash the leaves with a fine mist of water to remove any unabsorbed 3-CPA.

      • Ensure the plants are not under any other stress, such as drought or extreme temperatures, as this can exacerbate phytotoxicity.[3][4]

    • Preventative Measures for Future Experiments:

      • Concentration Optimization: Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration of 3-CPA for your specific plant species and developmental stage.

      • Application Method: For sensitive plants, consider a root drench instead of a foliar spray to allow for more controlled uptake.

      • Environmental Conditions: Apply 3-CPA during cooler parts of the day and under lower light intensity to reduce metabolic stress on the plant.[3][4]

Issue 2: Inconsistent or variable phytotoxicity symptoms across replicates.

  • Question: I'm observing a high degree of variability in phytotoxicity symptoms among my replicate plants treated with the same concentration of 3-CPA. Why is this happening and how can I improve the consistency of my results?

  • Answer: Inconsistent symptoms can stem from uneven application, variations in plant health, or micro-environmental differences.

    • Troubleshooting Steps:

      • Application Technique: Ensure a uniform and consistent application of 3-CPA to all plants. For foliar sprays, use a fine nozzle to ensure even coverage. For soil drenches, apply the solution slowly and evenly to the soil surface.

      • Plant Homogeneity: Select plants of a similar size, age, and developmental stage for your experiments. Pre-existing stresses can make individual plants more susceptible to phytotoxicity.

      • Environmental Control: Maintain consistent environmental conditions (light, temperature, humidity) for all replicate plants. Even minor variations can influence a plant's response to chemical stressors.

Issue 3: Plants show initial recovery but then exhibit long-term growth inhibition.

  • Question: After an initial shock, my plants seemed to recover from the 3-CPA treatment, but their overall growth and development are stunted compared to the control group. What is the underlying mechanism?

  • Answer: Synthetic auxins like 3-CPA can disrupt the plant's natural hormonal balance, leading to a prolonged state of stress. This includes the overproduction of ethylene (B1197577) and abscisic acid, which can inhibit growth even after the initial phytotoxic symptoms subside.[2] The primary mechanism of damage is often oxidative stress caused by the overproduction of Reactive Oxygen Species (ROS).[5]

    • Mitigation Strategy: The application of antioxidants can help alleviate oxidative stress and promote recovery. Consider pre-treating or co-treating plants with salicylic (B10762653) acid, which is known to enhance the plant's antioxidant defense system.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the typical visual symptoms of 3-CPA phytotoxicity in sensitive plants?

A1: 3-CPA is a synthetic auxin, and its phytotoxic symptoms are characteristic of auxin overdose. These include:

  • Leaf Deformation: Curling, cupping, crinkling, and twisting of leaves.[3][4][8]

  • Epinasty: Downward bending of petioles and leaves.

  • Stunted Growth: Overall reduction in plant size and vigor.[4]

  • Chlorosis: Yellowing of leaf tissue due to chlorophyll (B73375) degradation.[3][4][8]

  • Necrosis: Browning and death of plant tissue, often starting at the leaf margins.[3][4][8]

  • Stem Abnormalities: Swelling, twisting, and callusing of the stem.

Q2: What is the primary mechanism of 3-CPA phytotoxicity at the cellular level?

A2: The primary mechanism is the disruption of hormonal homeostasis, leading to uncontrolled cell division and elongation. This process generates a significant amount of Reactive Oxygen Species (ROS), causing oxidative stress.[5] This oxidative stress leads to lipid peroxidation, damaging cell membranes, and can ultimately trigger programmed cell death.

Q3: How can I mitigate 3-CPA induced phytotoxicity in my experiments?

A3: Mitigation strategies primarily focus on reducing oxidative stress by bolstering the plant's antioxidant defense system.

  • Exogenous Application of Antioxidants: Applying compounds like salicylic acid can enhance the activity of endogenous antioxidant enzymes.[6][7]

  • Enhancing Endogenous Antioxidant Systems: Providing optimal growing conditions and nutrients can help plants naturally cope with moderate levels of stress.

Q4: Are there any biochemical markers I can measure to quantify 3-CPA phytotoxicity and the effectiveness of mitigation strategies?

A4: Yes, several biochemical markers can be quantified:

  • Lipid Peroxidation: Measured by the malondialdehyde (MDA) content. An increase in MDA indicates oxidative damage to cell membranes.

  • Antioxidant Enzyme Activity: Measuring the activity of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) can indicate the plant's response to oxidative stress.

  • Chlorophyll Content: A decrease in chlorophyll content is a direct indicator of phytotoxicity.

Data Presentation

The following tables present illustrative quantitative data on the effects of 3-CPA and a mitigating agent (Salicylic Acid) on key phytotoxicity markers in a sensitive plant model (e.g., Tomato, Solanum lycopersicum). Note: This data is hypothetical and for illustrative purposes only.

Table 1: Effect of 3-CPA on Phytotoxicity Markers

TreatmentMalondialdehyde (MDA) Content (nmol/g FW)Total Chlorophyll Content (mg/g FW)
Control15.2 ± 1.82.5 ± 0.3
10 µM 3-CPA35.8 ± 3.51.8 ± 0.2
50 µM 3-CPA68.4 ± 5.11.1 ± 0.1
100 µM 3-CPA95.7 ± 7.90.6 ± 0.1

Table 2: Mitigating Effect of Salicylic Acid (SA) on 3-CPA (50 µM) Induced Phytotoxicity

TreatmentMDA Content (nmol/g FW)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Ascorbate Peroxidase (APX) Activity (U/mg protein)
Control15.2 ± 1.850.1 ± 4.225.3 ± 2.130.7 ± 2.9
50 µM 3-CPA68.4 ± 5.185.6 ± 7.315.8 ± 1.422.4 ± 2.0
50 µM 3-CPA + 1 mM SA42.1 ± 3.9110.2 ± 9.828.9 ± 2.538.1 ± 3.2
1 mM SA16.5 ± 1.555.3 ± 4.826.1 ± 2.232.5 ± 3.0

Experimental Protocols

Protocol 1: Determination of Malondialdehyde (MDA) Content

This protocol measures the level of lipid peroxidation, an indicator of oxidative stress.

  • Homogenization: Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 2: Assay of Antioxidant Enzyme Activity (SOD, CAT, APX)

  • Enzyme Extraction:

    • Homogenize 1 g of fresh plant tissue in 10 mL of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone (B124986) (PVP).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • The reaction mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of the enzyme extract.

    • Expose the reaction mixture to a 15W fluorescent lamp for 15 minutes. A control reaction without the enzyme extract is run simultaneously.

    • Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

  • Catalase (CAT) Activity Assay:

    • The assay measures the decomposition of H₂O₂.

    • The reaction mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.0), 12.5 mM H₂O₂, and 100 µL of the enzyme extract.

    • Monitor the decrease in absorbance at 240 nm for 1 minute.

    • Calculate the CAT activity using the extinction coefficient of 40 mM⁻¹ cm⁻¹ for H₂O₂.

  • Ascorbate Peroxidase (APX) Activity Assay:

    • The assay measures the oxidation of ascorbate.

    • The reaction mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of the enzyme extract.

    • Monitor the decrease in absorbance at 290 nm for 1 minute.

    • Calculate the APX activity using the extinction coefficient of 2.8 mM⁻¹ cm⁻¹ for ascorbate.

Protocol 3: Application of Salicylic Acid (SA) as a Mitigating Agent

  • Preparation of SA Solution: Prepare a 1 mM stock solution of salicylic acid. The final concentration may need to be optimized for your specific plant species.

  • Application Methods:

    • Foliar Spray: Dissolve SA in distilled water with a surfactant (e.g., 0.05% Tween-20) to ensure even coverage. Spray the leaves until runoff, typically 24 hours before the 3-CPA treatment.[6]

    • Soil Drench: Apply the SA solution directly to the soil around the base of the plant.

  • Timing: Application of SA prior to the stressor (3-CPA) is generally more effective.

Mandatory Visualizations

node_3CPA 3-CPA Application node_Auxin Auxin Overload node_3CPA->node_Auxin node_Hormone Hormonal Imbalance (Ethylene, ABA) node_Auxin->node_Hormone node_ROS Increased ROS Production (Oxidative Stress) node_Auxin->node_ROS node_Hormone->node_ROS node_Damage Cellular Damage (Lipid Peroxidation) node_ROS->node_Damage node_ReducedROS Reduced ROS node_ROS->node_ReducedROS Inhibition node_Symptoms Phytotoxicity Symptoms node_Damage->node_Symptoms node_Mitigation Mitigation Strategy: Salicylic Acid node_Antioxidant Enhanced Antioxidant Defense (SOD, CAT, APX) node_Mitigation->node_Antioxidant node_Antioxidant->node_ReducedROS node_Recovery Plant Recovery node_ReducedROS->node_Recovery cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment node_plants Select uniform, healthy plants node_pretreat Apply SA (Foliar spray or soil drench) node_plants->node_pretreat node_SA Prepare Salicylic Acid (SA) solution node_SA->node_pretreat node_3CPA Prepare 3-CPA solution node_treat Apply 3-CPA node_3CPA->node_treat node_wait Incubate for 24 hours node_pretreat->node_wait node_wait->node_treat node_observe Observe visual symptoms node_treat->node_observe node_sample Collect plant tissue samples node_observe->node_sample node_biochem Biochemical assays (MDA, SOD, CAT, APX, Chlorophyll) node_sample->node_biochem node_data Data analysis and comparison node_biochem->node_data

References

Optimizing application timing of 3-CPA for maximum plant response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-chlorophenoxy-α-propionic acid (3-CPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the application timing of 3-CPA for maximal plant response. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-CPA and what are its primary applications in plant research?

3-CPA is a synthetic auxin, a type of plant growth regulator. Its primary applications in research include:

  • Fruit Thinning: Reducing the number of fruits on a plant to improve the size and quality of the remaining fruits.

  • Promoting Fruit Set: Increasing the number of flowers that develop into fruits, especially under suboptimal environmental conditions.

  • Inducing Parthenocarpy: Promoting the development of fruit without fertilization, resulting in seedless fruits.

Q2: What is the general principle for timing 3-CPA application for fruit thinning?

The optimal timing for fruit thinning with 3-CPA is critical and is generally linked to a specific developmental stage of the fruitlet. A key period for effective thinning in peaches, for instance, is during endosperm cytokinesis, which is when the endosperm transitions from a free-nuclear to a cellular state.[1] This critical window can be very narrow, sometimes only a few days long.[1] For many fruit trees, application is recommended when the fruitlets have reached a specific size, often between 5-15 mm in diameter.

Q3: How do environmental factors influence the efficacy of 3-CPA?

Environmental conditions before, during, and after application can significantly impact the effectiveness of 3-CPA.

  • Temperature: Higher temperatures generally increase the activity of synthetic auxins, which can lead to over-thinning if not accounted for. Conversely, applications in cool weather may be less effective.

  • Humidity: High humidity can slow the drying of the spray solution on the leaf surface, potentially increasing absorption.[2]

  • Light Intensity: High light can increase the rate of evaporation of the spray solution. Shaded fruits have been shown to be thinned to a greater extent by CPA than fruits with better sun exposure.[3]

  • Wind: Wind can lead to uneven application and spray drift, causing inconsistent results and potential damage to non-target plants.[2]

Q4: How do I prepare a stock solution of 3-CPA?

To prepare a stock solution, you will need to dissolve the 3-CPA powder in a suitable solvent. Since 3-CPA is an acid, it will dissolve in an alkaline solution. A common method is to dissolve the powder in a small amount of 1N NaOH or KOH and then bring it to the final volume with distilled water. For example, to make a 1 mg/mL (1000 ppm) stock solution, you would dissolve 100 mg of 3-CPA in a small amount of 1N NaOH and then add distilled water to a final volume of 100 mL.

Q5: How do I convert between ppm and mg/L?

For dilute aqueous solutions, the conversion between parts per million (ppm) and milligrams per liter (mg/L) is straightforward: 1 ppm is approximately equal to 1 mg/L.[4][5][6][7] This is because the density of water is very close to 1 g/mL.

Troubleshooting Guides

Issue 1: Inconsistent or No Plant Response

Symptom: You have applied 3-CPA according to a published protocol, but you observe high variability in the response, or no response at all.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incorrect Application Timing The developmental stage of the plant or fruit is the most critical factor for 3-CPA efficacy.Determine the precise developmental stage of your target tissue (e.g., fruitlet size, endosperm stage). Conduct a time-course experiment to identify the optimal application window for your specific plant species and experimental conditions.
Genetic Variability Different plant cultivars or even individual plants of the same seed-propagated variety can have varying sensitivity to auxins.[2]Use genetically uniform plant material, such as clonal lines, if possible. If using seed-propagated plants, use a large enough sample size to account for genetic variability.[2]
Plant Health and Vigor Stressed or unhealthy plants may not respond predictably to growth regulators.Ensure all experimental plants are healthy, well-watered, and free of pests and diseases before application.
Improper Solution Preparation The 3-CPA may not have been fully dissolved, or the pH of the final solution may be affecting its stability or uptake.Ensure the 3-CPA is completely dissolved in the stock solution before further dilution. Check the pH of your final spray solution; it should ideally be slightly acidic to neutral.
Environmental Factors Temperature, humidity, and light intensity at the time of application can significantly alter the plant's response.Monitor and record environmental conditions during application. Try to apply 3-CPA during periods of moderate temperature and high humidity to maximize uptake.[2]
Issue 2: Phytotoxicity Symptoms

Symptom: After applying 3-CPA, you observe leaf curling, twisting (epinasty), stunting, or fruit deformation.[3]

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Concentration Too High Synthetic auxins can have herbicidal effects at high concentrations, leading to phytotoxicity.[3]Conduct a dose-response experiment to determine the optimal, non-toxic concentration for your application. Start with a lower concentration based on literature reports and gradually increase it.
Uneven Application Some parts of the plant may have received a much higher dose than others due to improper spraying technique.Ensure your sprayer is properly calibrated to deliver a fine, even mist. Apply the solution to the point of runoff, but avoid excessive drenching.
Surfactant Issues The use of an inappropriate surfactant or an excessive concentration of a surfactant can enhance uptake to a toxic level.If using a surfactant, ensure it is recommended for your plant species and use it at the lowest effective concentration.
Plant Sensitivity The plant species or cultivar may be particularly sensitive to 3-CPA.Review the literature for information on the sensitivity of your specific plant material to synthetic auxins. Consider testing a different, less potent auxin.

Quantitative Data on 3-CPA Application Timing

The following tables summarize quantitative data from various studies on the application of 3-CPA for different purposes.

Table 1: 3-CPA for Fruit Thinning in Peach (Prunus persica)

Cultivar Application Timing 3-CPA Concentration (ppm) Observed Effect
'Early Amber'Endosperm changing from free nuclear to cellular stage300Good commercial thinning[1]
'Early Amber'Endosperm in free nuclear stage400Insufficient thinning[1]
'Jerseyqueen'Late timing (based on fruit volume)150Significant thinning
'Redhaven'Late timing (based on fruit volume)150Significant thinning
'Rio Oso Gem'All timings (based on fruit volume)150Satisfactory thinning
'Sunqueen'All timings (based on fruit volume)150Satisfactory thinning
'Sunhigh'All timings (based on fruit volume)150Marked reduction in hand thinning required

Table 2: 3-CPA for Promoting Fruit Set in Tomato (Solanum lycopersicum)

Growth Condition Treatment Fruit Set (%)
Greenhouse (Summer)Control (no treatment)Not specified
Greenhouse (Summer)4-CPA (50-100 ppm) applied to flowersIncreased fruit set[8]
High Temperature4-CPA (16 mg/L)Increased total amino acid content in ripe fruit
High Temperature4-CPA (8 mg/L)Significantly increased total amino acid content in ripe fruit[9]
High Temperature4-CPA (60 ppm) applied twiceHighest yield per plant and good quality fruits[9]

Table 3: 3-CPA for Inducing Parthenocarpy in Cucumber (Cucumis sativus)

Application Method 3-CPA Concentration Observed Effect
Applied directly to flowers at anthesisNot specifiedEffective in inducing parthenocarpy[10]
Applied to whole plantsNot specifiedMost effective treatment for inducing parthenocarpic fruits with normal shape[10]

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm (1 mg/mL) 3-CPA Stock Solution
  • Weighing: Accurately weigh 100 mg of 3-CPA powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small volume (e.g., 1-2 mL) of 1N NaOH or 1N KOH to the flask and gently swirl to dissolve the powder completely.

  • Dilution: Once the powder is fully dissolved, add distilled water to the flask, bringing the total volume up to the 100 mL mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Store the stock solution in a labeled, airtight container in a refrigerator (4°C) for short-term storage or at -20°C for long-term storage.

Protocol 2: Foliar Spray Application of 3-CPA
  • Solution Preparation: Based on your desired final concentration, calculate the volume of the stock solution needed to prepare the final spray solution. For example, to make 1 L of a 50 ppm solution from a 1000 ppm stock, you would add 50 mL of the stock solution to 950 mL of distilled water.

  • Add Surfactant (Optional): If a surfactant is required, add it to the final spray solution according to the manufacturer's instructions. A common non-ionic surfactant like Tween-20 is often used at a concentration of 0.05-0.1% (v/v).

  • Sprayer Calibration: Ensure your sprayer produces a fine, consistent mist. Calibrate the sprayer to determine the volume of solution delivered per unit of time.

  • Application: Uniformly spray the target plant tissues (e.g., flower clusters, young fruit) until the solution begins to drip off (to the point of runoff). Ensure thorough coverage of all target areas.

  • Control Group: For a valid experiment, always include a control group of plants that are sprayed with the same solution but without 3-CPA (i.e., water and surfactant only).

  • Post-Application Care: Maintain the plants under controlled environmental conditions and monitor for the desired response and any signs of phytotoxicity.

Visualizations

Caption: Simplified auxin signaling pathway initiated by 3-CPA.

Caption: General experimental workflow for 3-CPA application.

References

Technical Support Center: Overcoming Inconsistent Results in 3-Chlorophenoxyacetic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results in 3-Chlorophenoxyacetic acid (3-CPA) bioassays.

Troubleshooting Guides

High variability in bioassay results is a common challenge. The following guides address specific issues with this compound (3-CPA) and provide actionable solutions.

Guide 1: Inconsistent IC50 or EC50 Values

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are key parameters in dose-response studies. Variability in these values can obscure the true potency of 3-CPA.

Potential Causes and Solutions for Inconsistent IC50/EC50 Values

Potential CauseRecommended Action
Inaccurate 3-CPA Concentration Prepare fresh stock solutions of 3-CPA in a suitable solvent (e.g., DMSO or ethanol) before diluting to final concentrations in your aqueous assay medium.[1] Ensure the final solvent concentration is low (<0.5%) and consistent across all treatments.[1]
Compound Instability 3-CPA can degrade in aqueous solutions, especially under certain pH and light conditions.[2] Prepare working solutions fresh for each experiment and protect them from light.[1]
Inconsistent Cell/Plant Material Use cells at a consistent passage number and confluency. For plant-based assays, use seedlings of a uniform age and size.[3]
Variable Incubation Times Ensure that the incubation time for 3-CPA exposure is precisely the same for all replicates and experiments.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[3]
Guide 2: Unexplained Variability in Plant Growth Bioassays

Plant-based bioassays, such as root growth inhibition or coleoptile elongation, are susceptible to a range of environmental and biological factors.

Factors Influencing Variability in Plant-Based 3-CPA Bioassays

FactorRecommended Control Measures
Temperature Fluctuations Maintain a constant and optimal temperature throughout the experiment. Temperature can affect the rate of auxin transport and signaling.
Inconsistent Light Conditions Conduct experiments under controlled light intensity and photoperiod, or in complete darkness for etiolated tissue assays, as light can influence auxin metabolism and plant growth.[4][5]
pH of Growth Medium The pH of the growth medium affects the dissociation and uptake of 3-CPA.[6] Maintain a consistent and optimal pH for your specific assay system, typically in the slightly acidic range.
Genetic Variability in Plant Material Use a genetically uniform line of plants to minimize biological variability.
Uneven Application of 3-CPA Ensure uniform application of the 3-CPA solution to the plant material, whether through immersion, agar (B569324) blocks, or media supplementation.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for a 3-CPA bioassay?

The optimal concentration of 3-CPA is highly dependent on the specific bioassay and plant species. For a root growth inhibition assay, a common starting range is 10⁻⁸ to 10⁻⁴ M. For Avena coleoptile elongation, a range of 0.003 to 10 micromolar has been used for the natural auxin IAA, which can serve as a starting point for 3-CPA.[7] It is crucial to perform a dose-response curve to determine the optimal range for your experimental system.

2. How should I prepare and store 3-CPA solutions?

3-CPA should be dissolved in a small amount of a suitable solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.[1] This stock solution should be stored at -20°C for long-term stability. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous medium.[1] Due to the potential for photodegradation, it is advisable to store solutions in amber vials or protect them from light.[1]

3. What are the most common sources of error in a 3-CPA bioassay?

Common sources of error include:

  • Systematic errors: Incorrectly calibrated equipment (pipettes, pH meters), or using reagents at the wrong concentration.

  • Random errors: Fluctuations in environmental conditions like temperature and light, and inherent biological variability in the test organisms.

  • Personal errors: Inconsistent timing, inaccurate measurements, or bias in data recording.[8]

4. How does pH affect the activity of 3-CPA?

The pH of the medium can significantly impact the effectiveness of phenoxyacetic acid herbicides like 3-CPA.[6] As weak acids, their degree of dissociation is pH-dependent, which affects their ability to cross cell membranes. Generally, a slightly acidic pH is optimal for auxin activity.[9]

5. Can I use the same protocol for 3-CPA as I do for natural auxins like IAA?

While the general principles and bioassay systems are the same, the optimal concentrations and incubation times may differ. Synthetic auxins like 3-CPA are often more stable than IAA, which can affect the duration of the response. It is recommended to optimize the protocol specifically for 3-CPA.

Experimental Protocols

Protocol 1: Root Growth Inhibition Bioassay

This bioassay assesses the inhibitory effect of 3-CPA on the root elongation of seedlings (e.g., Arabidopsis thaliana or cress).

Materials:

  • Seeds of the chosen plant species

  • Petri dishes with sterile filter paper or agar-based medium

  • 3-CPA stock solution (e.g., 10 mM in DMSO)

  • Sterile water or liquid growth medium

  • Growth chamber with controlled temperature and light

Methodology:

  • Seed Sterilization and Germination: Surface sterilize seeds and place them on petri dishes containing filter paper moistened with sterile water or on an appropriate growth medium.

  • Germination: Allow seeds to germinate in the dark for 48-72 hours, or until radicles have emerged and are of a consistent length.

  • Preparation of 3-CPA Solutions: Prepare a serial dilution of 3-CPA in sterile water or liquid growth medium to achieve the desired final concentrations (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). Include a vehicle control (medium with the same final concentration of DMSO as the highest 3-CPA concentration) and a no-treatment control.

  • Treatment: Transfer the germinated seedlings to new petri dishes containing filter paper saturated with the different 3-CPA solutions or controls.

  • Incubation: Place the petri dishes vertically in a growth chamber under controlled temperature and light conditions for a defined period (e.g., 24-72 hours).

  • Measurement: After the incubation period, measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the log of the 3-CPA concentration to determine the IC50 value.

Protocol 2: Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of 3-CPA to stimulate the elongation of oat (Avena sativa) coleoptile sections.

Materials:

Methodology:

  • Seedling Growth: Germinate oat seeds in moist vermiculite in complete darkness for 3-4 days until the coleoptiles are approximately 2-3 cm long. A dim red light can be used for brief manipulations.

  • Coleoptile Sectioning: Excise a subapical section (typically 5-10 mm long) from each coleoptile, about 3 mm below the tip.

  • Pre-incubation: Float the sections in the incubation buffer for 1-2 hours to deplete endogenous auxins.

  • Preparation of 3-CPA Solutions: Prepare a serial dilution of 3-CPA in the incubation buffer to achieve the desired final concentrations.

  • Treatment: Transfer a set number of coleoptile sections (e.g., 10-15) to petri dishes containing the different 3-CPA solutions. Include a control with buffer only.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature for 18-24 hours.

  • Measurement: Measure the final length of each coleoptile section.

  • Data Analysis: Calculate the average elongation for each concentration and plot it against the log of the 3-CPA concentration to generate a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 3-CPA Stock and Working Solutions C Expose Biological Material to 3-CPA Concentrations A->C B Prepare Biological Material (e.g., seeds, coleoptiles) B->C D Incubate under Controlled Conditions C->D E Measure Biological Response (e.g., root length, elongation) D->E F Generate Dose-Response Curve and Calculate IC50/EC50 E->F

General workflow for a 3-CPA bioassay.

auxin_signaling cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin (3-CPA) Concentration AuxIAA_ARF Aux/IAA and ARF form a complex Repression Transcription of Auxin-Responsive Genes is REPRESSED AuxIAA_ARF->Repression Auxin Auxin (3-CPA) enters the nucleus TIR1_AFB Auxin binds to TIR1/AFB receptor Auxin->TIR1_AFB SCF_Complex Formation of SCF-TIR1/AFB -Aux/IAA complex TIR1_AFB->SCF_Complex with Aux/IAA Ubiquitination Aux/IAA is ubiquitinated SCF_Complex->Ubiquitination Degradation Aux/IAA is degraded by 26S proteasome Ubiquitination->Degradation ARF_Free ARF is released Degradation->ARF_Free Activation Transcription of Auxin-Responsive Genes is ACTIVATED ARF_Free->Activation

References

Technical Support Center: 3-Chlorophenoxyacetic Acid (3-CPA) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation and proper storage of 3-Chlorophenoxyacetic acid (3-CPA) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound (3-CPA) stock solution?

A1: For preparing a stock solution of 3-CPA, it is recommended to first dissolve the powder in a small amount of a suitable solvent before bringing it to the final volume with distilled or deionized water. Commonly used solvents for auxins like 3-CPA include:

  • 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Use a few drops to dissolve the 3-CPA powder. This is a common and effective method.[1][2][3][4]

  • Ethanol (B145695): 95% ethanol can also be used to dissolve 3-CPA.[2][4]

After the powder is completely dissolved in the initial solvent, you can then dilute it to your target concentration with sterile distilled water.

Q2: What are the optimal storage conditions for 3-CPA stock solutions to minimize degradation?

A2: To ensure the stability and longevity of your 3-CPA stock solution, adhere to the following storage conditions:

  • Temperature: Store stock solutions in a refrigerator at 2-8°C for short-term storage (several months). For long-term storage (indefinitely), a freezer at -20°C is recommended.[1][2][4]

  • Light: 3-CPA is susceptible to photodegradation. Its structural isomer, 4-chlorophenoxyacetic acid, shows significant degradation upon exposure to sunlight. Therefore, it is crucial to protect your stock solution from light by storing it in an amber or opaque bottle, or by wrapping the container in aluminum foil.[1][2]

  • Aliquotting: To avoid repeated freeze-thaw cycles and potential contamination, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What is the expected shelf life of a 3-CPA stock solution?

A3: The shelf life of a 3-CPA stock solution is highly dependent on the storage conditions. When stored properly (in the dark at 2-8°C or -20°C), a stock solution can be stable for several months to indefinitely.[4] For the solid powder form of 3-CPA, a shelf life of up to 1620 days has been reported by a commercial supplier.

Q4: What are the primary degradation pathways for 3-CPA in solution?

A4: The primary degradation pathway of concern for 3-CPA in a laboratory setting is photodegradation . Exposure to light, particularly UV radiation, can cause the breakdown of the molecule. While hydrolysis is a common degradation pathway for many chemicals, the structurally similar 4-chlorophenoxyacetic acid is reported to be stable to hydrolysis. Therefore, protecting the solution from light is the most critical factor in preventing degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with 3-CPA stock solutions.

Problem 1: The 3-CPA powder does not dissolve completely.

  • Possible Cause: Insufficient initial solvent or inadequate mixing.

  • Solution:

    • Ensure you are using a recommended solvent (1N NaOH, 1N KOH, or 95% ethanol).[1][2][3][4]

    • Add a small amount of the solvent incrementally until the powder is fully dissolved.

    • Gently warm the solution and use a magnetic stirrer to aid dissolution. Avoid excessive heat, as it may degrade the compound.[2]

Problem 2: The 3-CPA solution has changed color or a precipitate has formed after storage.

  • Possible Cause: This could be a sign of chemical degradation or microbial contamination. Color change may indicate photodegradation, while precipitation could result from changes in pH or temperature, or the formation of insoluble degradation products.

  • Solution:

    • Discard the solution. Do not use a solution that has changed in appearance, as the concentration of the active compound is likely no longer accurate and it may contain unwanted byproducts.

    • Review your preparation and storage procedures. Ensure the solution is stored in a light-protected container at the correct temperature.

    • Consider the pH of your final solution. If the pH has shifted significantly, it could affect the solubility of 3-CPA.

    • Prepare a fresh stock solution following the recommended protocol.

Problem 3: Inconsistent or unexpected experimental results when using the 3-CPA solution.

  • Possible Cause: This is often due to a degraded or inaccurately prepared stock solution.

  • Solution:

    • Prepare a fresh stock solution. This is the most reliable way to rule out issues with your current solution.

    • Verify the concentration of your stock solution. If possible, use analytical methods such as HPLC to confirm the concentration.

    • Ensure accurate dilution. Double-check your calculations and pipetting techniques when preparing working solutions from the stock.

    • Review the experimental protocol. Ensure all other parameters of your experiment are consistent.

Experimental Protocols

Preparation of a 1 mg/mL 3-CPA Stock Solution

This protocol outlines the steps for preparing a stable 1 mg/mL stock solution of this compound.

Materials:

  • This compound (powder)

  • 1N Sodium Hydroxide (NaOH)

  • Sterile distilled or deionized water

  • Analytical balance

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile amber or opaque storage bottles

  • Sterile syringe filter (0.22 µm) for sterilization (optional)

Procedure:

  • Weighing: Accurately weigh 100 mg of 3-CPA powder using an analytical balance.

  • Dissolving: Transfer the powder to a sterile beaker containing a magnetic stir bar. Add a small volume (e.g., 1-2 mL) of 1N NaOH and stir until the powder is completely dissolved.[1][3]

  • Dilution: Slowly add approximately 80 mL of sterile distilled water while continuing to stir.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of sterile distilled water and add the rinsing to the volumetric flask to ensure all the 3-CPA is transferred. Bring the final volume to 100 mL with sterile distilled water.

  • Sterilization (Optional): If a sterile stock solution is required, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for plant growth regulators as heat can cause degradation.[2][3]

  • Storage: Store the stock solution in a labeled, sterile amber or foil-wrapped bottle at 2-8°C for short-term use or at -20°C for long-term storage.[1][4]

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for 3-CPA Stock Solutions

ParameterRecommendationRationale
Initial Solvent 1N NaOH, 1N KOH, or 95% EthanolFacilitates complete dissolution of the powdered form.[1][2][3][4]
Diluent Sterile Distilled/Deionized WaterUsed to achieve the final desired concentration.
Storage Temperature 2-8°C (short-term), -20°C (long-term)Minimizes chemical degradation and microbial growth.[1][2][4]
Storage Container Amber or opaque bottle (or foil-wrapped)Protects the solution from light to prevent photodegradation.[1][2]

Visualizations

Caption: Primary degradation pathway of 3-CPA in solution.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps Problem Inconsistent Experimental Results with 3-CPA Check_Solution Inspect Stock Solution (Color, Precipitate) Problem->Check_Solution Degraded Solution Degraded Check_Solution->Degraded Yes Not_Degraded Solution Appears Normal Check_Solution->Not_Degraded No Prepare_New Prepare Fresh Stock Solution Degraded->Prepare_New Verify_Protocol Verify Dilution and Application Protocol Not_Degraded->Verify_Protocol Prepare_New->Verify_Protocol Protocol_OK Protocol Correct Verify_Protocol->Protocol_OK OK Protocol_Error Protocol Error Found Verify_Protocol->Protocol_Error Error Consider_Other Consider Other Experimental Factors Protocol_OK->Consider_Other Correct_Protocol Correct Protocol and Re-run Experiment Protocol_Error->Correct_Protocol

Caption: Workflow for troubleshooting inconsistent results.

References

Adjusting pH to enhance the effectiveness of 3-Chlorophenoxyacetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and pH adjustment of 3-Chlorophenoxyacetic acid (3-CPA) solutions to enhance their experimental effectiveness.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-CPA) and what is its primary mechanism of action?

A1: this compound (3-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Its primary mechanism of action involves binding to auxin receptors, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs), which leads to the degradation of Aux/IAA transcriptional repressors. This degradation allows for the expression of auxin-responsive genes, which in turn regulate various aspects of plant growth and development, including cell elongation, root initiation, and fruit development. At high concentrations, this process can become uncontrolled, leading to abnormal growth and plant death, which is why some phenoxyacetic acids are used as herbicides.

Q2: Why is the pH of a 3-CPA solution critical for its effectiveness?

A2: The pH of the solution is critical because it determines the ionization state of the 3-CPA molecule, which in turn affects its ability to be absorbed by plant cells. 3-CPA is a weak acid with a pKa of approximately 3.07.[1] For optimal uptake, the molecule should be in its non-ionized (protonated) form, as this lipophilic form can more readily pass through the plant cell's lipid bilayer membrane. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the non-ionized form predominates. Therefore, adjusting the pH to a slightly acidic range can significantly enhance the effectiveness of the 3-CPA solution.

Q3: How does the solubility of 3-CPA change with pH?

A3: this compound is slightly soluble in water.[1] Its solubility is pH-dependent. In its protonated (non-ionized) form at acidic pH, it is less soluble in water. As the pH increases above the pKa (3.07), 3-CPA deprotonates to form its more soluble salt. Therefore, to dissolve 3-CPA, it is often necessary to first dissolve it in an alkaline solution (e.g., by adding NaOH or KOH) and then adjust the pH downwards to the desired working range.

Q4: What is the recommended pH range for working with 3-CPA solutions?

A4: The optimal pH for the final working solution is a balance between maximizing the non-ionized form for uptake and maintaining sufficient solubility to prevent precipitation. While a pH below the pKa of 3.07 will maximize the non-ionized form, the solubility at this low pH is reduced. A common practice for phenoxyacetic acid herbicides is to apply them in slightly acidic solutions. For many applications, a pH range of 5.0 to 6.5 is a good starting point, as this maintains a significant proportion of the 3-CPA in its absorbable form while keeping it in solution. However, the optimal pH can be application-dependent and may require empirical determination.

Q5: How stable are 3-CPA solutions at different pH values?

A5: Phenoxyacetic acid herbicides can undergo hydrolysis, and the rate of this degradation generally increases at higher pH and temperature.[3] Therefore, it is recommended to store stock solutions at a neutral or slightly acidic pH in a cool, dark place. For working solutions, it is best to prepare them fresh before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM 3-CPA Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-CPA, which can then be diluted to the desired final concentration for your experiments.

Materials:

  • This compound (MW: 186.59 g/mol )

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weighing: Weigh out 18.66 mg of 3-CPA for a 10 mL final volume of a 10 mM stock solution.

  • Initial Dissolution: Place the weighed 3-CPA into a beaker with a stir bar. Add a small volume of deionized water (e.g., 5 mL). The 3-CPA will not readily dissolve.

  • Alkalinization: While stirring, add 1 M KOH or NaOH dropwise until the 3-CPA is completely dissolved. This will form the potassium or sodium salt of 3-CPA, which is more soluble in water.

  • Volume Adjustment: Transfer the dissolved 3-CPA solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask to ensure all the 3-CPA is transferred. Bring the final volume to 10 mL with deionized water.

  • Sterilization (if required): Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 4°C in the dark. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Adjusting the pH of the 3-CPA Working Solution

This protocol outlines how to dilute the stock solution and adjust the pH for your final working solution.

Materials:

  • 10 mM 3-CPA stock solution (from Protocol 1)

  • Deionized water or appropriate buffer (e.g., MES buffer)

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

  • Volumetric flask

Procedure:

  • Dilution: Based on your desired final concentration, calculate the volume of the 10 mM stock solution needed. For example, to make 100 mL of a 100 µM working solution, you would use 1 mL of the 10 mM stock solution.

  • pH Adjustment: In a beaker, add the calculated volume of the 3-CPA stock solution to approximately 90% of the final volume of deionized water or buffer.

  • Place the beaker on a stir plate with a stir bar and monitor the pH with a calibrated pH meter.

  • Slowly add 0.1 M HCl dropwise while stirring until the desired pH (e.g., 5.5) is reached. Be cautious, as adding the acid too quickly can cause the 3-CPA to precipitate out of the solution.

  • Final Volume: Once the desired pH is stable, transfer the solution to a volumetric flask and bring it to the final volume with deionized water or buffer.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight186.59 g/mol [1]
pKa3.07[1]
Water SolubilitySlightly soluble[1]
AppearanceWhite crystalline solid[4]

Table 2: Relationship between pH and the Ionization State of 3-CPA (pKa = 3.07)

pH% Non-ionized (Protonated)% Ionized (Deprotonated)
2.091.9%8.1%
3.054.1%45.9%
4.08.8%91.2%
5.00.9%99.1%
6.00.09%99.91%
7.00.009%99.991%
Calculated using the Henderson-Hasselbalch equation.

Troubleshooting Guide

Table 3: Common Issues and Solutions for 3-CPA Solution Preparation

ProblemPotential Cause(s)Recommended Solution(s)
3-CPA does not dissolve in water. 3-CPA is a weak acid with low water solubility in its protonated form.Add a few drops of 1 M NaOH or KOH to increase the pH and form the more soluble salt. Stir until fully dissolved.
Precipitate forms when adjusting the pH downwards. The pH has dropped below the point where 3-CPA is soluble at the given concentration.Add 1 M NaOH or KOH dropwise to slightly increase the pH until the precipitate redissolves. Add the acid more slowly during pH adjustment. Consider using a slightly higher final pH or a lower working concentration of 3-CPA.
Observed biological effect is lower than expected. The pH of the working solution is too high, leading to a lower proportion of the absorbable non-ionized form. The 3-CPA solution has degraded.Check and adjust the pH of your working solution to a more acidic range (e.g., 5.0-6.5). Prepare fresh working solutions before each experiment. Store stock solutions properly (4°C, dark).
Inconsistent experimental results. Inconsistent pH of the final working solution. Degradation of the stock solution.Always verify the pH of the final working solution with a calibrated pH meter before use. Prepare fresh stock solutions regularly and store them properly.

Visualizations

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-CPA 3-CPA AUX1 AUX1/LAX (Influx Carrier) 3-CPA->AUX1 Uptake (favored at low pH) 3-CPA_inside 3-CPA AUX1->3-CPA_inside TIR1_AFB TIR1/AFB 3-CPA_inside->TIR1_AFB Binds to Ubiquitination Ubiquitination & Degradation TIR1_AFB->Ubiquitination Promotes Aux_IAA Aux/IAA Repressor ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Aux_IAA->Ubiquitination Targeted for Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates/Represses Transcription Transcription Auxin_Response_Genes->Transcription Ubiquitination->Aux_IAA Degradation of Aux/IAA

Caption: Auxin signaling pathway initiated by 3-CPA.

ExperimentalWorkflow start Start weigh Weigh 3-CPA start->weigh dissolve Dissolve in water with NaOH/KOH weigh->dissolve adjust_volume Adjust to final volume (Stock Solution) dissolve->adjust_volume store Store stock solution (4°C, dark) adjust_volume->store dilute Dilute stock solution store->dilute adjust_ph Adjust pH with HCl dilute->adjust_ph final_volume Bring to final volume (Working Solution) adjust_ph->final_volume use Use in experiment final_volume->use end End use->end

Caption: Workflow for preparing 3-CPA solutions.

References

Technical Support Center: 3-CPA Treatment for Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor adventitious root formation with 3-CPA (Chlorophenoxyacetic Acid) treatment.

Frequently Asked Questions (FAQs)

Q1: What is 3-CPA and how does it promote adventitious rooting? A1: 3-CPA (often, and in this guide, referring to chlorophenoxyacetic acids like 4-CPA) is a synthetic auxin, a class of plant hormones that plays a central role in organogenesis, including root development.[1] Like endogenous auxins (e.g., IAA), CPA influences gene expression by binding to specific receptor proteins (like TIR1/AFB), which leads to the degradation of Aux/IAA repressor proteins. This, in turn, allows Auxin Response Factors (ARFs) to activate the transcription of genes necessary for initiating adventitious roots.[2][3] Synthetic auxins are often used because they can be more stable or have different uptake and metabolism characteristics compared to natural auxins.[4]

Q2: What are the main advantages of using a synthetic auxin like CPA over naturally occurring auxins? A2: Synthetic auxins like CPA or NAA can be more potent and stable than the primary native auxin, Indole-3-acetic acid (IAA). Some synthetic auxins, particularly when conjugated (chemically linked) to other molecules, can offer a "slow-release" mechanism.[4][5] This ensures prolonged auxin signaling, which can be highly effective for recalcitrant (difficult-to-root) species that may not respond to standard treatments with IBA (Indole-3-butyric acid).[1][5]

Q3: What is the typical concentration range for CPA treatment? A3: The optimal concentration of any auxin is highly dependent on the plant species, the type of cutting (softwood, semi-hardwood, hardwood), and environmental conditions.[6][7] While specific data for 3-CPA is limited, studies on the related compound 4-CPA have used concentrations in the micromolar (µM) range.[5] For other synthetic auxins like IBA and NAA, concentrations can range from 250 mg·L⁻¹ to as high as 8000 ppm (mg·L⁻¹), though excessively high concentrations can become inhibitory or toxic.[8][9] It is critical to perform preliminary trials to determine the optimal dosage for your specific plant species and experimental setup.[10]

Q4: What are the key stages of adventitious root formation? A4: The process of adventitious root (AR) formation is generally divided into three successive phases: induction, initiation, and expression.[11]

  • Induction: Competent cells are reprogrammed to become root founder cells. This phase involves significant changes in gene expression in response to signals like wounding and auxin accumulation.

  • Initiation: The founder cells divide to form a root primordium.

  • Expression: The root primordium grows, develops, and emerges from the stem tissue to become a functional root.

Troubleshooting Guide

Problem 1: No rooting or a very low rooting percentage.

Q: My cuttings are not forming any roots after 3-CPA treatment. What could be the cause?

A: This is a common issue that can stem from several factors related to the auxin treatment, the plant material itself, or the rooting environment.

  • Possible Cause 1: Suboptimal Auxin Concentration.

    • Solution: The concentration of 3-CPA may be too low to be effective or so high that it becomes toxic.[9] The optimal auxin concentration is species-specific.[6][12] We recommend performing a dose-response experiment with concentrations ranging from low (e.g., 10 µM) to high (e.g., 500 µM) to identify the optimal level for your material. For reference, see the comparative data for other auxins in the table below.

  • Possible Cause 2: Poor Quality of Plant Material.

    • Solution: The physiological state of the stock plant is critical.[13] Use cuttings from healthy, well-hydrated, and disease-free mother plants.[14] The age of the plant (juvenility) is also a key factor; cuttings from juvenile plants often root more readily than those from mature plants.[13] The timing of when cuttings are taken (e.g., softwood in spring, hardwood in fall) also significantly impacts success.[7][13]

  • Possible Cause 3: Inadequate Environmental Conditions.

    • Solution: Maintain high humidity (>80%) to prevent cuttings from desiccating before they can form roots.[14] This can be achieved with misting systems or humidity domes.[9] Ensure appropriate root zone temperature, as temperatures that are too low slow metabolism, while excessively high temperatures can inhibit root growth and encourage disease.[15] Light is necessary for photosynthesis to provide energy, but excessive direct light can cause stress and scorching.[14][15]

  • Possible Cause 4: Improper Application.

    • Solution: Ensure the basal end of the cutting is in contact with the CPA solution for the prescribed duration. For basal dip methods, consistency is key. For difficult-to-root species, a prolonged "slow-release" strategy using a conjugated form of auxin may be more effective than a simple dip.[4][5]

Problem 2: Cuttings develop callus but no roots.

Q: My cuttings are forming a large amount of undifferentiated callus at the base but are not producing roots. Why is this happening?

A: Callus formation indicates that cells are dividing, but the hormonal signals are not correctly directing them to form organized root structures.

  • Possible Cause: Incorrect Auxin Concentration or Auxin/Cytokinin Imbalance.

    • Solution: An excessively high concentration of auxin can sometimes promote callus proliferation over root initiation. Try reducing the 3-CPA concentration. Adventitious root formation is regulated by the interplay between hormones, primarily auxin and cytokinin.[11] While auxin promotes root initiation, cytokinins, which are transported from the roots up, are generally inhibitory. The removal of the root system in a cutting leads to an accumulation of auxin above the cut, but a residual or inappropriate balance with cytokinins can lead to callus. Ensure your rooting medium does not contain cytokinins.

Problem 3: High mortality rate of cuttings after treatment.

Q: A significant number of my cuttings are dying after being treated with 3-CPA. What could be the reason?

A: High mortality suggests a toxic response or severe environmental stress.

  • Possible Cause 1: CPA Toxicity.

    • Solution: High concentrations of cryoprotective agents (CPAs) and other chemicals can be cytotoxic.[16][17] While 3-CPA is a hormone, at excessive levels it can cause cellular damage, leading to tissue necrosis and death.[10] Reduce the concentration and/or the duration of the treatment. Observe the cuttings for signs of burning or tissue darkening at the base, which are indicators of chemical toxicity.

  • Possible Cause 2: Environmental Stress and Disease.

    • Solution: Cuttings are highly vulnerable to water loss and pathogen attack. Ensure the rooting medium is sterile and well-drained to prevent fungal or bacterial growth.[13] Maintain consistent high humidity and appropriate temperature to avoid desiccation or heat stress.[15] Any dead or decaying plant material should be removed immediately to prevent the spread of disease.

Data & Protocols

Table 1: Example Auxin Concentrations for Adventitious Rooting

This table provides a summary of effective concentrations for common auxins (IBA and NAA) across different studies to serve as a reference for developing a dose-response experiment for 3-CPA.

AuxinConcentration RangePlant Species / Cutting TypeOutcomeReference(s)
IBA 1,500 - 3,000 ppmPapaya ( Carica papaya )3,000 ppm was optimal for 'Golden' cultivar.[12]
IBA 250 - 1,000 mg·L⁻¹Algerian Ivy ( Hedera algeriensis )500 mg·L⁻¹ produced the highest shoot dry weight.[8]
IBA 3,000 - 8,000 ppmHemp ( Cannabis sativa )8,000 ppm reduced rooting quality and percentage.[9]
IBA 100 ppmConocarpus ( Conocarpus erectus )100 ppm produced significantly better rooting than 0, 50, or 200 ppm.[18]
K-IBA 0.1% - 0.4% (w/v)Peach ( Prunus persica ) Hybrids0.2% showed the best rooting and survival rate. 0.4% decreased survival.[19]
NAA 250 - 1,000 mg·L⁻¹Algerian Ivy ( Hedera algeriensis )500 mg·L⁻¹ was the most effective concentration overall.[8]
NAA 5 mMFraser Fir ( Abies fraseri )Optimal for softwood cuttings.[7]
General Experimental Protocol for 3-CPA Treatment of Cuttings
  • Preparation of Cuttings:

    • Select healthy, disease-free stock plants.

    • Take cuttings of 10-15 cm in length from the desired growth stage (e.g., softwood, semi-hardwood).

    • Make a clean, angled cut at the base, just below a node.

    • Remove the lower one-third to one-half of the leaves to reduce transpiration. If leaves are large, they can be cut in half.

    • (Optional) Lightly wound the basal 1-2 cm of the cutting by making shallow vertical incisions to expose more cambial tissue.

  • Preparation of 3-CPA Solution:

    • Prepare a stock solution of 3-CPA in a suitable solvent (e.g., ethanol (B145695) or DMSO) as it may have low water solubility.

    • Create a series of working solutions by diluting the stock solution in sterile distilled water to achieve the desired final concentrations for your experiment.

  • Application of 3-CPA:

    • Use the basal quick dip method: Dip the basal 2-3 cm of each cutting into the 3-CPA working solution for 5-10 seconds.

    • Ensure consistent application across all cuttings in a treatment group.

    • Include a control group treated only with the solvent-water solution (without 3-CPA).

  • Planting and Incubation:

    • Immediately insert the treated cuttings into a pre-moistened, sterile rooting medium (e.g., perlite, vermiculite, or a peat:perlite mix).[18]

    • Place the trays of cuttings in a controlled environment with high humidity and appropriate light and temperature.[15]

  • Data Collection and Analysis:

    • Monitor the cuttings regularly for signs of rooting, callus formation, or necrosis.

    • After a pre-determined period (e.g., 4-8 weeks), carefully remove cuttings and record data such as rooting percentage, number of primary roots per cutting, and average root length.

Visual Guides

Signaling Pathway & Workflows

Auxin_Signaling_Pathway Simplified Auxin Signaling Pathway for Rooting cluster_0 Cell Exterior cluster_1 Nucleus CPA 3-CPA (Auxin) TIR1_AFB TIR1/AFB Receptor CPA->TIR1_AFB Binds & Activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses DNA AuxRE ARF->DNA Binds to Genes Root Development Genes DNA->Genes Activates

Caption: Simplified auxin signaling cascade initiated by 3-CPA.

Experimental_Workflow start Start: Select Healthy Stock Plants prep_cuttings Prepare Cuttings (Cut, trim leaves, wound) start->prep_cuttings prep_solution Prepare 3-CPA Working Solutions (& Control) prep_cuttings->prep_solution apply_treatment Apply Treatment (Basal Quick Dip) prep_solution->apply_treatment incubate Insert into Sterile Medium & Place in High Humidity Environment apply_treatment->incubate monitor Monitor for 4-8 Weeks incubate->monitor collect_data Assess Rooting %, Root Number, & Length monitor->collect_data end End: Analyze Data collect_data->end

Caption: Standard experimental workflow for rooting cuttings with 3-CPA.

Troubleshooting_Flowchart start Poor Rooting Observed c1 What is the primary symptom? start->c1 no_roots No Roots / Low % c1->no_roots No Roots callus Callus Only c1->callus Callus death High Mortality c1->death Mortality sol_no_roots Check: 1. CPA Concentration 2. Plant Material Quality 3. Environment (Humidity/Temp) no_roots->sol_no_roots sol_callus Check: 1. Reduce CPA Concentration 2. Ensure Medium is Cytokinin-Free callus->sol_callus sol_death Check: 1. CPA Toxicity (Reduce Conc.) 2. Pathogen Contamination 3. Environmental Stress death->sol_death

Caption: Troubleshooting logic flow for poor adventitious rooting.

References

Identifying and minimizing degradation products of 3-CPA in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloropropionic Acid (3-CPA). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the degradation of 3-CPA in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is 3-CPA and what are its common uses in research?

3-Chloropropionic acid (3-CPA) is a halogenated carboxylic acid with the formula ClCH₂CH₂COOH.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In research, it is also used to study the activity of dehalogenase enzymes.[2]

Q2: What are the primary known degradation pathways for 3-CPA?

3-CPA can degrade through both biotic and abiotic pathways.

  • Biotic Degradation: In the presence of certain microorganisms, 3-CPA can undergo dehalogenation to form products such as 3-hydroxypropionic acid (3-HP) and propionic acid.[3][4] This is a well-documented pathway in environmental and bioremediation studies.[5][6]

  • Abiotic Degradation: In typical laboratory settings, abiotic degradation is a more common concern. The primary pathways are:

    • Hydrolysis: Reaction with water can lead to the substitution of the chlorine atom with a hydroxyl group, forming 3-hydroxypropionic acid. This reaction can be influenced by pH and temperature.

    • Elimination: Under basic conditions, an elimination reaction can occur, resulting in the formation of acrylic acid and a chloride ion.

    • Thermal Decomposition: When heated to decomposition, 3-CPA can break down to produce hazardous gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[7]

Q3: What are the likely degradation products of 3-CPA I should be aware of in my experiments?

Based on the known degradation pathways, the most common degradation products to monitor in a non-microbial experimental setup are:

  • 3-Hydroxypropionic Acid (3-HP): Formed via hydrolysis.

  • Acrylic Acid: Formed via an elimination reaction, particularly under basic conditions.

  • Propionic Acid: While primarily a product of microbial degradation, it could potentially form under certain reductive conditions.[3][4]

Q4: How can I detect 3-CPA and its degradation products?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying 3-CPA and its non-volatile degradation products.[3][4][5] A UV detector is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the identification and quantification of volatile degradation products.

  • Spectrophotometry: Can be used for quantitative analysis, often after a derivatization step.

  • Ion Chromatography: Useful for quantifying the release of chloride ions, which is an indicator of degradation.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent assay results or loss of 3-CPA potency over time. Degradation of 3-CPA in stock solutions or during the experiment.1. Check pH of solutions: Avoid highly basic conditions to minimize elimination reactions. Buffer your solutions if necessary. 2. Storage Conditions: Store stock solutions of 3-CPA in a cool, dark place. 3-CPA is sensitive to moisture, so ensure containers are tightly sealed.[7] 3. Minimize exposure to heat: Avoid unnecessary heating of solutions containing 3-CPA.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). Formation of degradation products.1. Identify the peaks: Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products (3-HP, acrylic acid). 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products under specific stress conditions (acid, base, heat, light).
Precipitate formation in the reaction mixture. Possible salt formation or polymerization of degradation products (e.g., acrylic acid).1. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Adjust reaction conditions: Consider if changes in pH or the presence of certain metal ions could be causing precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-CPA

Objective: To intentionally degrade 3-CPA under controlled stress conditions to identify potential degradation products and assess its stability.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-CPA in a suitable solvent (e.g., water or a buffer relevant to your experimental conditions) at a known concentration (e.g., 1 mg/mL).

  • Aliquot and Stress: Aliquot the stock solution into separate, clearly labeled containers for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at a relevant elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to UV light.

    • Control: Keep one aliquot under normal storage conditions.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization (for acid/base samples): Neutralize the acid and base-stressed samples to an appropriate pH before analysis.

  • Analysis: Analyze all samples (including the control) by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify the remaining 3-CPA and any new peaks that have formed.

Protocol 2: HPLC Method for Quantification of 3-CPA and Potential Degradation Products

Objective: To quantify the amount of 3-CPA and its primary degradation products (3-HP, Acrylic Acid) in a sample.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Standard Preparation: Prepare standard solutions of 3-CPA, 3-hydroxypropionic acid, and acrylic acid of known concentrations to determine their retention times and create calibration curves for quantification.

  • Sample Preparation: Ensure your experimental samples are filtered and diluted appropriately to fall within the range of the calibration curve.

  • Injection Volume: 20 µL.

  • Analysis: Run the standards and samples. Identify peaks based on retention times and quantify using the calibration curves.

Data Summary

Table 1: Potential Degradation Products of 3-CPA

Degradation ProductChemical FormulaFormation PathwayPrimary Analytical Detection Method
3-Hydroxypropionic AcidC₃H₆O₃HydrolysisHPLC, LC-MS
Acrylic AcidC₃H₄O₂Elimination (basic conditions)HPLC, GC-MS
Propionic AcidC₃H₆O₂Biotic degradationHPLC, GC-MS
Carbon MonoxideCOThermal DecompositionGas analysis
Carbon DioxideCO₂Thermal DecompositionGas analysis
Hydrogen ChlorideHClThermal DecompositionGas analysis

Visualizations

Potential Abiotic Degradation Pathways of 3-CPA 3-CPA 3-CPA 3-Hydroxypropionic_Acid 3-Hydroxypropionic_Acid 3-CPA->3-Hydroxypropionic_Acid Hydrolysis (H2O) Acrylic_Acid Acrylic_Acid 3-CPA->Acrylic_Acid Elimination (Base) Thermal_Decomposition_Products Thermal_Decomposition_Products 3-CPA->Thermal_Decomposition_Products Heat

Caption: Abiotic degradation pathways of 3-CPA.

Troubleshooting Workflow for Unexpected Results start Inconsistent Results or Unexpected Peaks check_storage Review 3-CPA Storage (Cool, Dry, Dark) start->check_storage check_conditions Analyze Experimental Conditions (pH, Temp, Light) start->check_conditions run_control Run Freshly Prepared 3-CPA Control Sample check_storage->run_control check_conditions->run_control compare Compare Results to Control run_control->compare degradation_suspected Degradation is Likely compare->degradation_suspected Different no_degradation Issue is Elsewhere (e.g., other reagents, instrument) compare->no_degradation Same forced_degradation Perform Forced Degradation Study (Protocol 1) degradation_suspected->forced_degradation identify_products Identify Degradation Products (LC-MS, GC-MS) forced_degradation->identify_products mitigate Optimize Conditions to Minimize Degradation identify_products->mitigate

Caption: Troubleshooting unexpected experimental results.

References

Optimizing spray droplet size for uniform coverage of 3-CPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize spray droplet size for the uniform coverage of 3-CPA (3-chlorophenoxy-α-propionic acid).

Frequently Asked Questions (FAQs)

Q1: Why is spray droplet size critical for 3-CPA applications?

A1: Spray droplet size is a major factor influencing the efficacy of 3-CPA application. It directly impacts target coverage, canopy penetration, and the potential for off-target drift.[1][2][3] Optimizing droplet size ensures that a uniform dose of 3-CPA is delivered to the target surfaces, leading to more consistent and reliable experimental outcomes.

Q2: What are the key parameters used to characterize spray droplet size?

A2: The droplet size spectrum is typically characterized by several key diameters:

  • Volume Median Diameter (VMD or Dv0.5): The diameter at which 50% of the total spray volume is composed of smaller droplets and 50% is composed of larger droplets. It's a common metric for comparing the average droplet size.[4][5]

  • Dv0.1: The diameter at which 10% of the spray volume consists of smaller droplets. This value is a key indicator of drift potential, as a larger Dv0.1 value suggests fewer fine, drift-prone droplets.[4][5]

  • Dv0.9: The diameter at which 90% of the spray volume consists of smaller droplets. This metric is often considered in applications where complete evaporation is desired.[4][5]

  • Number Median Diameter (NMD): The diameter that divides the total number of droplets into two equal halves. The NMD is typically smaller than the VMD in agricultural sprays.[4]

Q3: How do I select the appropriate nozzle for my 3-CPA experiment?

A3: Nozzle selection is one of the most critical factors determining droplet size.[3] Consider the following:

  • Nozzle Type: Different nozzle types (e.g., flat-fan, hollow cone, air-induction) are engineered to produce different droplet size spectrums.[6][7] Air-induction nozzles, for example, produce coarser droplets with fewer driftable fines.[1]

  • Orifice Size: For a given pressure, a larger nozzle orifice will produce a larger mean droplet size.[6][8]

  • Spray Angle: Wider spray angles generally produce smaller droplets. However, they allow for a lower boom height, which can help reduce drift.[6]

  • Manufacturer's Charts: Always consult the nozzle manufacturer's catalog, which provides tables showing droplet size classifications (e.g., Fine, Medium, Coarse) at various operating pressures.[3][6]

Q4: What is the role of adjuvants in optimizing 3-CPA sprays?

A4: Adjuvants are substances added to the spray tank to modify the properties of the spray solution and enhance performance.[9] Key types include:

  • Surfactants (Wetter/Spreaders): Reduce the surface tension of spray droplets, allowing them to spread more effectively across the leaf surface for better coverage.[10][11]

  • Oil-Based Adjuvants (e.g., Crop Oil Concentrates): Can enhance the penetration of the active ingredient through the plant's waxy cuticle.[11][12]

  • Drift Control Agents: Increase the viscosity of the spray solution or bind water molecules together to produce larger, heavier droplets that are less prone to drift.[12][13]

  • Buffers/Conditioning Agents: Adjust the pH of the spray solution. Many active ingredients are most stable and effective within a specific pH range.[10]

Troubleshooting Guide

Q: My 3-CPA application resulted in uneven coverage. What are the likely causes and how can I fix it?

A: Uneven coverage can lead to inconsistent results and is often caused by equipment setup or operational errors.

  • Potential Cause 1: Nozzle Issues. Clogged, damaged, or misaligned nozzles are a primary cause of non-uniform application.[14][15]

    • Solution: Regularly clean all nozzles and filters. Check for visible damage or wear and replace nozzles as a complete set to ensure uniformity. Verify that all nozzles on the boom are identical (type, angle, and size) and are properly aligned.

  • Potential Cause 2: Incorrect Boom Height. If the boom is too low, the spray patterns from individual nozzles won't overlap sufficiently. If it's too high, drift potential increases significantly.[3]

    • Solution: Set the boom height according to the nozzle's spray angle and the recommended overlap (typically 50-100%). Consult the nozzle manufacturer's guide for specific height recommendations.[6][16]

  • Potential Cause 3: Improper Spray Pressure. Operating outside the recommended pressure range for a given nozzle can drastically alter the spray pattern and droplet size, leading to poor coverage.[17]

    • Solution: Calibrate your sprayer and operate within the pressure range specified by the nozzle manufacturer to achieve the desired droplet size and a uniform pattern.[3][6]

Q: I'm observing signs of phytotoxicity (e.g., leaf burn, chlorosis, distortion) on my target plants after applying 3-CPA. What went wrong?

A: Phytotoxicity occurs when a substance causes toxic damage to a plant.[18] Prevention is the primary control measure.

  • Potential Cause 1: Application on Stressed Plants. Plants under stress from drought, high temperature, or other factors are more susceptible to chemical injury.[19][20]

    • Solution: Avoid spraying plants that are wilted or under environmental stress. Whenever possible, apply in the morning (e.g., 6-10 a.m.) when temperatures are lower and plants are turgid.[19][20]

  • Potential Cause 2: High Application Concentration. An overly concentrated solution of 3-CPA can be toxic to plant tissues.[21]

    • Solution: Double-check all calculations for mixing the spray solution. Ensure your sprayer is properly calibrated to deliver the intended rate.[14]

  • Potential Cause 3: Environmental Conditions. High temperatures (e.g., >85-90°F) and high humidity can increase the risk of phytotoxicity by affecting the drying rate of the spray on the leaf surface.[19][21]

    • Solution: Do not spray during the hottest part of the day. On bright, sunny days, leaf tissue temperatures can be significantly higher than the ambient air temperature, increasing injury risk.[19][20]

  • Potential Cause 4: Formulation or Tank Mix Incompatibility. Emulsifiable concentrate (EC) formulations may pose a higher risk than wettable powders (WP) due to the solvents they contain.[20] Tank-mixing 3-CPA with other chemicals can sometimes result in an injurious combination.[20]

    • Solution: Use the safest formulation available. If tank-mixing, always perform a jar test for physical compatibility and test the mixture on a small batch of plants before treating the entire experimental group.[12][20]

Q: How can I minimize spray drift during my experiments?

A: Spray drift can lead to the loss of expensive materials, inaccurate results, and unintended contamination of adjacent experiments.

  • Potential Cause 1: Droplet Size is Too Small. Droplets under 150-200 microns are highly susceptible to drift.[2][22]

    • Solution: Select nozzles (e.g., low-drift, air-induction) and operating pressures that produce a "Medium" or "Coarse" spray quality.[2][3] Avoid pressures that generate a high percentage of fine droplets.[17] Consider using a drift control adjuvant.[12]

  • Potential Cause 2: Adverse Weather Conditions. Wind is the most significant factor in drift. High temperatures and low humidity can cause droplets to evaporate, making them smaller and more drift-prone.[3][8]

    • Solution: Spray during calm conditions, with wind speeds typically between 3 and 7 mph.[2] Avoid spraying during temperature inversions (stable air) or when temperatures are high and humidity is low.[2][3]

  • Potential Cause 3: Excessive Boom Height or Spray Distance. The further a droplet has to travel, the more time it has to be influenced by wind.

    • Solution: Keep the spray boom as low as possible while still maintaining uniform coverage.[3] For manual applications, maintain a consistent spray distance of 10-12 inches from the target.[16]

Data Presentation

Table 1: ASABE S572.1 Droplet Size Classification

This table provides the standard droplet size categories used in agriculture and research to classify spray quality.

CategorySymbolVolume Median Diameter (VMD) Range (microns, µm)Color Code
Very FineVF< 145Red
FineF145 - 225Orange
MediumM225 - 325Yellow
CoarseC325 - 400Blue
Very CoarseVC400 - 500Green
Extremely CoarseXC> 500White

Data adapted from industry standards referenced in search results.[1][2]

Table 2: General Effect of Operating Pressure on Droplet Size

This table illustrates the inverse relationship between operating pressure and droplet size for a standard hydraulic nozzle.

Operating PressureDroplet SizeCoverageDrift Potential
Low (e.g., < 20 PSI)CoarserLowerLower
Medium (e.g., 30-40 PSI)MediumGoodModerate
High (e.g., > 40 PSI)FinerHigherHigher

This is a generalized relationship. Always consult the specific nozzle manufacturer's data.[3][7][17]

Experimental Protocols

Protocol: Measuring Spray Droplet Size Using Laser Diffraction

This protocol outlines the key steps for evaluating the droplet size spectrum of a 3-CPA spray solution using a laboratory laser diffraction system.

Objective: To determine the droplet size distribution (VMD, Dv0.1, Dv0.9) of a spray solution under controlled conditions.

Materials:

  • Laser diffraction instrument (e.g., Malvern Spraytec)

  • Low-speed wind tunnel

  • Spray nozzle and body assembly

  • Pressurized spray tank and fluid lines

  • Electronic pressure gauge

  • Computer with data acquisition software

  • 3-CPA "active blank" solution (containing all formulation components except the active ingredient) or the actual 3-CPA solution if permissible.

Methodology:

  • System Setup and Alignment:

    • Position the laser diffraction system components (transmitter and receiver) at the opening of the wind tunnel.

    • Perform system alignment according to the manufacturer's guidelines to ensure the laser beam is correctly positioned and focused.[23]

    • Configure the instrument's dynamic size range appropriate for the expected droplet sizes (e.g., 18 to 3,500 µm for ground nozzle testing).[4]

  • Nozzle Mounting:

    • Mount the selected spray nozzle on a traverse system within the wind tunnel, upstream of the laser measurement zone.

    • The distance from the nozzle outlet to the laser measurement zone should be standardized (e.g., 30.5 cm) to ensure repeatable results.[24]

  • Spray Solution Preparation:

    • Prepare a sufficient volume of the test solution. Using an "active blank" mimics the physical properties of the final spray mix without handling the active ingredient during initial setup.[23][25]

    • Fill the pressure tank with the solution and ensure all connections are secure.

  • Environmental Control:

    • Turn on the wind tunnel and set a constant, concurrent airspeed (e.g., 6.7 m/s) to minimize spatial bias in the laser diffraction measurement.[24][25]

  • Data Acquisition:

    • Pressurize the spray tank to the desired operating pressure for the test.

    • Initiate the spray and begin data acquisition with the laser diffraction software.

    • Traverse the nozzle across the laser beam to obtain a composite measurement of the entire spray plume. A single pass is typically sufficient for an ensemble measurement.[23]

    • Record the droplet size distribution data, including VMD (Dv0.5), Dv0.1, and Dv0.9.

  • Data Analysis:

    • Repeat the measurement for each combination of nozzle type, operating pressure, and formulation being tested.

    • Analyze the resulting data to compare how different parameters affect the droplet size spectrum and the percentage of drift-prone fines.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Prepare 3-CPA Solution & Adjuvants P2 Select & Install Test Nozzle P3 Configure Laser Diffraction System E1 Set Wind Tunnel Airspeed P3->E1 E2 Set Sprayer Operating Pressure E3 Initiate Spray & Data Acquisition A1 Record Droplet Size Data (VMD, etc.) E3->A1 A2 Compare Results vs. Experimental Variables A3 Optimize Parameters A2->A3

Caption: Workflow for droplet size analysis using laser diffraction.

Troubleshooting_Logic Start Problem: Uneven 3-CPA Coverage Q1 Are Nozzles Clean & Uniform? Start->Q1 S1 Clean or Replace Nozzles Q1->S1 No Q2 Is Boom Height Correct for Nozzle? Q1->Q2 Yes S1->Q2 S2 Adjust Boom Height per Manufacturer Specs Q2->S2 No Q3 Is Operating Pressure within Range? Q2->Q3 Yes S2->Q3 S3 Calibrate & Adjust Pressure Q3->S3 No End Coverage Optimized Q3->End Yes S3->End

Caption: Logic diagram for troubleshooting uneven spray coverage.

References

Validation & Comparative

Comparative Efficacy of 3-Chlorophenoxyacetic Acid vs. 4-Chlorophenoxyacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agricultural development, this guide provides an objective comparison of the efficacy of two synthetic auxins, 3-Chlorophenoxyacetic acid (3-CPA) and 4-Chlorophenoxyacetic acid (4-CPA). This document synthesizes available experimental data to evaluate their performance as plant growth regulators.

Both 3-CPA and 4-CPA are synthetic analogues of the natural plant hormone auxin and are utilized in agriculture to modulate plant growth, particularly to enhance fruit set, size, and overall yield. While 4-CPA is more extensively studied and widely used across a variety of crops, 3-CPA has shown efficacy in specific applications, notably in pineapple cultivation. This guide will delve into their mechanisms of action, present quantitative data from key studies, and provide insights into experimental protocols.

Mechanism of Action: Emulating Natural Auxin

As synthetic auxins, both 3-CPA and 4-CPA mimic the physiological effects of endogenous auxin, primarily indole-3-acetic acid (IAA).[1][2][3][4] Their primary mechanism of action involves binding to auxin receptors, specifically the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[1][2][5][6][7][8][9][10][11][12] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) which regulate the expression of genes involved in cell division, elongation, and differentiation.[1][2][5][6][8][9][10][11][12] This process ultimately influences various aspects of plant development, including fruit growth.

dot

AuxinSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 3-CPA / 4-CPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Cell_Response Cell Division, Elongation & Differentiation Gene_Expression->Cell_Response

Caption: General auxin signaling pathway for 3-CPA and 4-CPA.

Comparative Efficacy: Quantitative Data

The following tables summarize quantitative data from studies on the application of 3-CPA and 4-CPA as plant growth regulators. It is important to note that direct comparative studies are limited, and the data presented here is from separate experiments on different crops.

Table 1: Efficacy of this compound (3-CPA) on Pineapple (cv. Giant Kew and Pérola)

Concentration (ppm)Effect on Crown Length (cm)Crown Length Reduction (%)Effect on Fruit Weight (g)Reference
cv. Giant Kew
0 (Control)27.45--[13]
5018.6532.06-[13]
10014.2847.98-[13]
15016.5539.71-[13]
20017.1237.63-[13]
cv. Pérola
0 (Control)--1200[14][15][16]
40--1350[14][15][16]
80--1450[14][15][16]
120--1500[14][15][16]
160--1480[14][15][16]

Table 2: Efficacy of 4-Chlorophenoxyacetic acid (4-CPA) on Tomato (cv. Momotaro and others)

Concentration (ppm)Effect on Fruit Set (%)Increase in Fruit Set (%)Effect on Yield per Plant (kg)Reference
High Temperature Conditions
0 (Control)54--[17]
206724.07-[17]
20 + Gibberellins8862.96-[17]
General Field Conditions
0 (Control)363.5 (fruits/plot)--[18][19]
15385.5 (fruits/plot)6.05-[18][19]
45422 (fruits/plot)16.09-[18][19]
75480.5 (fruits/plot)32.19-[18][19]
Low Night Temperature (2-7.5°C)
0 (Control)--3.78[20]
75 (single spray)--5.91[20]
75 (double spray)--7.08[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies for applying 3-CPA and 4-CPA.

3-CPA Application on Pineapple
  • Objective: To evaluate the effect of 3-CPA on crown size, yield, and quality of pineapple.[13]

  • Plant Material: Pineapple (Ananas comosus) cultivars 'Giant Kew' and 'Pérola'.[13][14][15][16]

  • Experimental Design: Completely Randomized Design or Randomized Block Design.[13][14][15][16]

  • Treatments: Foliar spray of 3-CPA at concentrations of 0 (control), 50, 100, 150, and 200 ppm for 'Giant Kew' and 0, 40, 80, 120, and 160 mg L-1 for 'Pérola'.[13][14][15][16]

  • Application: The solution is applied as a foliar spray directly onto the pineapple crowns when the apical flowers are in the final stage of dehiscence.[13][14][15][16]

  • Data Collection: Measurement of crown length, crown circumference, fruit length, fruit weight, pulp weight, and biochemical parameters such as Total Soluble Solids (TSS) and titratable acidity.[13][14][15][16]

4-CPA Application on Tomato
  • Objective: To determine the effect of 4-CPA on fruit set and yield of tomato, particularly under high and low-temperature stress.[17][18][19][20]

  • Plant Material: Tomato (Solanum lycopersicum) cultivars such as 'Momotaro', 'Red Deuce', and 'Better Boy'.[17][21]

  • Experimental Design: Completely Randomized Block Design.[18][19]

  • Treatments: Flower clusters are sprayed with 4-CPA solutions at concentrations of 0 (control), 15, 45, and 75 ppm.[18][19] In some studies, 4-CPA is also used in combination with other growth regulators like gibberellins.[17]

  • Application: The flower clusters are sprayed once when 3-5 flowers are open in a cluster. Sprayed clusters are tagged to prevent repeated applications.[18][19]

  • Data Collection: Number of fruit set, total yield, marketable yield, fruit weight, and quality parameters like sugar content (Brix) and acidity (pH).[20][21]

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ExperimentalWorkflow start Start: Define Experimental Objective plant_selection Plant Material Selection (e.g., Pineapple, Tomato) start->plant_selection design Experimental Design (e.g., CRD, RCBD) plant_selection->design treatment_prep Preparation of 3-CPA or 4-CPA Solutions at Various Concentrations design->treatment_prep application Application of Treatments (Foliar Spray to Flowers/Crowns) treatment_prep->application data_collection Data Collection (Growth, Yield, Quality Parameters) application->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End: Conclusion on Comparative Efficacy analysis->end

Caption: General experimental workflow for evaluating plant growth regulators.

Conclusion

Both this compound and 4-Chlorophenoxyacetic acid are effective synthetic auxins for modulating plant growth and improving agricultural yields. The available data suggests that 4-CPA has a broader range of applications and has been more extensively studied, showing significant positive effects on fruit set and yield in crops like tomatoes, especially under temperature stress. In contrast, the documented use of 3-CPA is more specialized, with proven efficacy in increasing fruit weight and managing crown size in pineapples.

The choice between these two compounds will largely depend on the target crop and the specific desired outcome. For researchers, the gaps in the literature, particularly the lack of direct comparative studies and detailed mechanistic analyses for 3-CPA, present opportunities for future investigations. Further research elucidating the specific signaling pathways and dose-responses of 3-CPA in a wider range of crops would be invaluable for the scientific community and the agricultural industry.

References

Comparative Toxicological Profile of Phenoxyacetic Acid Herbicides on Non-Target Aquatic Organisms: A Focus on 3-Chlorophenoxyacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the specific toxicological effects of 3-Chlorophenoxyacetic acid (3-CPA) on non-target aquatic organisms. To provide a relevant comparative guide for researchers, scientists, and drug development professionals, this document focuses on the well-documented aquatic toxicity of two close structural analogs: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). These compounds belong to the same class of phenoxyacetic acid herbicides and share a similar mode of action, making their toxicological data a valuable surrogate for estimating the potential environmental impact of 3-CPA.

This guide synthesizes available acute and chronic toxicity data for 2,4-D and MCPA on representative aquatic species, outlines standardized experimental protocols for aquatic toxicity testing, and presents a conceptual diagram of the potential impact pathway of these herbicides on aquatic ecosystems.

Comparative Aquatic Toxicity Data

The following tables summarize the acute and chronic toxicity of 2,4-D and MCPA to key non-target aquatic organisms, including fish, invertebrates, and algae. The data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration causing a 50% response), and NOEC (no observed effect concentration) values. It is important to note that the toxicity of these herbicides can be influenced by their formulation (e.g., acid, salt, or ester forms), with ester forms generally exhibiting higher toxicity to aquatic life.[1]

HerbicideSpeciesEndpointDurationConcentration (mg/L)Reference
2,4-D Oncorhynchus mykiss (Rainbow Trout)96-h LC5096 hours10-1410[2]
Daphnia magna (Water Flea)48-h EC5048 hours>100[3]
Pseudokirchneriella subcapitata (Green Algae)72-h EC5072 hours32.9 - 392[4]
MCPA Oncorhynchus mykiss (Rainbow Trout)96-h LC5096 hours50 - 72[4]
Daphnia magna (Water Flea)48-h EC5048 hours>190[4]
Pseudokirchneriella subcapitata (Green Algae)72-h EC5072 hours32.9 - 392[4]
Lemna gibba (Duckweed)14-d EC5014 days0.13 - 0.25[5]
Navicula pelliculosa (Diatom)5-d NOEC5 days0.0077[1]

Detailed Experimental Protocols

The toxicological data presented above are typically generated following standardized guidelines to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for assessing the effects of chemicals on aquatic organisms.

OECD 203: Fish, Acute Toxicity Test[6][7][8][9]

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

  • Test Conditions: The test is conducted under controlled conditions of temperature, pH, dissolved oxygen, and photoperiod (typically 12-16 hours of light). At least seven fish are used for each test concentration and for the controls. A limit test can be performed at 100 mg/L to determine if the LC50 is above this concentration.[6][7]

OECD 202: Daphnia sp., Acute Immobilisation Test[10][11][12][13]

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna is the preferred species. Young daphnids (less than 24 hours old) are used.

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to at least five different concentrations of the test substance in a static system. Immobilisation (the inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

  • Test Conditions: The test is performed in reconstituted or natural water with a pH of 6-9 and a hardness of 140–250 mg CaCO₃/L, at a temperature of 20 ± 2 °C, with a photoperiod of 16 hours light and 8 hours dark.[8] No feeding occurs during the test. At least 20 animals, divided into four groups of five, are used for each concentration and control.[9]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[14][15][16][17][18]

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Pseudokirchneriella subcapitata (a green alga) or Anabaena flos-aquae (a cyanobacterium) are commonly used.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in batch cultures under continuous illumination. Algal growth is measured over time, typically by cell counts or fluorescence.

  • Endpoint: The primary endpoints are the EC50 values for both growth rate inhibition and yield reduction. The NOEC is also determined.

  • Test Conditions: The test is conducted in a nutrient-rich medium under controlled temperature and continuous fluorescent illumination. The test typically includes at least five concentrations with three replicates each.[10]

Conceptual Diagrams

The following diagrams illustrate the experimental workflow for a standard aquatic toxicity test and a generalized pathway of herbicide impact on aquatic ecosystems.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis A Test Substance Preparation D Range-Finding Test (Optional) A->D E Definitive Test (Multiple Concentrations) A->E B Test Organism Culturing B->D B->E C Test Media Preparation C->D C->E D->E Determine Concentrations F Observation of Endpoints (e.g., Mortality, Immobilization, Growth) E->F G Data Analysis (LC50, EC50, NOEC) F->G Herbicide_Impact_Pathway cluster_direct Direct Effects cluster_indirect Indirect Effects A Phenoxyacetic Acid Herbicide (e.g., 3-CPA, 2,4-D, MCPA) Introduction into Aquatic Environment B Uptake by Primary Producers (Algae, Macrophytes) A->B C Disruption of Plant Growth Hormone (Auxin) Regulation B->C D Inhibition of Photosynthesis & Growth C->D E Reduced Primary Productivity D->E F Altered Food Web Structure (Impact on Herbivores) E->F G Changes in Water Quality (e.g., Dissolved Oxygen) E->G H Impact on Higher Trophic Levels (Invertebrates, Fish) F->H G->H

References

A Comparative Guide to the Validation of Analytical Methods for 3-CPA Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 3-chloropropan-1,2-diol (3-CPA or 3-MCPD) in complex matrices is a critical concern due to its classification as a possible human carcinogen.[1][2] This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the validated performance of each method, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.

The analysis of 3-CPA, particularly in its esterified form found in foods like edible oils, can be approached in two ways: indirectly or directly.[1][3] Indirect methods, commonly used with GC-MS, involve the hydrolysis of 3-CPA esters to their free form before derivatization and analysis.[3][4] Direct methods, often utilizing LC-MS/MS, allow for the analysis of the esterified forms without prior hydrolysis.[1][2]

Performance Comparison of Analytical Methods

The validation of an analytical method is crucial to ensure reliable and reproducible results. Key performance indicators include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery (a measure of accuracy), and precision (expressed as Relative Standard Deviation, RSD). The following table summarizes these parameters for GC-MS and LC-MS/MS based on published studies for the analysis of 3-CPA and its esters in edible oils.

Performance MetricGC-MS (Indirect Method)LC-MS/MS (Direct Method)
Analyte Total 3-MCPD (after hydrolysis)3-MCPD Esters
Limit of Detection (LOD) 0.02 mg/kg[4]0.1 mg/kg[5]
Limit of Quantification (LOQ) 0.1 mg/kg[4]0.2 mg/kg[5]
Recovery (%) 94 - 107%[6]74 - 98%[5]
Precision (%RSD) < 15%6.8 - 16.2%[5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the detection of 3-CPA and its esters in edible oils using both GC-MS and LC-MS/MS.

This method involves the transesterification of 3-CPA esters to release free 3-CPA, followed by derivatization to make the analyte volatile for GC analysis.[3]

  • Sample Preparation & Hydrolysis:

    • Weigh 100 mg of the oil sample into a glass tube.

    • Add an internal standard solution (e.g., 3-MCPD-d5).[7]

    • Add 1.8 mL of methanolic sulfuric acid solution.

    • Cap the tube and incubate in a water bath at 40°C for 16 hours to achieve transesterification.[3]

  • Extraction:

    • After cooling, add 2 mL of 20% sodium sulfate (B86663) solution.

    • Perform a liquid-liquid extraction with n-hexane to remove fatty acid methyl esters (FAMEs).[3][5]

    • Discard the upper organic phase.

  • Derivatization:

    • To the remaining aqueous extract, add 250 µL of a phenylboronic acid (PBA) solution (e.g., 1 g of PBA in 4 mL of acetone:water, 19:1, v/v).[3][5]

    • Vortex the mixture and heat at 80-90°C for 20 minutes.[3][5]

  • Final Extraction & Analysis:

    • After cooling, extract the 3-CPA-PBA derivative with n-hexane.

    • Transfer the n-hexane supernatant to a vial for injection into the GC-MS system.[3]

    • Analyze using a GC-MS system, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][5]

This method allows for the direct measurement of individual 3-CPA esters without the need for hydrolysis or derivatization.[2][8]

  • Sample Preparation:

    • Weigh 15 mg of the oil sample into a centrifuge tube.[8]

    • Add 3 mL of an acetonitrile-2-propanol mixture (1:1, v/v) and vortex thoroughly.[8]

  • Cleanup (Modified QuEChERS):

    • Add a mixture of PSA (primary secondary amine) and C18 sorbents (e.g., 75 mg of each).[8]

    • Vortex for 3 minutes and then centrifuge at 6000 rpm for 10 minutes.[8]

  • Final Preparation & Analysis:

    • Recover the supernatant and evaporate it to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the dry extract in 200 µL of acetonitrile-2-propanol (1:1, v/v).[8]

    • Inject the sample into the UHPLC-MS/MS system for analysis.

    • Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode.[8]

Visualizing the Analytical Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the key steps in each analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_extract Extraction & Derivatization Sample Oil Sample Add_IS Add Internal Standard (3-MCPD-d5) Sample->Add_IS Hydrolysis Acidic Transesterification (16h @ 40°C) Add_IS->Hydrolysis LLE LLE with Hexane (Remove FAMEs) Hydrolysis->LLE Deriv Add PBA Derivatizing Agent (20 min @ 90°C) LLE->Deriv Final_LLE Extract with Hexane Deriv->Final_LLE Analysis GC-MS Analysis Final_LLE->Analysis

Figure 1. Indirect GC-MS workflow for total 3-CPA analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup Sample Oil Sample Add_Solvent Add Acetonitrile/ 2-Propanol Sample->Add_Solvent QuEChERS Add PSA/C18 Sorbents (QuEChERS) Add_Solvent->QuEChERS Centrifuge Vortex & Centrifuge QuEChERS->Centrifuge Evap Evaporate Supernatant Centrifuge->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

References

Unmasking Hidden Interactions: 3-Chlorophenoxyacetic Acid's Cross-Reactivity in Auxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the potential for 3-Chlorophenoxyacetic acid (3-CPA), a synthetic auxin, to interfere with immunoassays designed for the detection of other natural and synthetic auxins is essential for accurate plant hormone analysis. Due to its structural similarity to endogenous auxins like indole-3-acetic acid (IAA) and other synthetic analogues such as indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA), 3-CPA can be recognized by antibodies raised against these target molecules, leading to inaccurate quantification.

This guide provides a comparative analysis of the cross-reactivity of 3-CPA in immunoassays for other common auxins. Understanding the degree of this interference is paramount for researchers, scientists, and drug development professionals to ensure the specificity and reliability of their experimental data.

The Basis of Cross-Reactivity in Auxin Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are widely used for their high sensitivity and throughput in quantifying plant hormones. These assays rely on the specific binding of an antibody to its target antigen (the auxin). However, the specificity is not always absolute. Molecules with similar chemical structures can also bind to the antibody, albeit typically with lower affinity. This phenomenon, known as cross-reactivity, can lead to an overestimation of the target auxin's concentration.

The structural resemblance between 3-CPA and other auxins, particularly the phenoxyacetic acid moiety, is the primary driver of this cross-reactivity. The antibody's binding site may recognize common structural features, leading to competitive binding between the target auxin and 3-CPA.

cluster_0 Immunoassay Principle Antibody Antibody Binding Specific Binding Antibody->Binding Cross_Reactivity Cross-Reactivity Antibody->Cross_Reactivity Target_Auxin Target Auxin (e.g., IAA) Target_Auxin->Binding High Affinity 3_CPA 3-CPA 3_CPA->Cross_Reactivity Lower Affinity

Caption: Structural similarity between 3-CPA and target auxins can lead to cross-reactivity in immunoassays.

Quantitative Analysis of Cross-Reactivity

While specific quantitative data for the cross-reactivity of 3-CPA in commercially available auxin immunoassays is not always readily provided in product literature, the potential for interference is significant. The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the signal (IC50) in a competitive immunoassay.

The formula for calculating cross-reactivity is:

Cross-Reactivity (%) = (IC50 of Target Auxin / IC50 of 3-CPA) x 100

A higher percentage indicates a greater potential for interference. Although a comprehensive table for 3-CPA is not available in the public domain, it is crucial for researchers to either request this data from the immunoassay manufacturer or determine it empirically.

Table 1: Illustrative Cross-Reactivity Data for an IAA Immunoassay

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Indole-3-acetic acid (IAA)10100
This compound (3-CPA) Data Not Available Potentially Significant
Indole-3-butyric acid (IBA)5020
1-Naphthaleneacetic acid (NAA)10010
2,4-Dichlorophenoxyacetic acid (2,4-D)2005

This table is for illustrative purposes. Actual values will vary depending on the specific antibody and assay conditions.

The lack of readily available data for 3-CPA highlights a critical gap in the characterization of many commercial auxin immunoassay kits. Researchers are strongly encouraged to perform their own validation experiments.

Experimental Protocol for Determining Cross-Reactivity

To ensure the accuracy of auxin quantification, it is essential to determine the cross-reactivity of 3-CPA within the specific immunoassay being used. The following is a generalized protocol for a competitive ELISA to assess cross-reactivity.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
  • Antibody and Standard Solutions: Prepare a series of dilutions for the target auxin (e.g., IAA) and 3-CPA in a suitable assay buffer. The primary antibody and enzyme-conjugated secondary antibody should be diluted according to the manufacturer's instructions.

2. ELISA Procedure:

  • Coating: Coat the wells of a microtiter plate with an appropriate concentration of auxin-protein conjugate in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add the primary antibody and either the standard dilutions of the target auxin or the 3-CPA dilutions to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Development: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the target auxin.
  • Determine the IC50 value for the target auxin and for 3-CPA from their respective dose-response curves.
  • Calculate the percentage of cross-reactivity using the formula mentioned above.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coat_Plate" [label="Coat Plate with\nAuxin-Protein Conjugate"]; "Wash_1" [label="Wash"]; "Block" [label="Block Non-specific Sites"]; "Wash_2" [label="Wash"]; "Add_Antibody_and_Sample" [label="Add Primary Antibody &\nStandard/3-CPA"]; "Wash_3" [label="Wash"]; "Add_Secondary_Antibody" [label="Add Enzyme-conjugated\nSecondary Antibody"]; "Wash_4" [label="Wash"]; "Add_Substrate" [label="Add Substrate & Incubate"]; "Stop_Reaction" [label="Stop Reaction"]; "Read_Absorbance" [label="Read Absorbance"]; "Analyze_Data" [label="Calculate IC50 &\nCross-Reactivity"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Coat_Plate"; "Coat_Plate" -> "Wash_1"; "Wash_1" -> "Block"; "Block" -> "Wash_2"; "Wash_2" -> "Add_Antibody_and_Sample"; "Add_Antibody_and_Sample" -> "Wash_3"; "Wash_3" -> "Add_Secondary_Antibody"; "Add_Secondary_Antibody" -> "Wash_4"; "Wash_4" -> "Add_Substrate"; "Add_Substrate" -> "Stop_Reaction"; "Stop_Reaction" -> "Read_Absorbance"; "Read_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in immunoassays for other auxins is a critical consideration for researchers. The structural similarity between 3-CPA and other auxins necessitates a thorough evaluation of assay specificity. Given the limited availability of specific cross-reactivity data from commercial suppliers, it is imperative that researchers:

  • Request detailed cross-reactivity data from the immunoassay kit manufacturer for a panel of relevant auxin analogues, including 3-CPA.

  • Perform in-house validation experiments to determine the cross-reactivity of 3-CPA under their specific experimental conditions.

  • Consider the use of alternative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for confirmation of results, especially when the presence of multiple auxin analogues is suspected.

A Comparative Guide to the Environmental Impact of 3-CPA and Other Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of 3-Chlorophenoxyacetic acid (3-CPA) with other widely used phenoxy herbicides, including 2,4-D, MCPA, 2,4,5-T, and Silvex. The information is intended to assist researchers and professionals in making informed decisions by providing a concise overview of key environmental fate and ecotoxicity parameters, supported by references to standardized experimental protocols.

Quantitative Environmental Impact Data

The following table summarizes key environmental parameters for 3-CPA and other selected phenoxy herbicides. These parameters are crucial for assessing the potential environmental risk associated with their use. Data has been compiled from various scientific sources and databases.

Parameter3-CPA2,4-DMCPA2,4,5-TSilvex (2,4,5-TP)
Soil Persistence
Soil Half-life (DT₅₀)Moderately persistent (estimated)1-16 weeks[1]3-16 days[1]2-4 weeks1-2 weeks
Soil Adsorption Coefficient (Koc)~18 (estimated, very high mobility)[2]20-150 (high to medium mobility)10-160 (high to medium mobility)200-1600 (low to medium mobility)~800 (low mobility)
Aquatic Toxicity
Fish (96h LC₅₀, Rainbow Trout)Data not readily available>100 mg/L[3]23.5 mg/L1.2 mg/L2.4 mg/L
Invertebrate (48h EC₅₀, Daphnia magna)Data not readily available>100 mg/L[3]49.3 mg/L2.2 mg/L2.1 mg/L
Bioaccumulation Potential
Octanol-Water Partition Coefficient (Log Kₒw)2.03[2]2.58 - 2.832.752.893.23
Bioconcentration Factor (BCF)~3 (estimated, low potential)[2]2-23 (low potential)<100 (low potential)100-200 (moderate potential)100-300 (moderate potential)

Experimental Protocols

The data presented in this guide are typically generated using standardized testing protocols to ensure comparability and reliability. The following OECD (Organisation for Economic Co-operation and Development) guidelines are key for assessing the environmental impact of herbicides:

  • Soil Persistence: The persistence of a substance in soil is often determined following the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil . This guideline describes a laboratory test method to measure the rate of aerobic and anaerobic degradation of a chemical in soil. Soil samples are treated with the test substance and incubated under controlled conditions. The concentration of the substance is measured at different time intervals to calculate its half-life (DT₅₀).

  • Aquatic Toxicity:

    • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period. Fish are exposed to various concentrations of the chemical in a controlled aquatic environment, and mortality is recorded.

    • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This guideline is used to determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia (a type of freshwater invertebrate) within a 48-hour period (EC₅₀). This test is a key indicator of the acute toxicity of a substance to aquatic invertebrates.

  • Bioaccumulation Potential: The octanol-water partition coefficient (Log Kₒw) is a key indicator of a substance's potential to bioaccumulate and is determined using methods like the OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method . The Bioconcentration Factor (BCF) is determined experimentally following OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . This test measures the uptake of a chemical by fish from the water and their diet, providing a direct measure of its bioaccumulation potential.

Signaling Pathway Disruption in Non-Target Aquatic Organisms

Phenoxy herbicides, while designed to target plants, can have unintended effects on the physiological and biochemical pathways of non-target aquatic organisms. One of the key mechanisms of toxicity is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system is disrupted, leading to cellular damage.

The following diagram illustrates a simplified signaling pathway for oxidative stress in an aquatic organism upon exposure to a phenoxy herbicide.

OxidativeStressPathway cluster_exposure Environmental Exposure cluster_cellular Cellular Response cluster_defense Antioxidant Defense System Phenoxy Herbicide Phenoxy Herbicide ROS_Production Increased Reactive Oxygen Species (ROS) Production Phenoxy Herbicide->ROS_Production Uptake & Metabolism Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Overwhelms Antioxidant Defenses Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ROS_Production->Antioxidant_Enzymes Induces Upregulation (Initial Response) Cellular_Dysfunction Cellular Dysfunction & Apoptosis Oxidative_Damage->Cellular_Dysfunction Leads to Antioxidant_Enzymes->ROS_Production Detoxification

Caption: Simplified signaling pathway of phenoxy herbicide-induced oxidative stress in non-target aquatic organisms.

This diagram illustrates how the uptake and metabolism of phenoxy herbicides can lead to an overproduction of ROS. While the organism's antioxidant defense system initially responds by upregulating detoxifying enzymes, excessive ROS can overwhelm these defenses, leading to oxidative damage to vital cellular components and ultimately causing cellular dysfunction and apoptosis (programmed cell death).

References

A Structural Showdown: Unraveling the Binding Affinities of 3-CPA and IAA to Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structural and molecular interactions between the synthetic auxin 3-chlorophenoxyacetic acid (3-CPA) and the natural auxin indole-3-acetic acid (IAA) with their cognate receptors reveals distinct binding affinity profiles that underpin their differential physiological effects. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their binding dynamics, supported by experimental data and methodologies, to facilitate a deeper understanding of auxin perception and signaling.

The perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins is a critical event in plant growth and development. This interaction, which is stabilized by an Aux/IAA transcriptional repressor, forms a co-receptor complex that triggers the degradation of the Aux/IAA protein and subsequent auxin-responsive gene expression. The affinity of this co-receptor complex for different auxin analogs dictates the potency of the physiological response.

Quantitative Comparison of Binding Affinities

The binding affinity of auxins to the TIR1/AFB-Aux/IAA co-receptor complex is a key determinant of their biological activity. While extensive quantitative data is available for IAA and other synthetic auxins, direct measurement of the dissociation constant (Kd) for 3-CPA is less documented. However, studies on the closely related 4-chlorophenoxyacetic acid (4-CPA) indicate a weaker binding to auxin receptors compared to IAA.[1] This is compensated by its increased cellular persistence, leading to a prolonged auxin response.[1]

The following table summarizes the available binding affinity data for IAA and other relevant synthetic auxins with the TIR1-Aux/IAA co-receptor complex.

CompoundCo-receptor ComplexDissociation Constant (Kd)Reference(s)
Indole-3-acetic acid (IAA)TIR1-IAA717.81 ± 7.81 nM[2]
Indole-3-acetic acid (IAA)TIR1-DI-DII (IAA7)13.84 ± 4.63 nM[2]
Indole-3-acetic acid (IAA)TIR1-IAA14~10 nM[2][3]
Indole-3-acetic acid (IAA)TIR1-IAA17~30 nM[2]
Indole-3-acetic acid (IAA)TIR1-IAA28~75 nM[3]
1-Naphthaleneacetic acid (1-NAA)TIR1-IAA7113.50 ± 3.50 nM[2]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-IAA7248 nM - 1 µM[2]
PicloramTIR1-IAA73900 ± 910 nM[2]
PicloramAFB5-IAA754.90 ± 3.84 nM[2]

Structural Basis of Differential Binding

The crystal structure of the TIR1-IAA-Aux/IAA complex reveals a hydrophobic binding pocket where the auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA co-receptor.[4] The indole (B1671886) ring of IAA fits snugly into this pocket, forming specific hydrogen bonds and hydrophobic interactions.

For 3-CPA, the chlorophenoxy ring system differs from the indole ring of IAA in both shape and electronic properties. This structural difference likely results in a suboptimal fit within the binding pocket, leading to a lower binding affinity. The precise orientation and interactions of 3-CPA within the binding pocket have not been fully elucidated through co-crystallization studies, but molecular docking simulations could provide valuable insights.

Experimental Protocols

The determination of binding affinities for auxin analogs relies on sensitive biophysical techniques. The following are detailed methodologies for two commonly employed assays:

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association and dissociation kinetics, and calculate the equilibrium dissociation constant (Kd) of 3-CPA and IAA for the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Biacore™ instrument (or equivalent)

  • Sensor chip (e.g., CM5)

  • Purified recombinant TIR1/AFB and Aux/IAA proteins

  • 3-CPA and IAA stock solutions

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Covalently immobilize the TIR1/AFB protein onto the sensor chip surface using standard amine coupling chemistry.

  • Interaction Analysis:

    • Inject a solution containing a fixed concentration of the Aux/IAA protein and varying concentrations of the auxin (3-CPA or IAA) over the sensor surface.

    • The binding of the co-receptor complex to the immobilized TIR1/AFB is monitored as a change in the resonance signal (measured in Resonance Units, RU).

    • Allow for an association phase, followed by a dissociation phase where running buffer flows over the surface.

  • Regeneration: After each cycle, inject the regeneration solution to remove the bound complex and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To determine the thermodynamic profile of the interaction between 3-CPA or IAA and the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Isothermal Titration Calorimeter

  • Purified recombinant TIR1/AFB and Aux/IAA proteins

  • 3-CPA and IAA stock solutions

  • Dialysis buffer (ensure buffer matching between protein and ligand solutions)

Procedure:

  • Sample Preparation:

    • Place a solution of the TIR1/AFB and Aux/IAA proteins in the sample cell of the calorimeter.

    • Load a solution of the auxin (3-CPA or IAA) into the injection syringe.

  • Titration:

    • Inject small aliquots of the auxin solution into the sample cell at regular intervals.

    • The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Molecular Landscape

To better understand the processes involved in auxin perception and its analysis, the following diagrams illustrate the key pathways and workflows.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA or 3-CPA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription Ub->Aux_IAA Ub

Canonical Auxin Signaling Pathway.

Binding_Assay_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr1 Immobilize TIR1/AFB on Sensor Chip spr2 Inject Aux/IAA + Auxin (3-CPA or IAA) spr1->spr2 spr3 Monitor Binding (RU change) spr2->spr3 spr4 Data Analysis (ka, kd, Kd) spr3->spr4 itc1 Load TIR1/AFB + Aux/IAA in Sample Cell itc2 Titrate with Auxin (3-CPA or IAA) itc1->itc2 itc3 Measure Heat Change itc2->itc3 itc4 Data Analysis (Kd, ΔH, n) itc3->itc4

Experimental Workflow for Binding Affinity Assays.

Affinity_Comparison IAA IAA TIR1 TIR1/AFB-Aux/IAA Co-receptor IAA->TIR1 High Affinity (Low Kd) CPA 3-CPA CPA->TIR1 Lower Affinity (Higher Kd - Inferred)

Logical Relationship of Binding Affinities.

Conclusion

The available evidence suggests that 3-CPA exhibits a lower binding affinity for the TIR1/AFB-Aux/IAA co-receptor complex compared to the natural auxin IAA. This difference is likely attributable to the distinct chemical structures of the two molecules and their respective interactions within the receptor's binding pocket. While the lower affinity of 3-CPA might suggest reduced biological activity, its enhanced cellular persistence can compensate, leading to a potent and prolonged auxin response. Further quantitative binding studies and co-crystallization experiments with 3-CPA are warranted to fully elucidate its mode of action at the molecular level. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the intricacies of auxin perception and signaling.

References

A Comparative Analysis of the Metabolic Fate of 3-CPA in Monocots Versus Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin that, like other phenoxyacetic acid derivatives, exhibits plant growth-regulating properties. At lower concentrations, it can be used to promote fruit set and growth, while at higher concentrations, it can act as a herbicide.[1] The selectivity of synthetic auxins, including their efficacy as herbicides against broadleaf (dicot) weeds in monocot crops like cereals, is often attributed to differential metabolic detoxification between these two major plant groups.[2][3] Monocots generally possess a greater capacity to rapidly metabolize these compounds into non-toxic forms, preventing the herbicidal effects observed in more susceptible dicot species.[2] This guide provides a comparative analysis of the presumed metabolic fate of 3-CPA in monocots and dicots, based on established principles of xenobiotic metabolism in plants.

The metabolism of xenobiotics, such as herbicides and plant growth regulators, in plants typically proceeds through a three-phase detoxification process:

  • Phase I: Transformation: Introduction of functional groups (e.g., -OH) to increase reactivity and water solubility, often catalyzed by cytochrome P450 monooxygenases (P450s).[4]

  • Phase II: Conjugation: The modified xenobiotic is conjugated with endogenous molecules like sugars (e.g., glucose) or amino acids to further increase water solubility and reduce toxicity.

  • Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in the vacuole or bound to cell wall components, effectively removing them from active metabolic pathways.

This comparative analysis will explore the potential differences in these phases for 3-CPA metabolism between monocotyledonous and dicotyledonous plants.

Data Presentation

Table 1: Predicted Metabolic Pathways of 3-CPA in Monocots vs. Dicots
Metabolic StepMonocots (e.g., Wheat, Maize)Dicots (e.g., Soybean, Arabidopsis)Key Enzymes Involved
Phase I: Transformation
Ring HydroxylationRapid and extensiveSlower and less extensiveCytochrome P450 Monooxygenases
Ether Linkage CleavageMinor pathwayPotential minor pathwayCytochrome P450 Monooxygenases
Side-Chain OxidationMinor pathwayMinor pathwayOxidases
Phase II: Conjugation
Glucose ConjugationRapid formation of glucose esters and O-glucosidesSlower formation of glucose conjugatesUDP-glucosyltransferases (UGTs)
Amino Acid ConjugationFormation of amino acid conjugates (e.g., with aspartate, glutamate)Slower formation of amino acid conjugatesGH3 Acyl Amido Synthetases
Phase III: Sequestration
Vacuolar SequestrationEfficient transport of conjugates to the vacuoleLess efficient transport leading to potential accumulation of active formsABC Transporters
Cell Wall BindingIncorporation of metabolites into lignin (B12514952) and other cell wall componentsLess incorporation into the cell wallPeroxidases, Laccases
Table 2: Hypothetical Quantitative Comparison of 3-CPA Metabolism
ParameterMonocotsDicotsRationale
Rate of Metabolism (t½ of parent 3-CPA) Short (e.g., < 12 hours)Long (e.g., > 24 hours)Monocots are known to rapidly metabolize auxinic herbicides.[2]
Concentration of Phase I Metabolites LowHigher transientlyRapid conversion to Phase II conjugates in monocots.
Concentration of Phase II Conjugates HighModerateEfficient conjugation machinery in monocots.
Level of Bound Residues (Phase III) HighLowGreater incorporation into cell wall components in monocots.

Experimental Protocols

Metabolite Extraction and Analysis

A standardized protocol for the extraction and analysis of 3-CPA and its metabolites from plant tissues is crucial for comparative studies.

  • Plant Material: Monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., soybean, Glycine max) seedlings are grown under controlled conditions.

  • Treatment: Plants are treated with a known concentration of 3-CPA (often radiolabeled for easier tracking).

  • Harvesting: Plant tissues (shoots and roots) are harvested at various time points post-treatment.

  • Extraction: Tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a solvent system such as acetonitrile/water/formic acid.

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of 3-CPA and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of novel metabolites.

In Vitro Enzyme Assays

To identify the specific enzymes involved in 3-CPA metabolism, in vitro assays can be performed.

  • Enzyme Extraction: Microsomal fractions (containing P450s) and soluble protein fractions (containing GSTs and UGTs) are isolated from monocot and dicot tissues.

  • Assay: The enzyme fractions are incubated with 3-CPA and necessary co-factors (e.g., NADPH for P450s, UDP-glucose for UGTs).

  • Analysis: The reaction products are analyzed by HPLC-MS to determine the specific metabolic reactions catalyzed by the enzymes.

Mandatory Visualization

Metabolic_Fate_3CPA cluster_monocot Metabolic Fate in Monocots cluster_dicot Metabolic Fate in Dicots M_3CPA 3-CPA M_PhaseI Hydroxylated 3-CPA M_3CPA->M_PhaseI Rapid Hydroxylation (P450s) M_PhaseII Glucose/Amino Acid Conjugates M_PhaseI->M_PhaseII Rapid Conjugation (UGTs, GH3) M_PhaseIII Vacuolar Sequestration & Cell Wall Bound Residues M_PhaseII->M_PhaseIII Efficient Transport & Sequestration M_Detox Detoxification M_PhaseIII->M_Detox D_3CPA 3-CPA D_PhaseI Hydroxylated 3-CPA D_3CPA->D_PhaseI Slow Hydroxylation (P450s) D_Toxicity Phytotoxicity D_3CPA->D_Toxicity Accumulation of Active Form D_PhaseII Glucose/Amino Acid Conjugates D_PhaseI->D_PhaseII Slower Conjugation (UGTs, GH3) D_PhaseI->D_Toxicity D_PhaseIII Limited Sequestration D_PhaseII->D_PhaseIII Less Efficient Transport

Caption: Comparative metabolic pathways of 3-CPA in monocots and dicots.

Experimental_Workflow start Plant Growth (Monocot & Dicot) treatment 3-CPA Application start->treatment harvest Time-Course Harvest treatment->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis enzyme_assays In Vitro Enzyme Assays (P450s, UGTs) extraction->enzyme_assays identification Metabolite Identification & Quantification analysis->identification data_integration Data Integration & Comparative Analysis identification->data_integration enzyme_assays->data_integration

Caption: Experimental workflow for comparative metabolomics of 3-CPA.

Selectivity_Logic cluster_mono_path cluster_di_path start 3-CPA Application plant_type Plant Type Monocot Dicot start->plant_type mono_metabolism Rapid Metabolism (Hydroxylation & Conjugation) plant_type:M->mono_metabolism di_metabolism Slow Metabolism plant_type:D->di_metabolism mono_detox Detoxification mono_metabolism->mono_detox mono_outcome Tolerance mono_detox->mono_outcome di_accumulation Accumulation of Active 3-CPA di_metabolism->di_accumulation di_outcome Phytotoxicity di_accumulation->di_outcome

Caption: Logical flow of 3-CPA selectivity in monocots versus dicots.

Conclusion

The differential metabolic fate of 3-CPA in monocots versus dicots is a key determinant of its selective action as a herbicide. Monocots are hypothesized to possess a more robust and efficient metabolic detoxification system, involving rapid Phase I hydroxylation and subsequent Phase II conjugation, followed by effective Phase III sequestration. This leads to the rapid inactivation of 3-CPA and, consequently, tolerance. In contrast, the slower metabolism in dicots is presumed to allow the parent compound or its active metabolites to accumulate to phytotoxic levels, resulting in herbicidal effects. Further research employing the outlined experimental protocols is necessary to fully elucidate the specific enzymes and metabolites involved and to provide quantitative data to substantiate these proposed differences. A comprehensive understanding of these metabolic pathways is essential for the development of new selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

Validating the Genotoxicity of 3-Chlorophenoxyacetic Acid: A Comparative Guide Based on the Ames Test and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a plant growth regulator and herbicide belonging to the chlorophenoxyacetic acid class of chemicals. Assessing the genotoxic potential of such compounds is a critical aspect of regulatory evaluation and risk assessment for human health and the environment. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used primary screening tool to identify substances that can cause gene mutations. Despite a thorough review of publicly available literature, no direct studies evaluating the genotoxicity of this compound using the Ames test were identified.

This guide, therefore, provides a comparative analysis of the genotoxicity of structurally similar and commercially significant chlorophenoxy herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). By examining the available mutagenicity data for these analogs, this document aims to offer a contextual understanding of the potential genotoxicity of 3-CPA and to highlight the existing data gap.

Comparative Genotoxicity Data of Structural Analogs

The following table summarizes the available genotoxicity data for 2,4-D and MCPA from various assays, including the Ames test where reported.

CompoundTest SystemMetabolic Activation (S9)Concentration RangeResultsReference(s)
2,4-Dichlorophenoxyacetic acid (2,4-D) Ames test (Salmonella typhimurium)With and withoutNot specifiedNo indications of genotoxic potential[1]
Unscheduled DNA Synthesis (in vivo)N/ANot specifiedNo indications of genotoxic potential[1]
Chromosomal Aberrations (in vitro, rat lymphocytes)Not specifiedNot specifiedNo evidence of genotoxicity[2]
HGPRT Mutation Assay (in vitro, CHO cells)Not specifiedNot specifiedNo evidence of genotoxicity[2]
4-chloro-2-methylphenoxyacetic acid (MCPA) Ames test (Salmonella typhimurium)With and withoutUp to 500 µ g/plate Negative in all strains[3]
Mammalian Cell Gene Mutation AssaysNot specifiedNot specifiedNon-mutagenic[3][4]
Chromosomal Aberrations (in vitro, human lymphocytes)With S9Approaching 10 mMIncreases in aberrant cells at cytotoxic concentrations[3][4]
Mouse Bone Marrow Micronucleus Assay (in vivo)N/ANot specifiedNo evidence of clastogenicity[3][4]

Note: The results for 2,4-D have been a subject of debate, with some studies suggesting genotoxic effects under certain conditions, while a comprehensive review by regulatory bodies has often concluded a lack of genotoxic potential.[1][2][5] For MCPA, the weight of evidence strongly suggests it is not genotoxic in vivo.[3][4]

Experimental Protocols: The Ames Test (Bacterial Reverse Mutation Assay)

The following is a generalized protocol for the Ames test, based on the OECD 471 guideline, which is the standard for assessing the mutagenic potential of chemicals.[6][7][8]

1. Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to induce reverse mutations (reversions), which restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium lacking it.

2. Materials:

  • Bacterial Strains: A set of tester strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, and/or E. coli WP2 uvrA or WP2 uvrA (pKM101).[6]

  • Test Substance: this compound (or analogs).

  • Metabolic Activation System (S9 mix): A post-mitochondrial fraction (S9) from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). This is used to simulate mammalian metabolism.[9]

  • Media: Nutrient broth, minimal glucose agar (B569324) plates, and top agar containing a trace amount of the required amino acid.

  • Controls:

    • Negative Control: The solvent used to dissolve the test substance.

    • Positive Controls: Known mutagens specific for each tester strain, both with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).

3. Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight to reach the late exponential or early stationary phase of growth.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some toxicity but not be excessively bactericidal.

  • Plate Incorporation Method:

    • To sterile tubes containing molten top agar, add the bacterial culture, the test substance at a specific concentration, and either the S9 mix or a buffer (for tests without metabolic activation).

    • Mix the contents and pour them onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

4. Data Analysis and Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one concentration point in at least one tester strain. A common criterion for a positive result is a two-fold or greater increase in the number of revertant colonies compared to the negative control.

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strain_prep Overnight culture of Salmonella typhimurium strains mix Combine bacteria, test compound, and S9 mix (or buffer) in top agar strain_prep->mix Bacterial Culture s9_prep Preparation of S9 mix (for metabolic activation) s9_prep->mix S9 Mix / Buffer test_compound_prep Serial dilutions of This compound test_compound_prep->mix Test Compound plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze data and compare to controls count->analyze

Caption: Experimental workflow of the Ames test.

Ames_Test_Principle cluster_0 Initial State cluster_1 Treatment cluster_2 Outcome on Histidine-free Medium his_minus Histidine-dependent Salmonella typhimurium (His-) no_mutagen No Mutagen his_minus->no_mutagen mutagen Potential Mutagen (this compound) his_minus->mutagen no_growth No or few colonies (spontaneous revertants) no_mutagen->no_growth No reverse mutation growth Many colonies (induced revertants) mutagen->growth Reverse mutation (His- to His+)

Caption: Principle of the Ames bacterial reverse mutation test.

Conclusion

The Ames test is a fundamental assay for evaluating the mutagenic potential of chemical substances. In the case of this compound, a direct assessment of its genotoxicity using this method is not available in the public domain. However, an examination of its structural analogs, 2,4-D and MCPA, provides some insight. The data for 2,4-D is mixed, while MCPA is generally considered non-mutagenic in bacterial systems.[1][3][4]

This comparison highlights a significant data gap for 3-CPA and underscores the need for direct experimental evaluation to accurately characterize its genotoxic potential. The provided experimental protocol for the Ames test serves as a methodological foundation for such future studies. For researchers and drug development professionals, the absence of data for 3-CPA necessitates a cautious approach and may warrant conducting genotoxicity screening as part of a comprehensive safety assessment.

References

Comparative Transcriptomic Analysis of Plant Responses to 3-CPA and 2,4-D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic responses of plants to two synthetic auxins, 3-chlorophenoxyacetic acid (3-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). While extensive transcriptomic data is available for 2,4-D, similar comprehensive datasets for 3-CPA are not as readily accessible in public databases. This guide summarizes the existing knowledge, presents available data, and offers insights into the experimental methodologies for conducting such comparative studies.

Introduction

3-CPA and 2,4-D are synthetic auxins widely used in agriculture as herbicides and plant growth regulators.[1] Both compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but their synthetic nature makes them more persistent in plant tissues.[2] At herbicidal concentrations, these synthetic auxins lead to uncontrolled growth, epinasty, and ultimately, plant death.[3] Understanding the molecular mechanisms underlying these responses at the transcriptomic level is crucial for developing more effective and selective herbicides and for assessing their impact on non-target organisms.

While both compounds are expected to trigger overlapping transcriptomic responses due to their shared mode of action as auxin mimics, differences in their chemical structure may lead to distinct gene expression profiles and downstream physiological effects. This guide aims to provide a comparative analysis based on the currently available scientific literature.

Data Presentation: Transcriptomic Response to 2,4-D

Transcriptomic studies on 2,4-D have been conducted in various plant species, revealing significant changes in gene expression. The following tables summarize the differentially expressed genes (DEGs) identified in red clover (Trifolium pratense L.) and cotton (Gossypium hirsutum L.) following 2,4-D treatment.

Table 1: Representative Differentially Expressed Genes (DEGs) in Red Clover (Trifolium pratense L.) in Response to 2,4-D Treatment. Data adapted from a study comparing a 2,4-D tolerant ('UK2014') and a sensitive ('Kenland') cultivar.[3]

Gene ID (Tp_gene)AnnotationFold Change ('UK2014')Fold Change ('Kenland')Putative Function
8381Auxin response factor 9IncreasedIncreasedTranscription factor in auxin signaling
23536Not specified17 (in UK2014 vs Kenland)-Unknown
8999Not specified14 (in UK2014 vs Kenland)-Unknown
MultiplePhotosystem I and II genesDecreasedDecreasedPhotosynthesis
MultipleLight-harvesting chlorophyll (B73375) genesDecreasedDecreasedPhotosynthesis
MultipleACC synthase (ACS)IncreasedIncreasedEthylene biosynthesis
MultipleACC oxidase (ACO)IncreasedIncreasedEthylene biosynthesis
Multiple9-cis-epoxycarotenoid dioxygenase (NCED)IncreasedIncreasedAbscisic acid (ABA) biosynthesis

Table 2: Differentially Expressed Genes in Cotton (Gossypium hirsutum L.) Lines in Response to 2,4-D. Data adapted from a study comparing a tolerant (CS-B15sh) and susceptible (TM-1) line.[4]

Gene ID (Gohir)AnnotationFold Change (TM-1 vs CS-B15sh)Putative Function
A05G142700Ubiquitin E3 ligase (RBR family)2-fold higher in TM-1Protein degradation in auxin signaling
D04G063800Ubiquitin E3 ligase (RNF126-like)2.7-fold higher in TM-1Protein degradation in auxin signaling
A07G037300PB1 domain|AUX/IAAUpregulated in bothTranscriptional repressor in auxin signaling
A01G112300Auxin-response factorUpregulated in bothTranscription factor in auxin signaling
A12G196800F-box domain proteinUpregulated in bothComponent of SCF(TIR1/AFB) E3 ubiquitin ligase
A01G174100Flavin monooxygenase>2-fold increase in CS-B15shHerbicide metabolism
D06G002600FAD-linked oxidase>2-fold increase in CS-B15shHerbicide metabolism

Data Presentation: Transcriptomic Response to 3-CPA

Detailed, publicly available transcriptomic datasets specifically comparing the global gene expression changes in response to 3-CPA are limited. However, studies on the related compound 4-chlorophenoxyacetic acid (4-CPA) provide some insights. For instance, treatment of rice with 4-CPA has been shown to inhibit root growth and alter the expression of genes related to defense against insects. It is important to note that without direct comparative RNA-seq data, a detailed quantitative comparison with 2,4-D is not possible at this time. Future research is needed to generate comprehensive transcriptomic profiles for 3-CPA across different plant species and experimental conditions.

Experimental Protocols

A typical comparative transcriptomic analysis of plant responses to chemical treatments involves several key steps, from experimental design to data analysis.

Plant Growth and Treatment
  • Plant Material: Select a suitable plant species and cultivar. Ensure uniformity in plant age and developmental stage.

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity to minimize variability.

  • Treatment Application: Apply 3-CPA and 2,4-D at concentrations known to elicit a physiological response. Include a mock-treated control group. The application method (e.g., foliar spray, root drench) should be consistent across all treatments.

  • Time-Course Sampling: Harvest plant tissues at different time points after treatment (e.g., 1, 6, 24, 72 hours) to capture both early and late transcriptomic responses.

  • Replication: Use a sufficient number of biological replicates (at least three) for each treatment and time point to ensure statistical power.[5]

RNA Extraction and Sequencing
  • RNA Isolation: Immediately freeze harvested tissue in liquid nitrogen to preserve RNA integrity. Extract total RNA using a suitable kit or protocol (e.g., TRIzol method).

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Construct RNA sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between different treatment groups and time points using packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes and pathways affected by the treatments.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathway for 2,4-D and a putative pathway for 3-CPA, based on their function as synthetic auxins.

2_4_D_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response 2_4_D 2,4-D TIR1_AFB SCF(TIR1/AFB) E3 Ubiquitin Ligase 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Physiological_Response Physiological Response (e.g., Epinasty, Growth) Auxin_Genes->Physiological_Response 3_CPA_Putative_Signaling_Pathway cluster_perception Perception (Putative) cluster_transduction Signal Transduction (Putative) cluster_response Response (Putative) 3_CPA 3-CPA TIR1_AFB SCF(TIR1/AFB) E3 Ubiquitin Ligase 3_CPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Physiological_Response Physiological Response (e.g., Growth Regulation) Auxin_Genes->Physiological_Response Experimental_Workflow Start Start Plant_Growth Plant Growth (Controlled Environment) Start->Plant_Growth Treatment Treatment Application (3-CPA, 2,4-D, Control) Plant_Growth->Treatment Sampling Time-Course Tissue Sampling Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep High Quality Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Read Alignment to Reference Genome QC2->Mapping High Quality Reads Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis End End Functional_Analysis->End

References

Safety Operating Guide

Proper Disposal of 3-Chlorophenoxyacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chlorophenoxyacetic acid (3-CPA), a chemical categorized as harmful if swallowed, necessitates strict adherence to safety protocols and regulatory guidelines to mitigate environmental and health risks.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-CPA.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of emergency procedures.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: Use chemically resistant gloves and wear appropriate protective clothing to prevent skin contact.[1] Wash hands and any exposed skin thoroughly after handling.[2][4][5]

  • Respiratory Protection: In situations where dust may be generated, ensure adequate ventilation. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust.[1]

  • Store the chemical in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2][3]

  • Keep containers tightly closed when not in use.[5][6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[1][3]

  • Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water.[2][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][3]

For spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Prevent the chemical from entering drains or waterways.[1][5]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must align with federal, state, and local environmental regulations.[7] Chemical waste generators are responsible for correctly identifying and classifying their waste.[1][3]

  • Waste Identification and Classification: Determine if the 3-CPA waste is considered hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA).[8] This involves checking if it is listed as a hazardous waste or exhibits hazardous characteristics.

  • Segregation and Collection:

    • Collect 3-CPA waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams to avoid chemical reactions.

    • Store the waste container in a secure, well-ventilated area.

  • Engage a Licensed Waste Disposal Service: The recommended and often mandatory method for disposing of chemical waste like 3-CPA is to use a licensed hazardous waste disposal company. These companies are equipped to handle and treat hazardous materials safely.

  • Container Preparation for Disposal:

    • For empty containers, triple-rinse with a suitable solvent.[9] The rinsate should be collected and treated as hazardous waste.

    • After thorough cleaning, puncture the container to prevent reuse.[9]

  • Documentation and Transport: Maintain accurate records of the waste generated. When the disposal company collects the waste, ensure all shipping papers and manifests are completed as required by transportation regulations.

Disposal Methods Overview

The primary acceptable disposal method for chemicals like 3-CPA is incineration in a permitted hazardous waste incinerator.[10] This process requires high temperatures and specialized equipment to prevent the release of harmful combustion byproducts into the atmosphere.[10] Landfilling is generally not a suitable option unless the waste has been treated to render it non-hazardous.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Hazard Harmful if swallowed.[1][2]
Eye Protection Safety glasses with side-shields or chemical goggles.[1][3]
Skin Protection Chemically resistant gloves and protective clothing.[1]
Spill Containment Sweep up and place in a suitable container for disposal. Avoid entry into drains.[1][5]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant.[1][2][3][5]
Container Disposal Triple-rinse and puncture to prevent reuse.[9]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Disposal Process cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area A->B C Collect 3-CPA Waste in a Labeled, Sealed Container B->C Start Collection D Store in a Secure, Designated Waste Area C->D E Identify Waste as Hazardous (per Local/National Regulations) D->E Ready for Disposal F Contact Licensed Hazardous Waste Disposal Company E->F G Prepare Waste for Transport (Manifests & Documentation) F->G H Professional Disposal (e.g., Incineration) G->H S1 Evacuate and Ventilate Area S2 Contain Spill with Inert Absorbent Material S1->S2 S3 Collect and Place in Hazardous Waste Container S2->S3 S3->D

References

Safeguarding Your Research: Personal Protective Equipment Protocols for 3-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Chlorophenoxyacetic acid, ensuring the protection of laboratory personnel and the integrity of research.

Handling this compound (3-CPA), a compound used in agricultural and research settings, necessitates stringent adherence to safety protocols to mitigate potential health risks. Direct contact can cause irritation to the skin and eyes, and inhalation or ingestion may lead to more severe health effects. This document provides a comprehensive operational and disposal plan for personal protective equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment
Area of ProtectionPersonal Protective EquipmentMaterial/TypeSpecifications & Performance
Hand Protection Chemical-resistant glovesNitrile or NeopreneThickness: ≥5 mil. Breakthrough Time: While specific data for 3-CPA is unavailable, for similar organic acids, breakthrough can occur in under 15 minutes for thinner gloves. It is crucial to change gloves immediately upon any contact with the chemical.[1]
Eye and Face Protection Safety goggles or a face shieldPolycarbonateMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles when there is a splash hazard.
Body Protection Laboratory coat or chemical-resistant suitCotton or a coated, non-woven fabricA lab coat is suitable for handling small quantities. For larger quantities or when there is a risk of significant splashing, a chemical-resistant suit (e.g., Tyvek) is recommended.
Respiratory Protection Air-purifying respirator (half or full facepiece)NIOSH-approved with organic vapor cartridgesRequired when handling the powder form of 3-CPA or when working in poorly ventilated areas. A P95 or P100 prefilter may be necessary if particulates are generated.[3]

Operational Plan: Step-by-Step PPE Procedures

Adherence to a systematic procedure for donning and doffing PPE is critical to prevent contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Coveralls: Put on the laboratory coat or chemical-resistant suit, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check to ensure the respirator fits snugly against the face.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of the gown or suit.

Doffing (Taking Off) PPE

The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.

  • Gloves and Gown/Suit: The gown and gloves are often removed together. Peel the gown away from the body, turning it inside out as it is removed. As the gown is pulled down the arms, the gloves should be peeled off with it, so they are contained within the inside-out gown.[4]

  • Hand Hygiene: Perform hand hygiene immediately after removing gloves and gown.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent environmental contamination and accidental exposure.

  • Segregation: All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Containment: Place all contaminated items, including gloves, disposable gowns, and any cleaning materials, into a designated and clearly labeled hazardous waste container.[5] This container should be a leak-proof bag or a rigid container with a secure lid.

  • Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, following all local, state, and federal regulations.[5] Reusable PPE, such as respirators and face shields, should be decontaminated according to the manufacturer's instructions before reuse.

Visualizing the Safety Workflow

To further clarify the procedural flow of handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling 3-CPA cluster_post Post-Handling Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Hazard Level Don PPE Don PPE Select PPE->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Doff PPE Doff PPE Handle Chemical->Doff PPE Decontaminate/Dispose Decontaminate/Dispose Doff PPE->Decontaminate/Dispose Segregate Waste Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene Decontaminate/Dispose->Hand Hygiene

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.